molecular formula C13H20N2O B1678100 Prilocaine CAS No. 721-50-6

Prilocaine

カタログ番号: B1678100
CAS番号: 721-50-6
分子量: 220.31 g/mol
InChIキー: MVFGUOIZUNYYSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prilocaine is an amino acid amide in which N-propyl-DL-alanine and 2-methylaniline have combined to form the amide bond;  used as a local anaesthetic. It has a role as a local anaesthetic and an anticonvulsant. It is an amino acid amide and a monocarboxylic acid amide.
A local anesthetic that is similar pharmacologically to lidocaine. Currently, it is used most often for infiltration anesthesia in dentistry. (From AMA Drug Evaluations Annual, 1992, p165)
This compound is an Amide Local Anesthetic. The physiologic effect of this compound is by means of Local Anesthesia.
This compound is a toluidine derivative and intermediate-acting amino amide with local anesthetic property. This compound stabilizes the neuronal membrane by preferential binding to and inhibiting depolarization of the voltage-gated sodium channel. This results in a decrease in membrane permeability and subsequent inhibition of the ionic sodium influx required for the initiation and conduction of impulses.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for pain and has 7 investigational indications.
A local anesthetic that is similar pharmacologically to LIDOCAINE. Currently, it is used most often for infiltration anesthesia in dentistry.
See also: Bupivacaine (related);  Ropivacaine (related);  this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(2-methylphenyl)-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGUOIZUNYYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031955
Record name Prilocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prilocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

159-162 °C at 1.00E-01 mm Hg, 159-162 °C @ 1 mm Hg
Record name Prilocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PRILOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Crystals from ethanol + isopropyl ether; readily sol in water; mp 167-168 °C /Hydrochloride/, FREELY SOL IN ALC; SLIGHTLY SOL IN CHLOROFORM, VERY SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER, 3.26e-01 g/L
Record name Prilocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PRILOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prilocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Needles, WHITE

CAS No.

721-50-6
Record name Prilocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prilocaine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prilocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name prilocaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prilocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prilocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRILOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/046O35D44R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRILOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prilocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

37-38 °C, 37 - 38 °C
Record name Prilocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PRILOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prilocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Prilocaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine is a local anesthetic of the amide class, widely used in clinical practice to induce temporary and localized numbness.[1] Its therapeutic effect is achieved through the blockade of nerve impulse propagation, a process fundamentally reliant on the modulation of voltage-gated sodium channels (Nav).[2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on these critical ion channels, with a focus on its state-dependent binding and effects on channel kinetics.

This compound, like other local anesthetics, physically obstructs the pore of the voltage-gated sodium channel, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2][4] This blockade is not a simple static interaction but is dynamically influenced by the conformational state of the channel. The "Modulated Receptor Hypothesis" provides a framework for understanding this phenomenon, positing that local anesthetics have different affinities for the resting, open, and inactivated states of the sodium channel.[5] this compound exhibits a higher affinity for the open and inactivated states than for the resting state, leading to a more pronounced block in rapidly firing neurons, a characteristic known as use-dependent or phasic block.[5]

Due to a scarcity of publicly available, detailed biophysical data specifically for this compound, this guide will utilize quantitative data from its close structural and functional analogue, lidocaine (B1675312), to illustrate the principles of amide local anesthetic interaction with voltage-gated sodium channels. This approach allows for a comprehensive and data-driven exploration of the core mechanisms.

Core Mechanism of Action: State-Dependent Blockade

The interaction of this compound with voltage-gated sodium channels is a sophisticated process governed by the channel's conformational state. This state-dependent blockade is the cornerstone of its clinical efficacy and is characterized by two primary forms of inhibition: tonic and use-dependent (phasic) block.

Tonic Block: In the absence of nerve stimulation, when the majority of sodium channels are in the resting state, this compound can still bind to and block a fraction of these channels. This is referred to as tonic or resting block.[5] The affinity of this compound for the resting state is relatively low.

Use-Dependent (Phasic) Block: During nerve activity, sodium channels cycle through their open and inactivated states. This compound exhibits a significantly higher affinity for these states.[5] This results in an accumulation of blocked channels with repeated nerve stimulation, a phenomenon known as use-dependent or phasic block. This characteristic is particularly relevant for the selective blockade of sensory neurons, which often have higher firing rates during the perception of pain.

The following diagram illustrates the state-dependent binding of this compound to a voltage-gated sodium channel.

cluster_membrane Cell Membrane cluster_this compound Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Prilocaine_mol This compound Prilocaine_mol->Resting Low Affinity (Tonic Block) Prilocaine_mol->Open High Affinity (Use-Dependent Block) Prilocaine_mol->Inactivated Highest Affinity (Use-Dependent Block)

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Quantitative Analysis of Sodium Channel Blockade

The following tables summarize key quantitative parameters of voltage-gated sodium channel blockade by the representative amide local anesthetic, lidocaine. These values provide a quantitative framework for understanding the potency and kinetic effects of this compound.

Table 1: Comparative Potency (IC50) of Lidocaine for Sodium Channel Blockade

Block TypeIC50 (µM)Channel State TargetedReference
Tonic Block~210 (for TTXr Nav channels)Resting[6]
Use-Dependent Block (Inactivated State)~60 (for TTXr Nav channels)Inactivated[6]

IC50 (Half-maximal inhibitory concentration) indicates the concentration of the drug required to block 50% of the sodium current. A lower IC50 value signifies higher potency.

Table 2: Effects of Lidocaine on the Gating Properties of Voltage-Gated Sodium Channels (Nav1.5 as an example)

Gating ParameterEffect of Lidocaine (0.3 mM)Quantitative ChangeReference
Steady-State Fast Inactivation Hyperpolarizing ShiftV1/2 shift of -27.2 mV[4]
Recovery from Inactivation (Fast Component) Prolonged~2-fold increase in τ1[4]
Recovery from Inactivation (Slow Component) Prolonged~2-fold increase in τ2[4]

V1/2 represents the membrane potential at which half of the channels are inactivated. A negative shift indicates that channels inactivate at more hyperpolarized potentials in the presence of the drug. τ represents the time constant for recovery from inactivation; a larger value indicates slower recovery.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The characterization of this compound's effects on voltage-gated sodium channels is primarily achieved through the whole-cell patch-clamp technique. This method allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents.

Objective: To determine the tonic and use-dependent block of voltage-gated sodium channels by this compound.
Materials:
  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the desired human sodium channel isoform (e.g., Nav1.5, Nav1.7).

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound Stock Solution: Prepared in distilled water and diluted to final concentrations in the external solution on the day of the experiment.

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Methodology:
  • Cell Preparation: HEK-293 cells are cultured on glass coverslips. Immediately before recording, a coverslip is transferred to a recording chamber on the microscope stage and continuously perfused with the external solution.

  • Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance ( >1 GΩ) seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording:

    • The cell is held at a negative holding potential (e.g., -120 mV) where most sodium channels are in the resting state.

    • Tonic Block Protocol: Depolarizing voltage steps (e.g., to -10 mV for 50 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After a stable baseline is established, various concentrations of this compound are perfused, and the reduction in the peak inward current is measured.

    • Use-Dependent Block Protocol: A train of depolarizing pulses (e.g., to -10 mV for 20 ms (B15284909) at a frequency of 10 Hz) is applied to the cell. The peak inward sodium current is measured for each pulse. The protocol is repeated in the presence of different concentrations of this compound to assess the frequency-dependent reduction in current.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each this compound concentration.

    • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • The IC50 values for tonic and use-dependent block are determined by fitting the dose-response data to the Hill equation.

    • The effect on channel kinetics (e.g., shifts in the voltage-dependence of inactivation, changes in the time course of recovery from inactivation) is analyzed by applying specific voltage protocols and fitting the data to appropriate models (e.g., Boltzmann function for steady-state inactivation).

The following diagram provides a visual representation of the experimental workflow.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (HEK-293 with Nav expression) Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull and Fill Micropipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Apply_Protocols Apply Voltage-Clamp Protocols (Tonic and Use-Dependent) Whole_Cell->Apply_Protocols Record_Currents Record Sodium Currents Apply_Protocols->Record_Currents Measure_Inhibition Measure Current Inhibition Record_Currents->Measure_Inhibition Analyze_Kinetics Analyze Effects on Channel Kinetics Record_Currents->Analyze_Kinetics Dose_Response Generate Dose-Response Curves Measure_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50

References

Prilocaine Base vs. Hydrochloride Salt: A Comprehensive Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparative analysis of the core physicochemical properties of prilocaine base and its hydrochloride salt. Designed for researchers, scientists, and professionals in drug development, this document furnishes quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and processes to facilitate a comprehensive understanding of these two forms of the widely used local anesthetic.

Executive Summary

This compound, an amide-type local anesthetic, is utilized in numerous medical and dental procedures. While the base form is lipophilic, the hydrochloride salt offers enhanced aqueous solubility, a critical factor for formulation and clinical application. This guide elucidates the distinct physicochemical characteristics of each form, including melting point, solubility, pKa, and partition coefficient, providing a foundational dataset for formulation development, pharmacokinetic studies, and regulatory submissions.

Comparative Physicochemical Properties

The fundamental differences in the physicochemical profiles of this compound base and its hydrochloride salt are summarized below. These distinctions are pivotal in determining their respective behaviors in formulation and physiological environments.

Table 1: Physicochemical Properties of this compound Base vs. This compound Hydrochloride
PropertyThis compound BaseThis compound Hydrochloride
Molecular Formula C13H20N2OC13H20N2O · HCl
Molecular Weight 220.31 g/mol 256.77 g/mol [1][2]
Melting Point 36 - 39 °C[3][4]167 - 169 °C[1]
Aqueous Solubility 541 mg/L (at 25 °C)[5]Readily soluble in water
pKa 7.89[5]Not applicable (salt form)
Log P (Octanol/Water) 2.11[5]Not directly applicable; Log D is pH-dependent

Detailed Experimental Protocols

The following sections outline the methodologies for determining the key physicochemical parameters presented in this guide.

Melting Point Determination

Method: Capillary Melting Point Method

Apparatus: Digital melting point apparatus (e.g., Stuart SMP10), capillary tubes.

Procedure:

  • A small, finely powdered sample of this compound base or hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially to determine an approximate melting range.

  • The procedure is repeated with a fresh sample, heating at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. The range between these two temperatures is reported as the melting point.[1]

Aqueous Solubility Determination

Method: Shake-Flask Method

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

  • An excess amount of this compound base or hydrochloride salt is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • The resulting suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved this compound is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[6]

pKa Determination

Method: Potentiometric Titration

Apparatus: Potentiometer with a calibrated pH electrode, magnetic stirrer, burette.

Procedure:

  • A known concentration of this compound base is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble bases).

  • The solution is placed in a thermostatted vessel and stirred continuously.

  • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[3][7][8]

Partition Coefficient (Log P) Determination

Method: Shake-Flask Method

Apparatus: Separatory funnels, orbital shaker, centrifuge, analytical instrumentation (e.g., HPLC, UV-Vis).

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • A known amount of this compound base is dissolved in either the aqueous or the octanol (B41247) phase.

  • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

  • The funnel is shaken for a set period to allow for partitioning of the solute between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in each phase is determined using a suitable analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. Log P is the logarithm of this value.[9][10][11]

Mechanism of Action and Synthesis Workflow

This compound's Mechanism of Action: Sodium Channel Blockade

This compound exerts its local anesthetic effect by blocking nerve impulse propagation. This is achieved through its interaction with voltage-gated sodium channels in the neuronal membrane. The uncharged this compound base diffuses across the nerve sheath and cell membrane. Once inside the neuron, it equilibrates to its protonated (cationic) form. This charged form then binds to a specific receptor site within the pore of the sodium channel, stabilizing it in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization and propagation of an action potential, resulting in a transient and reversible block of nerve conduction.[12][13][14][15]

Prilocaine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) Prilocaine_Base_Ext This compound (Base) Prilocaine_Base_Int This compound (Base) Prilocaine_Base_Ext->Prilocaine_Base_Int Diffusion Prilocaine_HCl_Ext This compound HCl Prilocaine_HCl_Ext->Prilocaine_Base_Ext Equilibration Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Prilocaine_Cation_Int This compound (Cationic Form) Prilocaine_Base_Int->Prilocaine_Cation_Int Protonation Prilocaine_Cation_Int->Na_Channel Binds to receptor site Blocked_Signal Nerve Impulse Blocked Action_Potential->Blocked_Signal Inhibition

This compound's mechanism of action on sodium channels.
Synthesis of this compound Hydrochloride: A Workflow Overview

The synthesis of this compound hydrochloride is a multi-step process that begins with the acylation of o-toluidine, followed by a nucleophilic substitution with propylamine, and finally, conversion to the hydrochloride salt.[16][17]

Prilocaine_Synthesis Start Starting Materials: o-Toluidine & 2-Bromopropionyl Bromide Step1 Acylation Reaction Start->Step1 Intermediate Intermediate: 2-Bromo-N-(2-methylphenyl) -propanamide Step1->Intermediate Step2 Nucleophilic Substitution with Propylamine Intermediate->Step2 Prilocaine_Base This compound Base Step2->Prilocaine_Base Step3 Reaction with HCl Prilocaine_Base->Step3 End Final Product: This compound Hydrochloride Step3->End

A simplified workflow for the synthesis of this compound hydrochloride.

References

An In-Depth Technical Guide to the In Vitro Metabolism of Prilocaine to o-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic conversion of the local anesthetic prilocaine to its primary metabolite, o-toluidine (B26562). This process is of significant interest due to the association of o-toluidine with methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen transport. Understanding the enzymatic pathways, kinetics, and experimental methodologies involved in this metabolic transformation is crucial for preclinical drug safety assessment and clinical risk management.

Executive Summary

This compound, an amide-type local anesthetic, undergoes hydrolytic metabolism to form o-toluidine and N-propylalanine. This reaction is primarily catalyzed by carboxylesterases (CES), with human carboxylesterase 1A (CES1A) and 2 (CES2) being the key enzymes involved. The subsequent metabolism of o-toluidine, mediated by cytochrome P450 enzymes (CYP), particularly CYP2E1 and CYP3A4, leads to the formation of reactive metabolites that can induce methemoglobinemia. This guide details the enzymatic kinetics of this compound hydrolysis, provides step-by-step experimental protocols for assessing its in vitro metabolism, and presents visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathway of this compound to o-Toluidine

The metabolic conversion of this compound to o-toluidine is a critical first step in its biotransformation. The primary enzymes responsible for the amide hydrolysis of this compound are carboxylesterases, which are abundant in the liver.

Enzymatic Hydrolysis of this compound

In vitro studies using human liver microsomes (HLM) and recombinant human carboxylesterases have demonstrated that both CES1A and CES2 contribute to the hydrolysis of this compound.[1]

Subsequent Metabolism of o-Toluidine

Following its formation, o-toluidine is further metabolized by cytochrome P450 enzymes. This metabolic activation is a key factor in the development of this compound-induced methemoglobinemia. The primary CYP isozymes involved are CYP2E1 and CYP3A4, which hydroxylate o-toluidine to form 4- and 6-hydroxy-o-toluidine.[1] These hydroxylated metabolites are more potent inducers of methemoglobin formation than the parent compound, o-toluidine.[1]

Prilocaine_Metabolism This compound This compound oToluidine o-Toluidine This compound->oToluidine CES1A, CES2 (Amide Hydrolysis) NPropylalanine N-propylalanine This compound->NPropylalanine CES1A, CES2 (Amide Hydrolysis) Metabolites Hydroxylated Metabolites (e.g., 4-hydroxy-o-toluidine, 6-hydroxy-o-toluidine) oToluidine->Metabolites CYP2E1, CYP3A4 (Hydroxylation) Methemoglobin Methemoglobin Formation Metabolites->Methemoglobin

Metabolic Pathway of this compound

Quantitative Data: Enzyme Kinetics

The efficiency of this compound hydrolysis by different enzyme systems can be quantified by Michaelis-Menten kinetics, which describe the relationship between substrate concentration and reaction rate. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), which is the maximum rate of the reaction.

Enzyme SourceKm (mM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (mL/min/mg protein)
Human Liver Microsomes (HLM)1.15 ± 0.012.46 ± 0.042.14 ± 0.04
Recombinant Human CES1A0.31 ± 0.010.40 ± 0.011.29 ± 0.04
Recombinant Human CES21.76 ± 0.120.10 ± 0.010.06 ± 0.00
Data from Higuchi et al. (2013)[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the metabolism of this compound to o-toluidine.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound Stock Solution - HLM/Recombinant Enzymes - NADPH Regenerating System - Quenching Solution Incubation Incubation at 37°C: - Pre-warm components - Initiate reaction with NADPH - Incubate for a defined time Reagents->Incubation Termination Reaction Termination: - Add ice-cold acetonitrile (B52724) Incubation->Termination Processing Sample Processing: - Centrifuge to pellet protein - Collect supernatant Termination->Processing Analysis LC-MS/MS or HPLC Analysis: - Quantify o-toluidine Processing->Analysis

General Experimental Workflow
In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical incubation procedure to measure the formation of o-toluidine from this compound using HLM.

Materials:

  • This compound hydrochloride

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (quenching solution)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent (e.g., water or methanol) to create a high-concentration stock solution. Prepare serial dilutions in the same solvent to achieve the desired final concentrations for the assay.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following, keeping on ice:

    • Potassium phosphate buffer (to final volume)

    • HLM (final concentration typically 0.2-1.0 mg/mL protein)

    • This compound solution (to achieve desired final concentrations, e.g., ranging from 0.01 to 10 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0-120 minutes), ensuring gentle shaking for aeration.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the tubes to ensure thorough mixing.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Enzyme Kinetics Assay

To determine the Km and Vmax for this compound hydrolysis, the general incubation protocol is followed with varying substrate concentrations.

Procedure:

  • Follow the in vitro incubation protocol (Section 4.1).

  • Use a range of this compound concentrations that bracket the expected Km value (e.g., 0.1 to 5 mM).

  • Ensure that the incubation time and protein concentration are within the linear range of metabolite formation. This may require preliminary experiments.

  • Quantify the formation of o-toluidine at each this compound concentration.

  • Plot the initial velocity (rate of o-toluidine formation) against the this compound concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Analytical Method: HPLC for o-Toluidine Quantification

This section outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of o-toluidine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for o-toluidine (e.g., 230-254 nm).

  • Injection Volume: Typically 10-50 µL.

Procedure:

  • Prepare Standards: Prepare a series of o-toluidine standards of known concentrations in the same matrix as the samples (e.g., the final incubation buffer with acetonitrile).

  • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the supernatants from the incubation experiments.

  • Quantification: Determine the concentration of o-toluidine in the samples by comparing their peak areas to the calibration curve.

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical method.

Conclusion

The in vitro metabolism of this compound to o-toluidine is a well-characterized process mediated primarily by carboxylesterases CES1A and CES2. The subsequent metabolism of o-toluidine by CYP2E1 and CYP3A4 is a key determinant of the risk of methemoglobinemia. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical metabolic pathway. A thorough understanding of these in vitro processes is essential for the safe and effective use of this compound in clinical practice.

References

Pharmacokinetics and Tissue Distribution of Prilocaine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine, an amide-type local anesthetic, is widely used in clinical practice for its intermediate duration of action and lower central nervous system toxicity compared to other agents. Understanding its pharmacokinetic profile and tissue distribution in preclinical animal models is crucial for drug development, dose selection, and toxicological assessment. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and tissue distribution of this compound in various animal models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in this field.

While this compound is often used in combination with lidocaine (B1675312), this guide focuses on the properties of this compound as a single agent where data is available. It is important to note that publicly available, comprehensive quantitative pharmacokinetic and tissue distribution data for this compound administered alone in common animal models such as rats, dogs, and rabbits is limited. This guide presents the available information and highlights areas where further research is needed.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the available quantitative pharmacokinetic data for this compound in various animal models. The scarcity of data for this compound as a single agent is evident, with much of the available information derived from studies where it was co-administered with lidocaine.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Topical Administration of EMLA Cream)

ParameterValue (Intact Skin)Value (Lacerated Skin)Reference
Cmax (ng/mL) Data not specifiedIncreased by 2.5-fold compared to intact skin[1]
Tmax (min) Data not specifiedData not specified[1]
AUC (ng·h/mL) Data not specifiedIncreased by 4-fold compared to intact skin[1]
Half-life (t½) (h) Data not specifiedData not specified

Table 2: Pharmacokinetic Parameters of this compound in Various Species (Administration Route Not Specified/Mixed)

SpeciesParameterValueReference
Dog Elimination Half-life (t½)1.3 hours[2]
Rabbit Elimination Half-life (t½)2.2 hours[2]
Rat Pulmonary Clearance~0.3 mL/min[3]
Rat Hepatic ClearanceSignificantly higher than pulmonary[3]

Note: The data in Table 2 is general and lacks the detailed parameters (Cmax, Tmax, AUC) necessary for a complete pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of this compound Following Intravenous Administration (Data Needed)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Reference
Rat
Dog
Rabbit

Table 4: Pharmacokinetic Parameters of this compound Following Subcutaneous Administration (Data Needed)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Reference
Rat
Dog
Rabbit

Data Presentation: Tissue Distribution of this compound

Quantitative data on the tissue distribution of this compound in animal models is sparse in the available literature. Studies on the related compound, lidocaine, have shown rapid and wide distribution to various tissues, including the brain, heart, and kidneys. It is plausible that this compound exhibits a similar distribution pattern, but specific concentration data is needed for confirmation.

Table 5: this compound Concentration in Tissues (Data Needed)

SpeciesRouteDose (mg/kg)Time PointBrain (µg/g)Liver (µg/g)Kidney (µg/g)Lung (µg/g)Reference
Rat IV
Rat SC
Dog IV
Rabbit SC

Experimental Protocols

Animal Model and Drug Administration

A typical pharmacokinetic study of this compound would involve the following steps:

  • Animal Selection: Common animal models include Sprague-Dawley or Wistar rats, Beagle dogs, and New Zealand White rabbits. Animals should be healthy and acclimatized to the laboratory environment before the study.

  • Drug Formulation: this compound hydrochloride is typically dissolved in a sterile isotonic saline solution for intravenous or subcutaneous administration. The concentration of the solution should be adjusted to deliver the desired dose in a suitable volume.

  • Intravenous (IV) Administration: For rats, the drug is commonly administered via the tail vein. In dogs and rabbits, the cephalic or marginal ear vein can be used. A slow bolus injection over 1-2 minutes is a standard procedure.

  • Subcutaneous (SC) Administration: The drug is injected into the loose skin on the back of the animal, typically in the interscapular region.

Blood Sample Collection
  • Sampling Sites: In rats, blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling. In dogs and rabbits, the cephalic, saphenous, or jugular veins are common sites.

  • Sampling Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Tissue Sample Collection
  • Procedure: At the end of the study or at specific time points, animals are euthanized, and target tissues (e.g., brain, liver, kidneys, lungs, heart, muscle, and adipose tissue) are rapidly excised.

  • Sample Processing: Tissues are rinsed with cold saline, blotted dry, weighed, and then homogenized in a suitable buffer. The homogenates are then processed for drug extraction and analysis. Samples should be stored at -80°C.

Analytical Methodology: Quantification of this compound
  • Principle: This method separates this compound from plasma components based on its physicochemical properties, followed by quantification using a UV detector.

  • Sample Preparation:

    • To a plasma sample (e.g., 200 µL), add an internal standard (e.g., bupivacaine).

    • Make the sample alkaline with a suitable base (e.g., sodium hydroxide).

    • Extract this compound and the internal standard with an organic solvent (e.g., diethyl ether).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) at a specific pH.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 230 nm.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the drug.

  • Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

  • Sample Preparation (Plasma):

    • To a plasma sample (e.g., 200 µL), add an isotopically labeled internal standard (e.g., this compound-d7).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

  • Sample Preparation (Tissue):

    • Homogenize the weighed tissue sample in a suitable buffer.

    • Add an internal standard.

    • Perform protein precipitation and/or liquid-liquid extraction to isolate the analyte.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 or similar reverse-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate).

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pharmacokinetic_Study_Workflow Experimental Workflow for a Pharmacokinetic Study cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Sample Analysis & Data Processing Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Animal_Acclimatization->Dose_Preparation Drug_Administration Drug Administration (IV or SC) Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Tissue_Collection Tissue Collection (at terminal point) Drug_Administration->Tissue_Collection Sample_Processing Plasma/Tissue Processing Blood_Sampling->Sample_Processing Tissue_Collection->Sample_Processing Analytical_Quantification LC-MS/MS or HPLC Quantification Sample_Processing->Analytical_Quantification Data_Analysis Pharmacokinetic Modeling Analytical_Quantification->Data_Analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

Prilocaine_Metabolism Metabolic Pathway of this compound This compound This compound o_Toluidine o-Toluidine This compound->o_Toluidine Hydrolysis (Esterases, CYP450) N_propylalanine N-propylalanine This compound->N_propylalanine Hydrolysis Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 4-hydroxy-o-toluidine, 6-hydroxy-o-toluidine) o_Toluidine->Hydroxylated_Metabolites Hydroxylation (CYP450) Methemoglobin Methemoglobin Formation o_Toluidine->Methemoglobin Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation

Caption: Simplified metabolic pathway of this compound.

Conclusion

This technical guide summarizes the current knowledge on the pharmacokinetics and tissue distribution of this compound in animal models. The available data, though limited for this compound as a single agent, provides a foundation for further research. The detailed experimental protocols and analytical methods described herein offer a practical resource for scientists and researchers in the field of drug development. The clear gaps in quantitative data, particularly for intravenous and subcutaneous administration in common laboratory species, underscore the need for further well-designed pharmacokinetic and tissue distribution studies to fully characterize the profile of this important local anesthetic.

References

The Nexus of Structure and Function: An In-depth Guide to the Molecular Structure-Activity Relationship of Prilocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prilocaine, a widely utilized local anesthetic of the amino-amide class, serves as a quintessential model for understanding the principles of structure-activity relationships (SAR) in drug design. Its clinical profile—characterized by an intermediate duration of action and a lower systemic toxicity profile compared to some of its counterparts—is a direct consequence of its distinct molecular architecture. This technical guide delves into the core relationships between this compound's structure and its anesthetic activity, providing detailed experimental methodologies and quantitative data to inform future research and development in the field of local anesthesia.

Molecular Architecture and Mechanism of Action

Like other amino-amide local anesthetics, this compound's structure can be dissected into three critical domains: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.[1][2] This amphipathic nature is fundamental to its mechanism of action.

  • Lipophilic (Aromatic) Group: An o-toluidine (B26562) (2-methylaniline) ring that facilitates the diffusion of the molecule across the lipid-rich neuronal membrane.

  • Intermediate Chain: An amide bond that connects the aromatic and amine groups. The stability of this amide linkage is responsible for the longer duration of action compared to ester-type anesthetics and dictates its metabolic pathway.[3]

  • Hydrophilic (Amine) Group: A secondary amine (N-propylamino group) that can exist in both a charged (protonated) and uncharged (neutral) state. The pKa of this group is a key determinant of the anesthetic's onset of action.[4]

The primary mechanism of action for this compound involves the blockade of voltage-gated sodium channels on the intracellular side of the neuronal membrane.[5] The uncharged, lipophilic form of the molecule traverses the nerve sheath and membrane. Once inside the more acidic axoplasm, it re-equilibrates, and the protonated, charged form binds to the open sodium channel. This binding inhibits the influx of sodium ions, thereby preventing the depolarization necessary for the propagation of an action potential and resulting in a reversible block of nerve conduction.[2]

Mechanism_of_Action cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm, pH ~7.1) Prilocaine_U This compound (Uncharged) Prilocaine_C This compound (Charged) Prilocaine_U->Prilocaine_C Equilibrium Membrane Prilocaine_U->Membrane Diffusion (Lipophilic) Prilocaine_U_intra This compound (Uncharged) Membrane->Prilocaine_U_intra Prilocaine_C_intra This compound (Charged) Prilocaine_U_intra->Prilocaine_C_intra Equilibrium Shift NaChannel Voltage-Gated Na+ Channel Prilocaine_C_intra->NaChannel Binds to open channel BlockedChannel Blocked Na+ Channel NaChannel->BlockedChannel Na_ion Na+ Na_ion->NaChannel Influx BlockedChannel->Na_ion Blocked

Mechanism of local anesthetic action.

Structure-Activity Relationship (SAR) Analysis

The anesthetic profile of this compound is a finely tuned balance of its physicochemical properties, which are dictated by its molecular structure.

The Aromatic Ring and Lipophilicity

The lipophilicity of a local anesthetic, often quantified by its octanol-water partition coefficient (Log P), is a primary determinant of its potency and, to some extent, its duration of action.[4] The ortho-methyl substituent on this compound's phenyl ring plays a crucial role.

  • Enhanced Potency: The methyl group increases the overall lipid solubility of the molecule, facilitating its passage into the nerve membrane and enhancing its intrinsic potency. Substituents on the phenyl ring, particularly at the 2- or 2,6-positions, are known to enhance anesthetic activity.[3][6]

  • Steric Hindrance: This methyl group provides steric hindrance that protects the adjacent amide bond from rapid hydrolysis by amidases, contributing to its intermediate duration of action.[3] This contrasts with lidocaine (B1675312), which has two methyl groups at the 2 and 6 positions, offering even greater steric protection.

The Intermediate Amide Chain

The amide linkage is a key feature of this compound and other "-caine" anesthetics of its class.

  • Stability and Duration: Amide bonds are significantly more stable to chemical and enzymatic hydrolysis than ester bonds (found in anesthetics like procaine). This stability is a major factor in the longer duration of action of amide-type anesthetics and necessitates hepatic metabolism.[2]

  • Allergenicity: Unlike ester-type anesthetics, which are metabolized to para-aminobenzoic acid (PABA), a known allergen, amide-type anesthetics have a very low incidence of allergic reactions.[1]

The Hydrophilic Amino Group

The terminal secondary amine group governs the onset of action and the water solubility of the molecule.

  • Onset of Action: The onset is inversely related to the pKa of the amino group.[4] At physiological pH (7.4), a lower pKa means a larger fraction of the anesthetic exists in the uncharged, lipid-soluble base form, which can rapidly penetrate the nerve membrane. This compound's pKa of ~7.9 means that a significant portion is un-ionized at physiological pH, contributing to its relatively fast onset.

  • N-Alkyl Substituent: The size of the alkyl group on the nitrogen (a propyl group in this compound) influences both lipophilicity and protein binding. Studies on related anilide derivatives have shown that increasing the length of the N-alkyl carbon chain can significantly prolong the duration of anesthesia, likely due to increased lipid solubility and protein binding.[6]

Quantitative Physicochemical and Pharmacological Data

The interplay of these structural features results in the specific clinical properties of this compound, which can be compared quantitatively with other common local anesthetics.

PropertyThis compoundLidocaineBupivacaineRelationship to SAR
Chemical Class Amide (Secondary Amine)Amide (Tertiary Amine)Amide (Tertiary Amine)Determines metabolic pathway and stability.
pKa (at 25°C) 7.97.98.1Governs onset of action; lower pKa leads to faster onset.[4]
Log P (Octanol/Water) 2.112.443.41Correlates with lipid solubility and potency.[4]
Protein Binding (%) ~55%~64%~95%Major determinant of duration of action.
Relative Potency 228Higher lipid solubility leads to higher potency.
Onset of Action Fast (< 3-5 min)Fast (< 3 min)Slow (5-10 min)Primarily influenced by pKa.[7]
Duration of Action Intermediate (90-120 min)Short-Intermediate (60-90 min)Long (180-480 min)Correlates strongly with protein binding.[7]
Systemic Toxicity LowModerateHighRelated to potency and rate of metabolism.

Data compiled from multiple sources, including clinical and pharmacological reviews.[4][5][7] Values can vary based on experimental conditions and clinical application.

Metabolism and Toxicity: The Role of o-Toluidine

A unique aspect of this compound's SAR is its metabolic pathway and associated toxicity profile. This compound is rapidly metabolized in the liver and to some extent in the kidneys and lungs via hydrolysis of the amide bond.[2] This reaction is catalyzed primarily by carboxylesterases and yields N-propylalanine and, critically, o-toluidine.[8]

o-Toluidine is a known oxidizing agent that can convert hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). Methemoglobin is incapable of binding and transporting oxygen, and at high concentrations (>10-15%), this can lead to clinical cyanosis, a condition known as methemoglobinemia. This risk is dose-dependent and is the primary limiting factor for the maximum clinical dose of this compound.[8]

Metabolic_Pathway cluster_methemoglobin Methemoglobin Formation This compound This compound Enzyme Carboxylesterases (Liver, Kidney, Lungs) This compound->Enzyme Hydrolysis Metabolite1 N-propylalanine Enzyme->Metabolite1 Metabolite2 o-Toluidine (2-methylaniline) Enzyme->Metabolite2 Hb Hemoglobin (Fe²⁺) Metabolite2->Hb Oxidizes MetHb Methemoglobin (Fe³⁺) (Cannot bind O₂) Hb->MetHb

Simplified metabolic pathway of this compound.

Key Experimental Protocols

The evaluation of a local anesthetic's activity relies on standardized preclinical models. Below are detailed methodologies for key assays.

General Experimental Workflow

The preclinical evaluation of novel local anesthetics typically follows a structured workflow, progressing from synthesis and initial characterization to detailed in vivo assessment.

Experimental_Workflow cluster_design Design & Synthesis cluster_char Physicochemical Characterization cluster_eval In Vivo Efficacy & Toxicity cluster_analysis Data Analysis & SAR Refinement A1 SAR Hypothesis & Analog Design A2 Chemical Synthesis & Purification A1->A2 B1 Determine pKa (Potentiometric Titration) A2->B1 B2 Determine Log P (Shake-Flask Method) A2->B2 C1 Infiltration Anesthesia (Mouse Vocalization) B1->C1 C2 Conduction Block (Rat Sciatic Nerve) B1->C2 C3 Surface Anesthesia (Rabbit Cornea) B1->C3 C4 Acute Toxicity (LD50 Determination) B1->C4 B2->C1 B2->C2 B2->C3 B2->C4 D1 Quantify Onset, Duration, & Potency C1->D1 C2->D1 C3->D1 C4->D1 D2 Correlate Structure with Activity D1->D2 D3 Refine SAR Model D2->D3 D3->A1 Iterate

General workflow for local anesthetic evaluation.
Protocol: Rat Sciatic Nerve Block (Conduction Anesthesia)

This model is considered a gold standard for assessing both sensory and motor blockade.[9]

  • Animal Preparation: An adult Sprague-Dawley rat (250-300g) is anesthetized using isoflurane. The hindlimb is shaved, and the animal is placed in a lateral position.

  • Nerve Location: The sciatic notch is palpated. A Teflon-coated stimulating needle (25-gauge) connected to a nerve stimulator is inserted perpendicular to the skin, just posterior to the greater trochanter. The stimulator is set to deliver a current of ~1.0 mA at 1 Hz.

  • Injection: The needle is advanced until a clear motor response (plantar flexion or dorsiflexion of the paw) is observed. The current is then reduced to a minimal level (~0.2-0.4 mA) while maintaining the motor response to ensure close proximity to the nerve. A volume of 0.2-0.3 mL of the test anesthetic solution is injected slowly.

  • Sensory Block Assessment: The primary outcome is the paw withdrawal latency to a noxious thermal stimulus.[10] A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. The test is performed at baseline and at regular intervals post-injection. Complete block is defined by the failure to withdraw within the cut-off time.

  • Motor Block Assessment: Motor function can be assessed by observing the "toe spreading reflex" or by measuring grip strength with a dynamometer.[9][11] The animal is evaluated for its ability to bear weight and splay its toes upon being lowered to a surface.

  • Data Analysis: The onset of action (time to complete block) and duration of action (time from onset to return of baseline withdrawal latency) are recorded.

Protocol: Rabbit Corneal Reflex (Surface Anesthesia)

This simple and effective method evaluates the efficacy of topical anesthetics.[12][13]

  • Animal Preparation: A conscious, healthy New Zealand white rabbit is gently restrained in a holder.

  • Baseline Measurement: The corneal reflex is confirmed to be present in both eyes by gently touching the center of the cornea with a fine, soft filament (e.g., a wisp of cotton). A positive response is a distinct blink reflex.

  • Drug Administration: One eye serves as a control (receiving saline), while the test eye receives 1-2 drops of the anesthetic solution instilled into the conjunctival sac. The eyelid is held closed for approximately 10 seconds to ensure distribution.

  • Assessment: Starting one minute after instillation, the corneal reflex is tested in both eyes every minute. The filament is applied a set number of times (e.g., 5 times in 10 seconds).

  • Data Analysis: The onset of anesthesia is the time until the blink reflex is completely abolished. The duration of anesthesia is the time from onset until the reflex fully returns to baseline.[14]

Conclusion

The molecular structure of this compound is inextricably linked to its anesthetic properties. The ortho-methylated aromatic ring enhances lipophilicity and potency while providing steric protection to the stable amide linkage, which dictates its intermediate duration of action. The pKa of its secondary amine group ensures a rapid onset of action. This finely tuned architecture, however, also leads to a specific metabolic pathway that produces o-toluidine, the metabolite responsible for the dose-limiting risk of methemoglobinemia. A thorough understanding of these structure-activity and structure-toxicity relationships, grounded in robust experimental evaluation, is paramount for the rational design of safer and more efficacious local anesthetic agents.

References

Prilocaine's Effect on Neuronal Membrane Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Prilocaine, an intermediate-acting amino amide local anesthetic, achieves its therapeutic effect by stabilizing neuronal membranes. This guide delineates the core mechanism of action, which involves the state-dependent blockade of voltage-gated sodium channels (VGSCs), thereby preventing the initiation and propagation of action potentials. We present quantitative data on this compound's clinical efficacy, detail established experimental protocols for its characterization, and provide visual representations of its molecular mechanism and associated experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology of local anesthetics.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism by which this compound stabilizes the neuronal membrane is through its direct interaction with voltage-gated sodium channels.[1] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the depolarization phase of an action potential.[2] this compound, like other local anesthetics, exhibits a state-dependent binding mechanism, as described by the modulated receptor hypothesis.[3][4]

This hypothesis posits that the affinity of this compound for the sodium channel receptor is dependent on the conformational state of the channel.[3] The three primary states are:

  • Resting (Closed) State: At negative, resting membrane potentials, the channel is closed, and this compound has a low affinity for its binding site.

  • Open State: Upon membrane depolarization, the channel opens, allowing Na+ influx. The affinity of this compound for the channel increases.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state. This compound exhibits the highest affinity for this inactivated state.[3]

By preferentially binding to the open and inactivated states, this compound effectively "locks" the channel in a non-conducting conformation. This action prevents the channel from returning to the resting state, thereby inhibiting subsequent action potentials. This phenomenon is known as use-dependent or phasic block , where the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting nociceptive (pain) signals.[5][6] The uncharged form of the this compound molecule is thought to cross the lipid membrane, while the charged, protonated form binds to a specific site within the channel's inner pore.[2]

Quantitative Analysis of this compound's Effects

The efficacy of this compound can be quantified by its inhibitory concentration on sodium channels and its clinical effects on nerve conduction.

Table 1: Inhibition of Voltage-Gated Sodium Channels

Direct experimental IC50 values for this compound on specific neuronal sodium channel isoforms are not consistently reported in the surveyed literature. However, this compound is structurally and mechanistically similar to lidocaine (B1675312), though generally considered to have a lower potency and toxicity profile.[7] The table below presents IC50 values for lidocaine to provide a quantitative context for the potency of this class of anesthetics on key neuronal sodium channel subtypes.

DrugChannel SubtypeBlock TypeIC50 (µM)Cell Type / PreparationComments
LidocaineTTX-resistant (TTXr)Tonic Block210Rat Dorsal Root Ganglion (DRG) NeuronsTTXr channels, like Nav1.8, are crucial for nociception.
LidocaineTTX-sensitive (TTXs)Tonic Block42Rat Dorsal Root Ganglion (DRG) NeuronsTTXs channels are more sensitive to blockade.
LidocaineTTXr (Inactivated State)Use-Dependent Block60Rat Dorsal Root Ganglion (DRG) NeuronsDemonstrates higher affinity for the inactivated state, characteristic of use-dependent block.
LidocaineNav1.7 (Wild-Type)Inactivated State Block~500RecombinantNav1.7 is a key channel in human pain pathways.[8]

Note: IC50 values are highly dependent on experimental conditions, such as holding potential and stimulation frequency.

Table 2: Effect of this compound on Nerve Conduction Parameters (Clinical & Preclinical Data)

This table summarizes key pharmacokinetic parameters of this compound related to its nerve-blocking effects.

ParameterValueConcentration / FormulationModel / ContextSource
Onset of Anesthesia < 2-3 minutes4% this compound HCl solutionHuman; Infiltration & Inferior Alveolar Nerve Block--INVALID-LINK--
Duration of Sensory Block ~163.5 minutes1% this compound (40 mL)Human; Axillary Brachial Plexus Block--INVALID-LINK--
Duration of Motor Block ~179.5 minutes1% this compound (40 mL)Human; Axillary Brachial Plexus Block--INVALID-LINK--
Duration of Soft Tissue Anesthesia ~2.25 - 3 hours4% this compound HCl w/ epinephrineHuman; Dental Block--INVALID-LINK--
Prolongation of Sensory Block ~180 times vs. aqueous solution60% Lidocaine:this compound (1:1) in lipid depotRat; Sciatic Nerve Block--INVALID-LINK--

Visualization of Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the core concepts of this compound's action and the experimental methods used for its study.

Diagram 1: Molecular Mechanism of this compound Action

Prilocaine_Mechanism cluster_membrane Neuronal Membrane cluster_states cluster_drug Na_Channel Voltage-Gated Sodium Channel (VGSC) Resting (Closed) Open Inactivated Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (Highest Affinity) Open->Inactivated Fast Inactivation Block Na+ Influx Blocked Inactivated->Resting Repolarization Prilocaine_mol This compound Prilocaine_mol->Open Binds Prilocaine_mol->Inactivated Binds Preferentially

Caption: this compound preferentially binds to open and inactivated VGSCs, preventing Na+ influx.

Diagram 2: Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis N1 Cell Culture / Neuron Isolation N2 Prepare Pipette & Internal Solution N3 Prepare External Solution (ACSF) R1 Approach Cell & Form Gigaohm Seal N3->R1 Start Experiment R2 Establish Whole-Cell Configuration R1->R2 R3 Record Baseline Na+ Currents (Voltage-Clamp) R2->R3 R4 Perfuse with this compound Solution R3->R4 R5 Record Post-Drug Na+ Currents R4->R5 A1 Measure Peak Current Amplitude R5->A1 A4 Apply Pulse Train (Use-Dependence) R5->A4 A2 Construct Dose-Response Curve A1->A2 A3 Calculate IC50 for Tonic Block A2->A3 A5 Calculate Use-Dependent Block A4->A5

Caption: Workflow for assessing this compound's effect on sodium channels via patch-clamp.

Diagram 3: Workflow for In Vitro Nerve Conduction Velocity Study

NCV_Workflow P1 Dissect Sciatic Nerve from Animal Model (e.g., Rat) P2 Mount Nerve in Recording Chamber P1->P2 P3 Perfuse with Artificial CSF P2->P3 R1 Place Stimulating & Recording Electrodes P3->R1 R2 Record Baseline Compound Action Potential (CAP) R1->R2 R3 Apply this compound to Nerve Bath R2->R3 R4 Record CAP at Timed Intervals R3->R4 A1 Measure CAP Amplitude & Latency R4->A1 A2 Calculate Conduction Velocity A1->A2 A3 Quantify % Block vs. Time/Concentration A1->A3 A4 Determine Onset and Duration of Block A3->A4

References

Spectroscopic Analysis of Prilocaine Hydrochloride: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and characterization of prilocaine hydrochloride (HCl). Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols and expected analytical data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the sequential spectroscopic identification of this compound HCl is illustrated using a custom-generated diagram.

Introduction

This compound hydrochloride, N-(2-methylphenyl)-2-(propylamino)propanamide monohydrochloride, is an intermediate-acting local anesthetic of the amide type.[1][2] Its efficacy and safety are critically dependent on its chemical purity and structural integrity. Therefore, robust analytical methodologies are essential for its unambiguous identification in raw materials and finished pharmaceutical products. Spectroscopic techniques are central to this process, offering a suite of tools that probe the molecular structure at different levels, from electronic transitions to atomic connectivity and isotopic mass. This guide outlines the application of four key spectroscopic methods for the definitive identification of this compound HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for the preliminary identification and quantification of this compound HCl by analyzing its electronic transitions. The aromatic ring within the this compound molecule is the primary chromophore responsible for UV absorption.

Experimental Protocol
  • Solvent Preparation: Prepare a solution of methanol (B129727) or distilled water to serve as the solvent and blank.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound HCl in the chosen solvent to obtain a stock solution. Prepare a series of dilutions to fall within the linear concentration range (e.g., 3-15 µg/mL).[3][4]

  • Sample Preparation: Prepare the sample solution by dissolving the material under investigation in the same solvent to a concentration similar to the standard solution.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Analysis: Scan the sample solution from approximately 200 nm to 400 nm against the solvent blank. Record the wavelength of maximum absorbance (λmax).

Data Presentation: UV-Vis Spectral Characteristics
ParameterValueSolvent/ConditionsReference
λmax (Absorbance Maximum)~230 nmStandard Solution (e.g., Water, Methanol)[3][4]
Linearity Range (Standard)3 - 15 µg/mLStandard Solution[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a molecular fingerprint by identifying the characteristic vibrational frequencies of functional groups present in the this compound HCl molecule. This technique is invaluable for confirming the presence of key structural motifs such as amides, aromatic rings, and alkyl chains.

Experimental Protocol
  • Sample Preparation (KBr Disc Method):

    • Grind 1-2 mg of the this compound HCl sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent disc.

  • Instrumentation: Use a calibrated FT-IR spectrometer.

  • Analysis: Place the KBr disc in the sample holder of the spectrometer. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Record the positions (in wavenumbers, cm⁻¹) of the characteristic absorption bands.

Data Presentation: Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
~3365N-H StretchSecondary Amine/Amide[5]
~2970 - 2880C-H StretchAlkyl (CH₃, CH₂)[6]
~1654C=O StretchAmide I Band[5]
~1540N-H Bend / C-N StretchAmide II Band[6]
~1600, ~1450C=C StretchAromatic Ring[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the complete elucidation of its structure. The chemical shift, multiplicity (splitting pattern), and integration of each signal correspond to a specific set of protons.

Experimental Protocol
  • Solvent Selection: Use an appropriate deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound HCl in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Analysis: Acquire the ¹H NMR spectrum. Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum (e.g., to the residual solvent peak). Integrate the signals and determine their chemical shifts and multiplicities.

Data Presentation: ¹H NMR Chemical Shifts

Note: Chemical shifts can vary slightly based on solvent and concentration.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.1 - 7.3MultipletAromatic Protons (Ar-H)
~4.0 - 4.2QuartetMethine Proton (-CH-) adjacent to amide
~2.8 - 3.1MultipletMethylene Protons (-N-CH₂-) of propyl group
~2.2SingletAromatic Methyl Protons (Ar-CH₃)
~1.6MultipletMethylene Protons (-CH₂-) of propyl group
~1.5DoubletMethyl Protons (-CH-CH₃)
~0.9TripletTerminal Methyl Protons (-CH₂-CH₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This data is used to confirm the molecular weight and deduce structural information from the fragmentation pattern.

Experimental Protocol (LC-MS/MS Example)
  • Sample Preparation: Dissolve the this compound HCl sample in a suitable solvent (e.g., acetonitrile/water mixture) to a low concentration (e.g., ng/mL range).

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities. A C18 column is commonly used.

  • Instrumentation: Use an LC system coupled to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Analysis: Operate the ESI source in positive ion mode. Set the mass spectrometer to perform a full scan to identify the precursor ion ([M+H]⁺). Then, perform a product ion scan on the precursor ion to generate a fragmentation spectrum. The Multiple Reaction Monitoring (MRM) technique is often used for quantification, monitoring a specific transition.[7]

Data Presentation: Mass Spectrometric Data
Ionm/z ValueMethodDescriptionReference
[M+H]⁺221.2LC-MS (ESI+)Precursor Ion (Protonated this compound Base)[7]
Fragment86.15LC-MS/MS, GC-MS (EI)Major Product Ion (Propylamino fragment)[7]

Integrated Spectroscopic Identification Workflow

The identification of this compound HCl is best achieved through a structured, multi-technique approach. The workflow begins with a rapid screening method and progresses to more structurally definitive techniques for unambiguous confirmation.

Spectroscopic_Workflow cluster_start cluster_analysis Analytical Techniques cluster_end start This compound HCl Sample uv_vis UV-Vis Spectroscopy (Preliminary ID & λmax) start->uv_vis ftir FT-IR Spectroscopy (Functional Group Confirmation) uv_vis->ftir  Corroborates? nmr NMR Spectroscopy (Definitive Structure Elucidation) ftir->nmr  Corroborates? ms Mass Spectrometry (Molecular Weight & Fragmentation) nmr->ms  Corroborates? end_node Unambiguous Identification Confirmed ms->end_node  All Data Consistent?

Caption: Logical workflow for the spectroscopic identification of this compound hydrochloride.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Prilocaine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of prilocaine in human plasma using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is a widely used local anesthetic of the amide type. Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and avoiding potential systemic toxicity. This application note describes a robust and reliable HPLC-UV method for the determination of this compound in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation and reversed-phase chromatography for separation and quantification.

Experimental Protocols

Materials and Reagents
Instrumentation
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., Synergy 4 µm Fusion-RP, 250 x 4.6 mm or equivalent)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and lidocaine (IS) by dissolving the appropriate amount of the reference standard in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (e.g., 60:40 v/v) to obtain a range of concentrations for calibration curves and quality control samples.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 4.35 mmol/L ammonium phosphate, pH 7.0) in a specific ratio (e.g., 60:40 v/v).[2][3]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 0.50 µg/mL lidocaine).

  • Add a small volume of sodium hydroxide solution (e.g., 1M NaOH) to alkalinize the sample.

  • Add 1 mL of the extraction solvent (e.g., diisopropyl ether or diethyl ether).[2][3][4]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C or allow it to evaporate at room temperature.

  • Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[2][3]

  • Vortex the reconstituted sample for 30 seconds.

  • Inject a specific volume (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions
  • Column: Synergy 4 µm Fusion-RP, 250 x 4.6 mm or a similar reversed-phase C18 column.[2][3]

  • Mobile Phase: Methanol - 4.35 mmol/L ammonium phosphate, pH 7.0 (60:40 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.[2][3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Injection Volume: 20 µL.

Data Presentation

The performance of the HPLC method is summarized in the following tables.

Table 1: Chromatographic Parameters

ParameterValueReference
ColumnSynergy 4 µm Fusion-RP (250 x 4.6 mm)[2][3]
Mobile PhaseMethanol: 4.35 mM Ammonium Phosphate pH 7.0 (60:40)[2][3]
Flow Rate1.0 mL/min
DetectionUV at 237 nm[2][3]
Internal StandardLidocaine[2][3][5]
Retention Time (this compound)~14 minutes[2][3]
Retention Time (Lidocaine)~25 minutes[2][3]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range0.10 - 201.66 ng/mL[1][6][7]
Correlation Coefficient (r²)> 0.99[2][8]
Limit of Detection (LOD)0.002 mg/L[2][3]
Limit of Quantification (LOQ)50 ng/mL[5]
Intra-day Precision (%RSD)< 4.5%[5]
Inter-day Precision (%RSD)6.2 - 9.9%[2][3]
Accuracy (% Recovery)91 - 101%[2][3]
Mean Absolute Recovery96.5%[5]

Visualization

Below are diagrams illustrating the experimental workflow and the logical relationships in HPLC method development.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Lidocaine) plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize extract Liquid-Liquid Extraction (Diisopropyl Ether) alkalinize->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18 Column) inject->separate_hplc detect UV Detection (237 nm) separate_hplc->detect integrate Peak Integration detect->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for this compound quantification in plasma.

method_development_logic cluster_initial Method Foundation cluster_optimization Optimization cluster_validation Validation cluster_application Application analyte Analyte Properties (this compound: pKa, logP, UV) is_selection Internal Standard Selection (Lidocaine) analyte->is_selection sample_prep Sample Preparation (LLE vs. SPE) is_selection->sample_prep chromatography Chromatographic Conditions (Column, Mobile Phase) sample_prep->chromatography detection Detection Wavelength chromatography->detection linearity Linearity & Range detection->linearity precision Precision (Intra/Inter-day) linearity->precision accuracy Accuracy & Recovery precision->accuracy sensitivity LOD & LOQ accuracy->sensitivity specificity Specificity & Selectivity sensitivity->specificity routine Routine Sample Analysis specificity->routine

Caption: Logical relationships in HPLC method development.

References

Application Note: Analysis of Prilocaine and its Metabolite o-Toluidine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prilocaine is a widely used local anesthetic of the amino amide type.[1] Its rapid metabolism in the liver is a key factor in its clinical efficacy and safety profile.[1][2] The primary metabolic pathway involves hydrolysis to o-toluidine (B26562), which is then further metabolized.[1][3] Notably, o-toluidine is recognized as a human carcinogen and is associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[1][4][5][6][7] Therefore, the accurate and sensitive quantification of both this compound and o-toluidine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and occupational exposure monitoring.[4][8][9] This application note provides a detailed protocol for the simultaneous analysis of this compound and its metabolite o-toluidine in human plasma and urine using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes GC-MS for the separation and quantification of this compound and o-toluidine. Following extraction from the biological matrix, the analytes are introduced into the gas chromatograph. The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the GC column and the mobile gas phase. The eluted compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is used for identification and quantification. For the analysis of o-toluidine, a derivatization step is included to improve its chromatographic properties and sensitivity.

Metabolic Pathway of this compound

The metabolic conversion of this compound to o-toluidine is a critical step in its biotransformation. The following diagram illustrates this pathway.

Prilocaine_Metabolism Metabolic Pathway of this compound to o-Toluidine This compound This compound Metabolism Hydrolysis (Liver) This compound->Metabolism o_Toluidine o-Toluidine Metabolism->o_Toluidine

Metabolic Pathway of this compound

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound and o-toluidine is depicted below.

GCMS_Workflow Experimental Workflow for this compound and o-Toluidine Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Plasma or Urine Sample Internal Standard Addition Spike with Internal Standard Sample Collection->Internal Standard Addition Extraction Liquid-Liquid Extraction Internal Standard Addition->Extraction Derivatization Derivatization of o-Toluidine (if applicable) Extraction->Derivatization Reconstitution Reconstitute in Solvent Derivatization->Reconstitution GC Injection Inject into GC-MS Reconstitution->GC Injection Separation Chromatographic Separation GC Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Generate Report Quantification->Reporting

GC-MS Analysis Workflow

Apparatus and Reagents

  • Apparatus:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Autosampler

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • GC vials and caps

  • Reagents:

Experimental Protocols

Standard and Internal Standard Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.

  • o-Toluidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of o-toluidine in 10 mL of methanol.

  • Lidocaine (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lidocaine hydrochloride in 10 mL of methanol.

  • o-Toluidine-d9 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of o-toluidine-d9 in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards with concentrations ranging from 20 to 1000 ng/mL for this compound and 0.1 to 100 µg/L for o-toluidine.[4][8][10][11]

Sample Preparation

For this compound Analysis in Plasma:

  • Pipette 1 mL of plasma sample into a centrifuge tube.

  • Add 100 µL of the lidocaine internal standard working solution.

  • Add 1 mL of 1M NaOH and vortex for 30 seconds.

  • Add 5 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol and transfer to a GC vial for analysis.[12]

For o-Toluidine Analysis in Urine: [8]

  • Pipette 5 mL of urine sample into a centrifuge tube.[8]

  • Spike with the internal standard, o-toluidine-d9.[8]

  • Add 5 mL of hexane and vortex for 1 minute.[8]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Add 100 µL of anhydrous pentafluoropropionic acid for derivatization.[8]

  • Incubate at 60°C for 30 minutes.[8]

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane and transfer to a GC vial for analysis.

GC-MS Conditions
ParameterThis compound Analysiso-Toluidine Analysis
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)[10][13]BPX5MS (25 m x 0.25 mm, 0.25 µm)[8]
Injector Temperature 250°C250°C
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Oven Program 150°C for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min60°C for 3 min, then ramp to 300°C at 25°C/min[8]
MS Transfer Line 280°C280°C
Ion Source Temp 230°C230°C
Ionization Mode Electron Ionization (EI)Negative Chemical Ionization (NCI) with methane[8]
Acquisition Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)[8]
Data Analysis
  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the samples from the calibration curve.

  • Validation: The method should be validated for linearity, precision, accuracy, recovery, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of this compound and o-toluidine based on published methods.

AnalyteMatrixLinearity RangeLODLOQ
This compound Plasma20-250 ng/mL[4]10 ng/mL[4]20 ng/mL[4]
Pharmaceutical Preparations40-1000 ng/mL[10][11]15 ng/mL[10][11]31 ng/mL[10][11]
o-Toluidine Urine0.1-100 µg/L[8][9]0.02 µg/L[8][9]Not specified

Conclusion

The described GC-MS methods provide a robust and sensitive approach for the quantification of this compound and its carcinogenic metabolite, o-toluidine, in biological matrices. These protocols are essential for researchers and professionals in drug development and clinical toxicology, enabling accurate assessment of drug metabolism and potential health risks. The detailed experimental procedures and quantitative data presented herein serve as a valuable resource for the implementation of these analyses in a laboratory setting.

References

Application Notes and Protocols for Prilocaine Hydrochloride in Primary Neuronal Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of prilocaine hydrochloride in primary neuronal cell culture studies. This document outlines the mechanisms of action, protocols for assessing neurotoxicity, and methods for investigating the cellular and molecular effects of this compound on neurons.

Introduction

This compound hydrochloride is an intermediate-acting local anesthetic of the amide type.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and conduction of nerve impulses.[2] While clinically used for local anesthesia, its effects on neuronal viability and function in vitro are of significant interest for neurotoxicity studies and for understanding the unintended cellular impacts of local anesthetics. This compound, like other local anesthetics, has been shown to induce neurotoxicity in a concentration-dependent manner.[3]

Mechanism of Action and Cellular Effects

This compound stabilizes the neuronal membrane by binding to voltage-gated sodium channels, thereby preventing the influx of sodium ions required for depolarization and action potential propagation.[2] Beyond its primary anesthetic effect, this compound can induce a cascade of cellular events, particularly at higher concentrations, that are relevant for in vitro studies:

  • Induction of Apoptosis: this compound can trigger programmed cell death in neuronal cells. This process may involve the activation of caspase cascades, including caspase-3.[1][4]

  • Mitochondrial Dysfunction: Local anesthetics have been shown to affect mitochondrial function, including the dissipation of mitochondrial membrane potential.[5]

  • Increased Intracellular Calcium: Some local anesthetics can cause an increase in intracellular calcium concentrations, which can contribute to neurotoxicity.[6]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is another potential mechanism of local anesthetic-induced neurotoxicity.[1]

Data Presentation: Quantitative Effects of Local Anesthetics

The following tables summarize quantitative data on the neurotoxic effects of this compound and other local anesthetics. Note that data for this compound in primary neurons is limited, and data from neuroblastoma cell lines or for similar local anesthetics are provided for reference.

Local AnestheticCell TypeAssayEndpointValueCitation
This compound SH-SY5Y (neuroblastoma)WST-1LD50 (20 min)4.32 ± 0.39 mM[6]
Mepivacaine (structurally similar to this compound)Chick DRG NeuronsGrowth Cone CollapseIC50 (15 min)~25.1 mM (10-1.6 M)[7]
LidocaineSH-SY5Y (neuroblastoma)WST-1LD50 (20 min)3.35 ± 0.33 mM[6]
BupivacaineSH-SY5Y (neuroblastoma)WST-1LD50 (20 min)0.95 ± 0.08 mM[6]
Ropivacaine (B1680718)SH-SY5Y (neuroblastoma)WST-1LD50 (20 min)13.43 ± 0.61 mM[6]
Local AnestheticTargetPreparationEndpointIC50Citation
MepivacaineNa+ ChannelsXenopus laevis sciatic nerve fibersTonic Block149 µM[5]
LidocaineNa+ ChannelsXenopus laevis sciatic nerve fibersTonic Block204 µM[5]
BupivacaineNa+ ChannelsXenopus laevis sciatic nerve fibersTonic Block27 µM[5]
MepivacaineK+ ChannelsXenopus laevis sciatic nerve fibersTonic Block2305 µM[5]
LidocaineK+ ChannelsXenopus laevis sciatic nerve fibersTonic Block1118 µM[5]
BupivacaineK+ ChannelsXenopus laevis sciatic nerve fibersTonic Block92 µM[5]

Experimental Protocols

Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • B-27 Supplement

  • Glutamax

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Poly-D-lysine (PDL)

  • Laminin (B1169045)

  • Neurobasal Medium

Procedure:

  • Coat culture plates with 50 µg/mL PDL in sterile water overnight at 37°C.

  • Wash plates three times with sterile PBS.

  • Coat plates with 10 µg/mL laminin in PBS for at least 4 hours at 37°C.

  • Euthanize the pregnant rat according to institutional guidelines and dissect the E18 embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold dissection medium (DMEM/F12).

  • Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize trypsin with DMEM/F12 containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, Glutamax, and Penicillin-Streptomycin.

  • Plate the neurons at a density of 5 x 104 cells/well in a 96-well plate for viability assays or 2 x 105 cells/well in a 24-well plate for other assays.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

Primary_Neuron_Culture_Workflow Start E18 Rat Embryo Dissection Dissect Cortices Start->Dissection Mincing Mince Tissue Dissection->Mincing Trypsinization Trypsin-EDTA (15 min, 37°C) Mincing->Trypsinization Neutralization Neutralize with FBS-containing medium Trypsinization->Neutralization Trituration Triturate to Single-cell Suspension Neutralization->Trituration Centrifugation Centrifuge (200 x g, 5 min) Trituration->Centrifugation Resuspension Resuspend in Neurobasal Medium Centrifugation->Resuspension Plating Plate on PDL/Laminin-coated plates Resuspension->Plating Incubation Incubate (37°C, 5% CO2) Plating->Incubation End Primary Neuronal Culture Incubation->End

Workflow for primary neuronal cell culture.
Assessment of Neuronal Viability

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate with cultured primary neurons

Procedure:

  • After treating neurons with various concentrations of this compound hydrochloride for the desired time, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[8]

Materials:

  • LDH assay kit

  • 96-well plate with cultured primary neurons

Procedure:

  • After treatment with this compound hydrochloride, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.[8]

  • To determine the maximum LDH release, lyse control cells with the lysis buffer provided in the kit.

  • Calculate the percentage of LDH release relative to the maximum LDH release.

Apoptosis Assays

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cultured primary neurons

Procedure:

  • After this compound hydrochloride treatment, lyse the cells according to the assay kit protocol.

  • Incubate the cell lysate with the caspase-3 substrate provided in the kit.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify caspase-3 activity relative to a standard curve or as a fold change compared to control.

This method allows for the detection of key proteins involved in the apoptotic pathway, such as cleaved caspase-3, Bax, and Bcl-2.

Materials:

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Lyse this compound-treated and control neurons in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescence substrate and imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis_Signaling_Pathway This compound This compound Hydrochloride Bax Bax activation This compound->Bax Bcl2 Bcl-2 inhibition This compound->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_Neurotoxicity Culture Primary Neuronal Culture Treatment Treat with this compound HCl (Dose- and Time-response) Culture->Treatment Viability Viability Assays (MTT, LDH) Treatment->Viability Apoptosis Apoptosis Assays (Caspase-3, Western Blot) Treatment->Apoptosis Calcium Intracellular Calcium (Fura-2 AM) Treatment->Calcium ROS ROS Detection (DCFDA) Treatment->ROS Mito Mitochondrial Potential (TMRM) Treatment->Mito Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis Calcium->Analysis ROS->Analysis Mito->Analysis

References

Application Notes and Protocols: In Vitro Neurotoxicity Assessment of Prilocaine on SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the neurotoxic effects of the local anesthetic prilocaine on the human neuroblastoma cell line SH-SY5Y. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and potential signaling pathways involved in this compound-induced neurotoxicity.

Introduction

This compound is a widely used local anesthetic in clinical practice. However, concerns about its potential neurotoxicity persist. The SH-SY5Y human neuroblastoma cell line is a well-established in vitro model for neurotoxicity studies due to its human origin and ability to differentiate into a neuronal phenotype.[1][2] This document outlines key experiments to quantify this compound's cytotoxic effects and elucidate the underlying cellular and molecular mechanisms, including mitochondrial dysfunction and oxidative stress, which are common pathways for local anesthetic-induced neurotoxicity.[3][4]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and other local anesthetics on SH-SY5Y cells, providing a comparative basis for neurotoxicity assessment.

Table 1: Comparative Cytotoxicity (LD50) of Local Anesthetics on SH-SY5Y Cells

Local AnestheticLD50 (mM) after 20 min incubationToxicity Ranking
Bupivacaine0.95 ± 0.08High
Lidocaine3.35 ± 0.33Medium
This compound 4.32 ± 0.39 Medium
Mepivacaine4.84 ± 1.28Medium
Articaine8.98 ± 2.07Low
Ropivacaine13.43 ± 0.61Low

Data extracted from a study assessing the metabolic activity of viable SH-SY5Y cells using a WST-1 assay after 20 minutes of exposure to various local anesthetics.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing neurotoxicity in SH-SY5Y cells.

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

This compound Treatment
  • Preparation of this compound Stock Solution: Dissolve this compound hydrochloride in sterile phosphate-buffered saline (PBS) or culture medium to prepare a high-concentration stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments.

  • Treatment of Cells: Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays). Allow cells to adhere and grow for 24 hours. Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control group (vehicle only).

Cell Viability Assay (WST-1 Assay)

This assay measures the metabolic activity of viable cells.

  • Seed 1 x 10^4 SH-SY5Y cells per well in a 96-well plate and incubate for 24 hours.

  • Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 20 minutes, 24 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Seed SH-SY5Y cells in a 96-well plate as described for the WST-1 assay.

  • Treat cells with various concentrations of this compound for the desired time.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Express cytotoxicity as a percentage of the maximum LDH release control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the specified duration.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them in the dark at 37°C.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

Assessment of Mitochondrial Membrane Potential (MMP)

This assay uses a fluorescent dye to assess mitochondrial health.

  • Seed and treat SH-SY5Y cells as previously described.

  • Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRM).

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of key executioner caspases in apoptosis.

  • Seed SH-SY5Y cells in a white-walled 96-well plate.

  • Treat cells with this compound for the desired time.

  • Use a commercial luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal, which is proportional to the amount of active caspase-3/7.

Visualizations

The following diagrams illustrate the experimental workflow and the potential signaling pathways involved in this compound-induced neurotoxicity.

G Experimental Workflow for this compound Neurotoxicity Assessment cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis culture SH-SY5Y Cell Culture seeding Cell Seeding in 96-well plates culture->seeding This compound This compound Treatment (Various Concentrations) seeding->this compound 24h incubation viability Cell Viability Assay (WST-1) This compound->viability cytotoxicity Cytotoxicity Assay (LDH) This compound->cytotoxicity ros ROS Measurement This compound->ros mmp Mitochondrial Membrane Potential Assay This compound->mmp apoptosis Apoptosis Assay (Caspase-3/7) This compound->apoptosis data Data Collection and Analysis viability->data cytotoxicity->data ros->data mmp->data apoptosis->data

Caption: Experimental workflow for assessing this compound neurotoxicity in SH-SY5Y cells.

G Potential Signaling Pathway of this compound-Induced Neurotoxicity cluster_mitochondria Mitochondrial Dysfunction cluster_oxidative_stress Oxidative Stress cluster_apoptosis Apoptosis This compound This compound etc Inhibition of Electron Transport Chain (ETC) This compound->etc mmp Decreased Mitochondrial Membrane Potential etc->mmp ros Increased Reactive Oxygen Species (ROS) mmp->ros caspase Caspase Activation (Caspase-3/7) ros->caspase cell_death Neuronal Cell Death caspase->cell_death

References

Application Notes & Protocols: Prilocaine-Loaded Nanoparticles for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Topical anesthetics are essential for minimizing pain associated with superficial surgical procedures and needle insertions.[1][2] Prilocaine, an amide-type local anesthetic, is commonly used in combination with lidocaine (B1675312) in preparations like EMLA cream.[1][3][4] However, conventional formulations can exhibit limitations such as a short duration of action and potential side effects.[3] Nanoparticle-based drug delivery systems, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer a promising strategy to overcome these challenges.[1][3][4] These carriers can enhance skin permeation, provide sustained drug release, improve efficacy, and reduce toxicity.[1][3][5] This document provides detailed protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles for topical application.

Part 1: Nanoparticle Formulation Protocols

This section details the methodologies for preparing Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) loaded with this compound.

Protocol 1.1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the nanoprecipitation and solvent evaporation method.[2][3]

Materials:

  • This compound (PRI)

  • Lidocaine (LID) - Optional, for co-loaded formulations[3]

  • Injectable Soya Lecithin (ISL)[4]

  • Glyceryl Monostearate (GMS)[3]

  • Chloroform (B151607)

  • Dimethyldioctadecylammonium Bromide (DDAB)[4]

  • Milli-Q Water

  • Mannitol (for lyophilization)[2][3]

Procedure:

  • Lipid Phase Preparation: Dissolve 50 mg of this compound (and 50 mg of Lidocaine if co-loading), 200 mg of ISL, and 250 mg of GMS in 10 mL of chloroform.[2][3]

  • Aqueous Phase Preparation: Dissolve 100 mg of DDAB in 40 mL of Milli-Q water.[2][3]

  • Emulsification: Add the lipid phase drop-by-drop into the aqueous phase while stirring at 600 rpm at room temperature.[3][5]

  • Solvent Evaporation: Continue stirring the resulting suspension for 12 hours to allow for the complete evaporation of chloroform and the formation of SLNs.[3][5]

  • Lyophilization (Optional):

    • Centrifuge the SLN suspension at 10,000 rpm for 10 minutes. Discard the supernatant.[2][3]

    • Wash the pellet three times with Milli-Q water.[2][3]

    • Add Mannitol (5.0% w/v) as a cryoprotectant.[2][3]

    • Freeze the suspension at -80°C for 24 hours, followed by lyophilization at -60°C and 0.1 mbar for 48 hours.[2][3]

Protocol 1.2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol employs the solvent diffusion method.[2][3]

Materials:

  • This compound (PRI)

  • Lidocaine (LID) - Optional, for co-loaded formulations[3]

  • Compritol 888 ATO[2]

  • Precirol ATO 5[2]

  • Glyceryl Monostearate (GMS)[3]

  • Injectable Soya Lecithin (ISL)[4]

  • Dimethyl Formamide (DMF)

  • Dimethyldioctadecylammonium Bromide (DDAB)[4]

  • Milli-Q Water

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Phase Preparation:

    • Mix 200 mg of Compritol 888 ATO, 100 mg of Precirol ATO 5, and 200 mg of GMS. Heat the mixture to 80°C (±2°C) to form a molten lipid dispersion.[2][3]

    • Dissolve 50 mg of this compound (and 50 mg of Lidocaine if co-loading) and 200 mg of ISL in 2 mL of dimethyl formamide.[2][3]

    • Add the drug/ISL solution to the molten lipid dispersion.[2][3]

  • Aqueous Phase Preparation: Dissolve 100 mg of DDAB in 45 mL of Milli-Q water and heat to 30°C while stirring at 600 rpm.[3]

  • Nanoparticle Formation: Rapidly inject the hot lipid phase into the stirred aqueous phase.[3]

  • Purification: Dialyze the resulting suspension against pH 7.4 PBS for 4 hours to remove the organic solvent and form the NLCs.[3]

  • Lyophilization (Optional): Follow the same procedure as described in Protocol 1.1.[2][3]

G cluster_0 Phase Preparation cluster_1 Nanoparticle Formation cluster_2 Downstream Processing (Optional) a Lipid Phase (Lipids + this compound + Organic Solvent) c Combine Phases (e.g., Drop-wise addition or rapid injection) a->c b Aqueous Phase (Surfactant + Water) b->c d High-Speed Stirring / Solvent Evaporation/Diffusion c->d e Nanoparticle Suspension Formed d->e f Purification (Dialysis) e->f g Lyophilization (Freeze-Drying with Cryoprotectant) f->g h Dry Nanoparticle Powder g->h G cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Analysis a Franz Diffusion Cell Assembly b Donor Compartment: Nanoparticle Formulation c Membrane (Synthetic or Excised Skin) d Receiver Compartment: Release Medium (PBS, pH 7.4) e Stirring & Temperature Control (32°C) f Withdraw Aliquot from Receiver a->f Start Experiment g Replace with Fresh Medium f->g h Repeat at Timed Intervals g->h h->f Continue i Quantify this compound (HPLC) h->i End j Plot Cumulative Release vs. Time i->j

References

Application Notes and Protocols: Iontophoresis for Enhanced Transdermal Delivery of a Prilocaine Patch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iontophoresis is a non-invasive technique that utilizes a small electric current to enhance the delivery of charged molecules across the skin barrier.[1] This method holds significant promise for improving the efficacy and onset of action of transdermal drug delivery systems. Prilocaine, a local anesthetic of the amide type, is a suitable candidate for iontophoretic delivery due to its positive charge in acidic formulations, which allows for electrorepulsion from an anode to drive it into the skin. These application notes provide detailed protocols for evaluating the enhanced transdermal delivery of a this compound patch using iontophoresis, focusing on in vitro permeation testing and in vivo assessment of anesthetic efficacy.

Mechanism of Action: Iontophoretic Enhancement

The primary mechanisms by which iontophoresis enhances the transdermal delivery of this compound are electrorepulsion and electroosmosis . This compound hydrochloride, when formulated in a patch, exists as a positively charged cation.

  • Electrorepulsion : By applying a positive current (anodal iontophoresis), the positively charged this compound molecules are actively repelled from the anode and driven into the stratum corneum and deeper layers of the skin.[2]

  • Electroosmosis : The application of an electric current also induces a convective flow of solvent and ions across the skin. For anodal iontophoresis, this bulk fluid movement further contributes to the transport of this compound molecules through the skin.

This electrically assisted delivery overcomes the significant barrier of the stratum corneum, leading to a faster onset of action and increased drug permeation compared to passive diffusion from a standard patch.[1]

Data Presentation: Iontophoresis vs. Passive Delivery

The following tables summarize representative quantitative data illustrating the enhanced delivery of local anesthetics like this compound with iontophoresis compared to passive diffusion from a patch. Note: Direct comparative data for a this compound-only patch is limited; therefore, some data is extrapolated from studies on similar local anesthetics like lidocaine (B1675312) to demonstrate the expected magnitude of enhancement.

Table 1: In Vitro Skin Permeation of this compound

ParameterPassive this compound PatchIontophoretic this compound Patch (0.5 mA/cm²)Fold Increase
Steady-State Flux (Jss) (µg/cm²/h) ~ 5 - 15~ 50 - 150~ 10x
Lag Time (h) 2 - 4< 0.5> 4x shorter
Cumulative Permeation at 6h (µg/cm²) ~ 30 - 90~ 300 - 900~ 10x
Skin Deposition (Epidermis + Dermis) (µg/g) LowerSignificantly HigherVariable

Table 2: In Vivo Anesthetic Efficacy (Rat Model)

ParameterPassive this compound PatchIontophoretic this compound Patch
Onset of Anesthesia (min) 30 - 605 - 15
Duration of Anesthesia (min) 60 - 90120 - 180
Maximum Possible Effect (%) ModerateHigh

Experimental Protocols

In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to quantify the transdermal permeation of this compound from a patch with and without iontophoresis.

Materials:

  • Franz diffusion cells

  • Full-thickness skin (human or porcine)

  • Iontophoresis power source and electrodes (Ag/AgCl)

  • This compound transdermal patch (active and placebo)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system for this compound quantification

Protocol:

  • Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Cut skin sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Patch Application:

    • Passive Group: Apply a this compound patch to the skin surface in the donor compartment.

    • Iontophoresis Group: Apply a this compound patch to the skin. Place the anode of the iontophoresis system in contact with the patch and the cathode in the receptor solution.

  • Iontophoresis Application: Apply a constant direct current (e.g., 0.5 mA/cm²) for a specified duration (e.g., 4 hours).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

  • Skin Deposition Analysis: At the end of the experiment, dismount the skin, remove the patch, and separate the epidermis and dermis. Extract this compound from the skin layers using an appropriate solvent.

  • Quantification: Analyze the concentration of this compound in the receptor solution samples and skin extracts using a validated HPLC method.[3][4]

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time, determine the steady-state flux (Jss), and the lag time.

In Vivo Anesthetic Efficacy Study (Rat Tail-Flick Model)

This protocol describes a method to assess the local anesthetic effect of a this compound patch with and without iontophoresis in a rat model.[5][6]

Materials:

  • Male Wistar rats (200-250 g)

  • This compound transdermal patch (active and placebo)

  • Iontophoresis device with appropriately sized electrodes

  • Tail-flick analgesia meter

  • Animal restrainers

Protocol:

  • Animal Acclimatization: Acclimate rats to the experimental setup and restrainers for several days before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time to tail withdrawal. The average of three readings is taken as the baseline.

  • Patch Application:

    • Passive Group: Apply the this compound patch to the base of the tail of the rats in this group.

    • Iontophoresis Group: Apply the this compound patch to the base of the tail. Attach the anode of the iontophoresis device over the patch and the cathode to an adjacent shaved area.

  • Iontophoresis Application: Deliver a constant current for a specified duration (e.g., 0.5 mA for 10 minutes).

  • Anesthetic Assessment: At various time points post-application (e.g., 5, 15, 30, 60, 90, 120, 150, 180 minutes), measure the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Data Analysis: The anesthetic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the onset and duration of anesthesia for each group.

Visualizations

experimental_workflow cluster_invitro In Vitro Permeation Study cluster_invivo In Vivo Anesthetic Efficacy Study iv_start Start skin_prep Skin Preparation iv_start->skin_prep cell_assembly Franz Cell Assembly skin_prep->cell_assembly receptor_fill Fill Receptor Compartment cell_assembly->receptor_fill patch_app Patch Application receptor_fill->patch_app passive_group Passive Group patch_app->passive_group ionto_group Iontophoresis Group patch_app->ionto_group sampling Collect Samples passive_group->sampling ionto_app Apply Iontophoresis ionto_group->ionto_app ionto_app->sampling skin_analysis Skin Deposition Analysis sampling->skin_analysis hplc HPLC Quantification sampling->hplc skin_analysis->hplc data_analysis_iv Data Analysis hplc->data_analysis_iv iv_end End data_analysis_iv->iv_end invivo_start Start acclimatization Animal Acclimatization invivo_start->acclimatization baseline Baseline Tail-Flick acclimatization->baseline patch_app_vivo Patch Application baseline->patch_app_vivo passive_group_vivo Passive Group patch_app_vivo->passive_group_vivo ionto_group_vivo Iontophoresis Group patch_app_vivo->ionto_group_vivo assessment Anesthetic Assessment passive_group_vivo->assessment ionto_app_vivo Apply Iontophoresis ionto_group_vivo->ionto_app_vivo ionto_app_vivo->assessment data_analysis_vivo Data Analysis (%MPE) assessment->data_analysis_vivo invivo_end End data_analysis_vivo->invivo_end

Caption: Experimental workflows for in vitro and in vivo studies.

iontophoresis_mechanism cluster_patch This compound Patch (Anode) cluster_skin Skin Layers This compound This compound H+ Positively Charged Drug stratum_corneum Stratum Corneum This compound->stratum_corneum Electrorepulsion This compound->stratum_corneum Electroosmosis epidermis Viable Epidermis stratum_corneum->epidermis dermis Dermis epidermis->dermis blood_vessel Blood Vessel dermis->blood_vessel Systemic Absorption

Caption: Mechanism of iontophoretic enhancement of this compound delivery.

References

Application Notes and Protocols for Prilocaine in In Vivo Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropathic pain, a chronic and debilitating condition resulting from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Local anesthetics, such as the amide-type prilocaine, offer a potential avenue for treatment by blocking nerve conduction. While the primary mechanism of this compound is the inhibition of voltage-gated sodium channels, its broader effects within the complex pathophysiology of neuropathic pain are not fully understood. These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vivo models of neuropathic pain, specifically the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models. The methodologies and proposed signaling pathways are based on extensive research on related local anesthetics, offering a robust framework for investigating the therapeutic potential of this compound.

Overview of In Vivo Neuropathic Pain Models

The CCI and SNI models are widely used in rodents to replicate the symptoms of human neuropathic pain, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

  • Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve, leading to chronic inflammation and nerve compression, which in turn induces pain-like behaviors.

  • Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, while the sural nerve is left intact.[1][2] This results in a highly reproducible and long-lasting mechanical allodynia in the paw region innervated by the spared sural nerve.[1][2]

Quantitative Data on Neuropathic Pain Models

The following table summarizes representative data on the changes in mechanical withdrawal thresholds observed in CCI and SNI models. It is important to note the current lack of specific data for this compound as a standalone treatment in these models, highlighting a significant area for future research.

Animal ModelSpeciesTreatmentOutcome MeasureKey Findings
CCIRatVehiclePaw Withdrawal Threshold (g)A significant decrease in the paw withdrawal threshold is observed in the operated limb compared to sham-operated animals, indicating mechanical allodynia.[3][4]
SNIRatVehiclePaw Withdrawal Threshold (% of baseline)A substantial decrease in the paw withdrawal threshold (up to 70%) is seen as early as one day post-surgery and is maintained for several weeks.[5]
SNIMouseVehicle50% Paw Withdrawal Threshold (g)A significant and long-lasting decrease in the mechanical withdrawal threshold is consistently produced.[1][2]
CCIRatBupivacaine (B1668057) (intrathecal)Mechanical AllodyniaPreventive intrathecal administration of bupivacaine has been shown to attenuate the development of pain-like behaviors.[6][7]
DNP*RatLidocaine (B1675312) (intrathecal)Paw Withdrawal ThresholdIntrathecal lidocaine has been linked to the activation of the p38 MAPK pathway in the context of diabetic neuropathic pain.[8][9][10]

*DNP: Diabetic Neuropathic Pain

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

Objective: To induce a reproducible model of neuropathic pain through loose constriction of the sciatic nerve.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture)

  • Standard surgical instruments

  • 4-0 chromic gut sutures

  • Wound clips or sutures

Procedure:

  • Anesthetize the rat and confirm a surgical plane of anesthesia.

  • Shave and disinfect the lateral aspect of the thigh.

  • Make an incision through the skin and biceps femoris to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Proximal to the nerve's trifurcation, loosely tie four ligatures of 4-0 chromic gut around the nerve, with approximately 1 mm between each ligature. The ligatures should only minimally compress the nerve.

  • Close the muscle and skin layers with appropriate sutures or clips.

  • Provide post-operative care, including analgesia, as per institutional guidelines.

  • Allow 3-7 days for the development of neuropathic pain behaviors before testing.

Spared Nerve Injury (SNI) Model in Mice

Objective: To create a robust model of mechanical allodynia by selectively injuring two of the three sciatic nerve branches.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope or loupes

  • Fine surgical instruments

  • 6-0 silk sutures

  • Wound clips or sutures

Procedure:

  • Anesthetize the mouse and maintain a stable anesthetic plane.

  • Prepare the surgical site on the lateral thigh.

  • Incise the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate these two nerves with 6-0 silk suture and transect them, removing a small segment of the distal nerve stump.

  • Ensure that the sural nerve remains untouched and is not stretched or damaged during the procedure.[1]

  • Close the incision in layers.

  • Provide appropriate post-operative care.

  • Mechanical allodynia typically develops within 24 hours.[1][2]

Assessment of Mechanical Allodynia with von Frey Filaments

Objective: To quantify the mechanical withdrawal threshold of the hind paw.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing enclosures

Procedure:

  • Acclimatize the animals to the testing environment and apparatus for several days before the experiment.

  • Place the animal in an enclosure on the wire mesh platform and allow it to settle.

  • Apply von Frey filaments to the plantar surface of the hind paw (specifically the lateral aspect for the SNI model) with sufficient force to bend the filament.

  • A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.

  • Record the pattern of responses and calculate the 50% withdrawal threshold.

Proposed Protocol for Intrathecal this compound Administration in Rats

Objective: To deliver this compound directly to the spinal cord to assess its central analgesic effects. This protocol is adapted from methods used for other local anesthetics.

Materials:

  • Preservative-free this compound hydrochloride

  • Sterile saline

  • Hamilton syringe with a 30-gauge needle

  • Light anesthesia (e.g., isoflurane)

Procedure:

  • Briefly anesthetize the rat.

  • Hold the animal firmly by the pelvis and locate the L5-L6 intervertebral space.

  • Insert the needle into this space until a characteristic tail-flick is observed, indicating entry into the intrathecal space.

  • Slowly inject the desired volume (e.g., 10-20 µL) of this compound solution.

  • Allow the animal to recover and proceed with behavioral testing at predetermined time points to evaluate the antinociceptive effect.

Signaling Pathways and Visualizations

Proposed Signaling Pathway for this compound in Neuropathic Pain

While the primary action of this compound is sodium channel blockade, evidence from related local anesthetics like lidocaine suggests an additional mechanism involving the modulation of neuroinflammation. Nerve injury leads to the activation of microglia in the spinal cord, which in turn release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[11] TNF-α can activate downstream signaling cascades, including the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway, which is a key contributor to the central sensitization underlying neuropathic pain.[12] It is hypothesized that this compound may exert its analgesic effects in part by inhibiting microglial activation, thereby reducing TNF-α release and subsequent p38 MAPK activation.

Proposed_Prilocaine_Pathway cluster_pathway Neuropathic Pain Cascade Nerve_Injury Nerve Injury Microglia_Activation Microglial Activation Nerve_Injury->Microglia_Activation TNF_alpha TNF-α Release Microglia_Activation->TNF_alpha p38_MAPK p38 MAPK Activation TNF_alpha->p38_MAPK Central_Sensitization Central Sensitization p38_MAPK->Central_Sensitization Pain Neuropathic Pain Central_Sensitization->Pain This compound This compound This compound->Microglia_Activation Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory action of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a neuropathic pain model.

Workflow Start Animal Acclimatization Baseline Baseline Behavioral Testing Start->Baseline Surgery Neuropathic Pain Surgery (CCI or SNI) Baseline->Surgery Recovery Post-Operative Recovery & Pain Development Surgery->Recovery Grouping Randomization to Treatment Groups Recovery->Grouping Treatment This compound / Vehicle Administration Grouping->Treatment Post_Treatment Post-Treatment Behavioral Testing Treatment->Post_Treatment Analysis Tissue Collection & Molecular Analysis Post_Treatment->Analysis

Caption: Workflow for in vivo testing of this compound.

References

Application Notes and Protocols for Prilocaine in Rodent Surgical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using prilocaine for local anesthesia in rodent surgical models. This document includes detailed protocols, dosage recommendations, and safety information to ensure effective pain management and animal welfare.

Introduction to this compound

This compound is an amide-type local anesthetic with an intermediate duration of action and a rapid onset.[1] It is a viable alternative to other local anesthetics, such as lidocaine (B1675312), for providing localized pain relief in surgical settings. Its lower systemic toxicity compared to lidocaine is attributed to its more rapid metabolism.[2] this compound functions by blocking voltage-gated sodium channels in neuronal cell membranes, which inhibits the transmission of pain signals.[2]

Data Summary

The following tables provide a summary of key quantitative data for the use of this compound in rats and mice.

Table 1: this compound Dosage and Administration in Rats

ParameterValueReference
Recommended Maximum Dose 6 mg/kg (without epinephrine)[3]
8 mg/kg (with epinephrine)[3]
Subcutaneous LD50 790 mg/kg[4]
Concentration for Infiltration 0.5% - 4%General recommendation
Volume for Infiltration Dependent on surgical site sizeGeneral recommendation
Onset of Action < 3 minutes (for nerve block)
Duration of Soft Tissue Anesthesia Approx. 2.5 hours (for nerve block)

Table 2: this compound Dosage and Administration in Mice

ParameterValueReference
Recommended Maximum Dose 6 mg/kg[3]
Subcutaneous LD50 519 - 632 mg/kg[4][5]
Concentration for Infiltration 0.5% - 4%General recommendation
Volume for Infiltration Dependent on surgical site sizeGeneral recommendation
Onset of Action < 2 minutes (for infiltration)
Duration of Soft Tissue Anesthesia Approx. 2 hours (for infiltration)

Experimental Protocols

The following are detailed protocols for the application of this compound as a local anesthetic in rodent surgical models.

Protocol for Local Infiltration Anesthesia

This protocol is suitable for providing analgesia for minor surgical procedures involving skin and subcutaneous tissues.

Materials:

  • This compound hydrochloride solution (0.5% to 4%)

  • Sterile saline for dilution (if necessary)

  • 1 ml sterile syringe

  • 27-30 gauge sterile needle

  • General anesthetic (e.g., isoflurane)

  • Surgical preparation supplies (clippers, antiseptic scrub, etc.)

Procedure:

  • Anesthetize the animal using a general anesthetic.

  • Prepare the surgical site by clipping the fur and disinfecting the skin.

  • Draw the appropriate volume of this compound solution into the sterile syringe. The total dose should not exceed the recommended maximum.

  • Insert the needle into the subcutaneous tissue along the planned incision line.

  • Aspirate to ensure the needle is not in a blood vessel.

  • Slowly inject the this compound solution as the needle is withdrawn to create a "line block".

  • For larger areas, multiple injections may be necessary to ensure adequate coverage.

  • Wait for the anesthetic to take effect (typically 2-5 minutes) before making the surgical incision.

Protocol for Sciatic Nerve Block in Rats

This protocol provides a more profound and longer-lasting anesthesia for procedures involving the hindlimb.

Materials:

  • This compound hydrochloride solution (1% to 2%)

  • Sterile saline for dilution (if necessary)

  • 1 ml sterile syringe

  • 25-27 gauge sterile needle

  • Nerve stimulator (optional, but recommended for accurate placement)

  • General anesthetic

  • Surgical preparation supplies

Procedure:

  • Anesthetize the rat and place it in lateral recumbency with the limb to be blocked uppermost.

  • Palpate the anatomical landmarks: the greater trochanter of the femur and the ischial tuberosity.

  • Insert the needle perpendicular to the skin, midway between these two landmarks.

  • If using a nerve stimulator, advance the needle slowly until a motor response (dorsiflexion or plantar flexion of the foot) is elicited at a low current (e.g., <0.5 mA). This indicates proximity to the sciatic nerve.

  • Without a nerve stimulator, advance the needle until it contacts the bone, then withdraw it slightly.

  • Aspirate to check for blood.

  • Slowly inject the this compound solution (typically 0.1-0.2 ml for an adult rat).

  • Allow 5-10 minutes for the block to take full effect before starting the procedure.

Visualizations

Signaling Pathway of this compound's Anesthetic Action

G Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Prilocaine_un-ionized This compound (un-ionized) Na_channel Voltage-gated Sodium Channel Prilocaine_un-ionized->Na_channel Diffuses across membrane Prilocaine_ionized This compound (ionized) Na_channel->Prilocaine_ionized Ionization in cytoplasm Block Blockage of Na+ Influx Prilocaine_ionized->Na_channel Binds to channel No_AP No Action Potential Propagation Block->No_AP No_Pain Analgesia No_AP->No_Pain G Experimental Workflow: Local Infiltration Anesthesia Start Start Anesthetize General Anesthesia Start->Anesthetize Prep Surgical Site Preparation Anesthetize->Prep Prepare_this compound Prepare this compound Solution Prep->Prepare_this compound Infiltrate Subcutaneous Infiltration (Line Block) Prepare_this compound->Infiltrate Wait Wait for Onset (2-5 minutes) Infiltrate->Wait Incise Perform Surgical Incision Wait->Incise Procedure Surgical Procedure Incise->Procedure Monitor Monitor Animal Procedure->Monitor End End Monitor->End

References

Application Notes and Protocols: Formulation of Prilocaine Microemulsions for Sustained Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine is a local anesthetic of the amino amide type, frequently used to provide dermal analgesia. However, its relatively short duration of action necessitates strategies to prolong its effect. Microemulsions have emerged as a promising drug delivery system for sustained topical delivery. These thermodynamically stable, optically isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and cosurfactant, offer several advantages for dermal drug delivery. Their small droplet size enhances skin penetration, and the formulation components can be tailored to control the release rate of the encapsulated drug, thereby providing a sustained therapeutic effect.

This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of this compound microemulsions designed for sustained release.

Components and Formulation Development

The formulation of a stable and effective this compound microemulsion requires careful selection of an oil phase, a surfactant, and a cosurfactant. The compatibility and relative proportions of these components are critical for the formation of the microemulsion region.

Component Selection
  • Oil Phase: The oil phase solubilizes the lipophilic this compound base. Common oils used in topical microemulsion formulations include Capmul MCM, isopropyl myristate (IPM), and other medium-chain triglycerides. The choice of oil is often based on the solubility of the drug in the oil.

  • Surfactant: Non-ionic surfactants are generally preferred for topical formulations due to their lower potential for skin irritation. Examples include Tween 80 (Polysorbate 80), Labrasol®, and Cremophor® EL. The surfactant reduces the interfacial tension between the oil and water phases.

  • Cosurfactant: A cosurfactant, typically a short-to-medium chain alcohol or glycol (e.g., polyethylene (B3416737) glycol 200 (PEG 200), Transcutol® P, propylene (B89431) glycol), is used in conjunction with the surfactant. It further reduces interfacial tension and increases the fluidity of the interfacial film, which helps in the spontaneous formation of the microemulsion.

Pseudo-ternary Phase Diagram Construction

To identify the microemulsion region for a given system of oil, surfactant/cosurfactant (Sₘᵢₓ), and water, a pseudo-ternary phase diagram is constructed. This diagram maps the different phases formed at various concentrations of the components.

Protocol for Pseudo-ternary Phase Diagram Construction:

  • Prepare Surfactant-Cosurfactant Mixtures (Sₘᵢₓ): Prepare mixtures of the selected surfactant and cosurfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • Prepare Oil-Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at various weight ratios, typically ranging from 9:1 to 1:9.

  • Aqueous Titration: Titrate each oil-Sₘᵢₓ mixture with distilled water dropwise, under constant gentle magnetic stirring.

  • Observation: After each addition of water, visually inspect the mixture for transparency. The endpoint of the titration is the point where the mixture turns from clear to turbid.

  • Calculation and Plotting: Record the amount of water added to reach the endpoint. Calculate the weight percentage of oil, Sₘᵢₓ, and water for each clear formulation. Plot these compositions on a triangular coordinate system to delineate the microemulsion region.

Preparation of this compound-Loaded Microemulsions

Once the microemulsion region is identified from the phase diagram, this compound-loaded formulations can be prepared. The spontaneous emulsification method is commonly employed.

Protocol for Spontaneous Emulsification:

  • Drug Solubilization: Dissolve a predetermined amount of this compound base in the selected oil phase with gentle stirring.

  • Addition of Surfactant Mixture: Add the chosen surfactant/cosurfactant mixture (Sₘᵢₓ) to the oil-prilocaine solution and mix thoroughly.

  • Formation of Microemulsion: Slowly add the required amount of distilled water to the oil-Sₘᵢₓ-drug mixture drop by drop while maintaining gentle magnetic stirring.

  • Equilibration: Continue stirring for a few minutes until a clear and transparent microemulsion is formed.

  • Storage: Store the prepared microemulsion at room temperature for further characterization.

Characterization of this compound Microemulsions

The prepared microemulsions should be characterized for their physicochemical properties to ensure quality and performance.

Physical Appearance and Stability

Visually inspect the formulations for clarity, homogeneity, and any signs of phase separation or precipitation upon storage.

Droplet Size and Polydispersity Index (PDI)

The droplet size and PDI are critical parameters that influence the stability and skin penetration of the microemulsion. These are typically measured by Dynamic Light Scattering (DLS).

Protocol for Droplet Size and PDI Measurement:

  • Instrument: Use a calibrated Zetasizer or a similar DLS instrument.

  • Sample Preparation: Dilute the microemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement Parameters: Set the instrument parameters such as temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the refractive index and viscosity of the dispersant (water).

  • Data Acquisition: Place the diluted sample in a cuvette and perform the measurement. The instrument software will report the average droplet size (Z-average) and the PDI.

  • Replicates: Perform measurements in triplicate for each sample to ensure reproducibility.

Zeta Potential

Zeta potential is a measure of the surface charge of the microemulsion droplets and is an indicator of the stability of the colloidal system. It is measured using Laser Doppler Velocimetry.

Protocol for Zeta Potential Measurement:

  • Instrument: Use a Zetasizer or a similar instrument with a zeta potential measurement cell.

  • Sample Preparation: Dilute the microemulsion sample with distilled water.

  • Measurement Parameters: Set the instrument parameters, including the dielectric constant of the dispersant.

  • Data Acquisition: Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present between the electrodes. Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument software calculates the zeta potential from this measurement.

  • Replicates: Perform measurements in triplicate for each sample.

Drug Content

Determine the concentration of this compound in the microemulsion to ensure accurate loading. This is typically done using a validated High-Performance Liquid Chromatography (HPLC) method.

Table 1: Example Formulation and Characterization Data for this compound Microemulsions

Formulation CodeOil Phase (wt%)Sₘᵢₓ (Tween 80:PEG 200, 2:1) (wt%)Water (wt%)This compound (wt%)Droplet Size (nm)PDIZeta Potential (mV)Drug Content (%)
PM1104048245.2 ± 2.10.15 ± 0.02-15.3 ± 1.299.5 ± 0.8
PM2153548262.8 ± 3.50.21 ± 0.03-12.1 ± 0.999.2 ± 1.1
PM3104543238.5 ± 1.80.12 ± 0.01-18.7 ± 1.599.8 ± 0.5

Data are presented as mean ± standard deviation (n=3).

In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the sustained release profile of this compound from the microemulsion. A Franz diffusion cell is a standard apparatus for this purpose.

Protocol for In Vitro Drug Release using Franz Diffusion Cell:

  • Apparatus Setup:

    • Assemble the Franz diffusion cells. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4) and a magnetic stir bar.

    • Maintain the temperature of the receptor medium at 32 ± 0.5°C using a circulating water bath to mimic skin surface temperature.

    • Ensure the receptor medium is degassed to prevent air bubble formation.

  • Membrane Mounting:

  • Sample Application:

    • Accurately weigh a specific amount of the this compound microemulsion and apply it uniformly to the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Drug Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of this compound released per unit area of the membrane at each time point.

    • Plot the cumulative amount of drug released versus time to obtain the release profile.

Table 2: Example of In Vitro Cumulative Release of this compound

Time (hours)Cumulative this compound Released (µg/cm²) from Formulation PM1
150.3 ± 4.2
295.8 ± 7.1
4180.5 ± 10.3
8320.1 ± 15.8
12450.6 ± 18.2
24680.9 ± 25.4

Data are presented as mean ± standard deviation (n=6).

Mechanism of Sustained Release

The sustained release of this compound from a microemulsion can be attributed to several factors:

  • Drug Partitioning: this compound partitions between the oil and aqueous phases of the microemulsion. The drug in the oil droplets acts as a reservoir, and its release is governed by its partitioning and diffusion through the surfactant-cosurfactant interfacial film.

  • Interfacial Barrier: The tightly packed surfactant and cosurfactant molecules at the oil-water interface create a barrier that can retard the diffusion of the drug from the oil core into the external phase.

  • Depot Effect: Upon topical application, the microemulsion can penetrate the stratum corneum. The destabilization of the microemulsion within the skin layers can lead to the precipitation of the drug, forming a depot from which the drug is slowly released over an extended period.[1]

Visualizations

Microemulsion_Formulation_Workflow A Component Selection (Oil, Surfactant, Cosurfactant) B Pseudo-ternary Phase Diagram Construction A->B Select Components C Identification of Microemulsion Region B->C Analyze Phase Behavior D Preparation of this compound-Loaded Microemulsion (Spontaneous Emulsification) C->D Select Formulation Ratios E Physicochemical Characterization D->E Characterize Properties F In Vitro Drug Release Study (Franz Diffusion Cell) D->F Evaluate Release Profile G Sustained Release Formulation Achieved E->G F->G

Caption: Experimental workflow for formulating and evaluating this compound microemulsions.

Microemulsion_Components ME Microemulsion Oil Oil Phase (e.g., Capmul MCM) Oil->ME Dispersed Phase Water Aqueous Phase Water->ME Continuous Phase Surfactant Surfactant (e.g., Tween 80) Surfactant->ME Stabilizer Cosurfactant Cosurfactant (e.g., PEG 200) Cosurfactant->ME Co-stabilizer This compound This compound (API) This compound->Oil Solubilized in

Caption: Logical relationship of components in a this compound microemulsion system.

References

Application Notes and Protocols: Electrophysiological Recording of Nerve Block by Prilocaine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine is a local anesthetic of the amide class that reversibly blocks nerve impulse conduction, leading to a temporary loss of sensation. Its mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal membrane, which are essential for the generation and propagation of action potentials.[1][2] In vitro electrophysiological recording from isolated nerve preparations, such as the frog sciatic nerve, is a fundamental technique for characterizing the potency and mechanism of local anesthetics like this compound. This application note provides detailed protocols for recording compound action potentials (CAPs) from an isolated frog sciatic nerve and assessing the concentration-dependent nerve block induced by this compound.

The CAP represents the summed electrical activity of all the axons within a nerve trunk.[3][4] Local anesthetics cause a concentration-dependent and reversible decrease in the amplitude of the CAP and an increase in its latency, reflecting the block of individual nerve fibers.[3] By quantifying these changes, researchers can determine key parameters such as the half-maximal inhibitory concentration (IC50), providing a measure of the anesthetic's potency.

Data Presentation

The potency of this compound can be compared with other local anesthetics by examining their respective IC50 values for the inhibition of the compound action potential. A lower IC50 value indicates a higher potency.

Local AnestheticIC50 for CAP Inhibition (mM)
This compound1.8[5]
Lidocaine0.74[5]
Ropivacaine0.34[5]
Levobupivacaine0.23[5]
Procaine2.2[5]
Tetracaine0.013[5]
Table 1: Comparison of the half-maximal inhibitory concentrations (IC50) of various local anesthetics for the reduction of the compound action potential (CAP) peak amplitude in isolated frog sciatic nerve preparations.[5]

The effect of this compound on the compound action potential (CAP) amplitude is concentration-dependent. The following table illustrates the expected percentage block of the CAP amplitude at different concentrations of this compound, based on a typical sigmoidal dose-response relationship with an IC50 of 1.8 mM.

This compound Concentration (mM)Expected CAP Amplitude (% of Control)
0.1~95%
0.5~78%
1.0~64%
1.8 (IC50) 50% [5]
3.0~36%
5.0~24%
10.0~13%
Table 2: Illustrative concentration-response data for this compound on the compound action potential (CAP) amplitude. The expected CAP amplitude is presented as a percentage of the baseline (control) measurement.

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav channels) in the neuronal cell membrane. The uncharged form of this compound diffuses across the nerve sheath and axonal membrane. Once inside the axon, the ionized form binds to a specific site within the pore of the sodium channel, stabilizing the channel in its inactivated state and preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.

prilocaine_mechanism cluster_membrane Axonal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_closed Nav Channel (Resting State) NaChannel_open Nav Channel (Open State) NaChannel_closed->NaChannel_open Depolarization NaChannel_inactivated Nav Channel (Inactivated State) NaChannel_open->NaChannel_inactivated Inactivation NaChannel_inactivated->NaChannel_closed Repolarization NaChannel_blocked Nav Channel (this compound-Blocked) NaChannel_inactivated->NaChannel_blocked NoAP No Action Potential Propagation NaChannel_blocked->NoAP Prilocaine_ext This compound (Uncharged) Prilocaine_int This compound (Ionized) Prilocaine_ext->Prilocaine_int Diffusion Prilocaine_int->NaChannel_blocked Binding to inactivated state

This compound blocks the propagation of action potentials.

Experimental Protocols

Protocol 1: Preparation of Isolated Frog Sciatic Nerve

This protocol describes the dissection and preparation of the sciatic nerve from a frog for in vitro electrophysiological recording.

Materials:

  • Frog (e.g., Rana pipiens)

  • Dissection tray and pins

  • Dissecting scissors, forceps, and probes

  • Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 2.15 Na2HPO4, 0.85 NaH2PO4; pH 7.2)

  • Petri dish

Procedure:

  • Humanely euthanize the frog according to institutional guidelines.

  • Place the frog ventral side down in the dissection tray and secure the limbs with pins.

  • Make a midline incision through the skin of the back and thighs.

  • Carefully separate the muscles of the thigh to expose the sciatic nerve, which appears as a white, glistening thread.

  • Gently free the sciatic nerve from the surrounding connective tissue, starting from the spinal cord and extending down to the knee.

  • Tie a ligature around the proximal end of the nerve.

  • Sever the nerve proximal to the ligature and carefully dissect it free down to the knee, cutting any small branching fibers.

  • Place the isolated nerve in a petri dish containing cold, oxygenated Ringer's solution.

  • For pharmacological studies, the epineurium (the outer sheath of the nerve) can be carefully removed under a dissecting microscope to facilitate drug access to the nerve fibers.

Protocol 2: Recording of Compound Action Potentials (CAPs)

This protocol details the setup and procedure for stimulating the isolated nerve and recording the resulting CAPs.

Materials:

  • Isolated frog sciatic nerve

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator

  • Differential amplifier

  • Oscilloscope or data acquisition system

  • Ringer's solution

  • This compound solutions of varying concentrations

Experimental Workflow Diagram:

experimental_workflow start Start dissect Dissect and Isolate Frog Sciatic Nerve start->dissect mount Mount Nerve in Recording Chamber dissect->mount equilibrate Equilibrate in Ringer's Solution mount->equilibrate record_control Record Baseline CAP (Control) equilibrate->record_control apply_this compound Apply this compound Solution record_control->apply_this compound incubate Incubate for Defined Period apply_this compound->incubate record_this compound Record CAP in Presence of this compound incubate->record_this compound washout Washout with Ringer's Solution record_this compound->washout record_recovery Record CAP during Recovery washout->record_recovery analyze Analyze Data: Amplitude & Conduction Velocity record_recovery->analyze end End analyze->end

Workflow for in vitro nerve block electrophysiology.

Procedure:

  • Place the isolated sciatic nerve in the recording chamber, ensuring the nerve makes good contact with the stimulating and recording electrodes. The proximal end should be on the stimulating electrodes and the distal end on the recording electrodes.

  • Continuously perfuse the nerve with oxygenated Ringer's solution.

  • Set the stimulator to deliver single square-wave pulses (e.g., 0.1 ms (B15284909) duration).

  • Gradually increase the stimulus voltage until a maximal CAP amplitude is observed (supramaximal stimulation). This ensures that all nerve fibers are recruited.

  • Record several baseline CAPs in Ringer's solution (control).

  • Replace the Ringer's solution with a known concentration of this compound solution.

  • Incubate the nerve in the this compound solution for a set period (e.g., 15-20 minutes).

  • Record the CAPs in the presence of this compound. A decrease in amplitude and an increase in latency should be observed.

  • To test for reversibility, perfuse the chamber with fresh Ringer's solution to wash out the this compound and record the CAPs during recovery.

  • Repeat steps 6-9 for a range of this compound concentrations to generate a concentration-response curve.

Protocol 3: Data Analysis

This protocol outlines the steps for analyzing the recorded CAP data to quantify the effects of this compound.

Procedure:

  • Measure CAP Amplitude: For each recorded trace (control, this compound concentrations, washout), measure the peak-to-peak amplitude of the CAP.

  • Normalize Data: Express the CAP amplitude in the presence of this compound as a percentage of the control (baseline) amplitude.

    • % Amplitude = (Amplitude_this compound / Amplitude_control) * 100

  • Measure Conduction Velocity:

    • Measure the latency of the CAP, which is the time from the stimulus artifact to the beginning of the CAP.

    • Measure the distance between the stimulating and recording electrodes.

    • Calculate the conduction velocity: Conduction Velocity (m/s) = Distance (m) / Latency (s)

  • Concentration-Response Curve: Plot the normalized CAP amplitude against the logarithm of the this compound concentration.

  • Determine IC50: Fit the concentration-response data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of this compound that produces a 50% inhibition of the CAP amplitude.

Conclusion

The in vitro frog sciatic nerve preparation is a robust and reliable model for characterizing the nerve-blocking properties of this compound and other local anesthetics. The protocols outlined in this application note provide a framework for obtaining high-quality electrophysiological data to determine the potency and mechanism of action of novel anesthetic compounds. The quantitative data and methodologies presented are intended to support researchers and drug development professionals in the preclinical evaluation of local anesthetics.

References

Application Notes and Protocols for Prilocaine Use in Zebrafish Models for Developmental Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity screening due to its rapid external development, optical transparency, and high genetic homology to humans.[1][2] These characteristics allow for real-time, non-invasive observation of organogenesis and the detection of subtle morphological abnormalities.[1][2] This document provides detailed application notes and protocols for utilizing the zebrafish model to screen for the developmental toxicity of prilocaine, a widely used local anesthetic. While comprehensive teratogenicity studies specifically for this compound in zebrafish are limited, existing research on its effects in radioprotection studies, combined with established zebrafish developmental toxicity assay protocols, provides a strong framework for its evaluation.[3][4][5]

1. Experimental Protocols

This section outlines a detailed methodology for assessing the developmental toxicity of this compound in zebrafish embryos. The protocol is adapted from standardized zebrafish embryo toxicity and teratogenicity assays.[4][5]

1.1. Zebrafish Husbandry and Embryo Collection

  • Animal Care: Adult zebrafish (AB strain or similar) should be maintained in a recirculating aquaculture system under standard conditions (28.5°C, 14/10-hour light/dark cycle).

  • Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryo collection. Place a divider to separate the fish.

  • Embryo Collection: Remove the divider the following morning to allow for natural spawning. Collect fertilized eggs within 30 minutes of spawning.

  • Embryo Selection: Under a stereomicroscope, select healthy, fertilized embryos at the blastula stage (2-4 hours post-fertilization, hpf). Discard any unfertilized or damaged embryos.

1.2. This compound Exposure

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with sodium bicarbonate to pH 7.2-7.4).

  • Working Solutions: Prepare a series of working solutions of this compound by diluting the stock solution in E3 medium. A suggested concentration range, based on existing data and general toxicity screening protocols, is 1 µM, 10 µM, 20 µM, 40 µM, and 100 µM.[3][4] A vehicle control (E3 medium only) must be included.

  • Exposure Protocol:

    • Transfer 20-30 healthy embryos into each well of a 24-well plate.

    • Remove the initial E3 medium and add 1 mL of the respective this compound working solution or vehicle control to each well.

    • Incubate the plates at 28.5°C.

    • The exposure should be continuous from approximately 4 hpf to 120 hpf (5 days post-fertilization).[4] The medium should be renewed daily to maintain the desired this compound concentration and water quality.

1.3. Endpoint Assessment

Morphological and physiological endpoints should be assessed at 24, 48, 72, 96, and 120 hpf.

  • Lethality: Record the number of dead embryos/larvae at each time point. Coagulated embryos are considered dead.

  • Hatching Rate: At 48 and 72 hpf, count the number of hatched embryos in each group.

  • Morphological Abnormalities: Under a stereomicroscope, examine the embryos/larvae for a range of developmental defects, including but not limited to:

    • General Morphology: Body length, body curvature (scoliosis, lordosis), and overall growth retardation.

    • Craniofacial Development: Eye size (microphthalmia), jaw and snout malformations.[3][6]

    • Cardiovascular System: Pericardial edema, heart rate, and heart malformations.[3][7]

    • Somite and Tail Development: Deformed somites, tail curvature, and fin malformations.

    • Yolk Sac Edema: Presence and severity of edema in the yolk sac.

  • Behavioral Assessment (optional): At 96 or 120 hpf, larval locomotor activity can be assessed using a light/dark transition test to screen for potential neurotoxicity.[8]

2. Data Presentation

Quantitative data should be systematically collected and organized for clear comparison between treatment groups.

Table 1: Lethality and Hatching Rate Following this compound Exposure

This compound Concentration (µM)Lethality at 48 hpf (%)Lethality at 96 hpf (%)Hatching Rate at 72 hpf (%)
Control (0)
1
10
20
40
100

Table 2: Incidence of Morphological Abnormalities at 96 hpf

This compound Concentration (µM)Pericardial Edema (%)Reduced Eye Size (%)Body Curvature (%)Yolk Sac Edema (%)Other Malformations (%)
Control (0)
1
10
20
40
100

Data presented in these tables should be the mean ± standard deviation from at least three independent experiments.

Table 3: Summary of Reported Developmental Effects of this compound in Zebrafish

ConcentrationExposure DurationObserved EffectsReference
10 µMFrom 20 hpf40% survival advantage against lethal radiation.[3][9][10]
20 µMFrom 20 hpf60% survival advantage against lethal radiation; protection against radiation-induced pericardial edema and microphthalmia.[3][9][10]
40 µMFrom 20 hpfMaximal protection against radiation-induced reduction in eye size.[3]

3. Visualization of Workflows and Pathways

3.1. Experimental Workflow

The following diagram illustrates the key steps in the zebrafish developmental toxicity screening protocol for this compound.

G cluster_0 1. Embryo Preparation cluster_1 2. This compound Exposure cluster_2 3. Endpoint Assessment cluster_3 4. Data Analysis A Adult Zebrafish Breeding B Embryo Collection (0-4 hpf) A->B C Selection of Healthy Embryos B->C E Embryo Exposure in 24-well Plates (4-120 hpf) C->E D Preparation of this compound Working Solutions D->E F Daily Medium Renewal E->F G Lethality & Hatching Rate (24, 48, 72, 96, 120 hpf) F->G H Morphological Analysis (24, 48, 72, 96, 120 hpf) F->H I Behavioral Analysis (optional) (96 or 120 hpf) F->I J Statistical Analysis G->J H->J I->J K Determination of LC50 & EC50 J->K L Teratogenic Index (TI) Calculation K->L G cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Developmental Outcome A This compound Exposure B Blockade of Voltage-Gated Sodium Channels A->B C Disruption of Intracellular Ion Homeostasis B->C D Alteration of Calcium Signaling C->D E Mitochondrial Dysfunction & Oxidative Stress C->E F Induction of Apoptosis D->F E->F G Impaired Neural Crest Cell Migration and Differentiation F->G H Defective Cardiomyocyte Function F->H I Abnormalities in Craniofacial & Cardiac Development G->I H->I

References

Troubleshooting & Optimization

Prilocaine Hydrochloride Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of prilocaine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound hydrochloride in aqueous solutions?

A1: The primary degradation pathway for this compound hydrochloride in aqueous solutions is hydrolysis of the amide bond. This reaction breaks down this compound into its main degradation products: o-toluidine (B26562) and N-propylalanine. The formation of o-toluidine is of particular concern as it is a known metabolite that can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1]

Q2: What are the key factors that influence the stability of this compound hydrochloride solutions?

A2: The stability of this compound hydrochloride in aqueous solutions is primarily affected by the following factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. This compound is more stable in the acidic to neutral pH range.

  • Temperature: Increased temperatures accelerate the rate of hydrolysis, leading to faster degradation of the drug.

  • Light: Exposure to light can potentially lead to photodegradation. It is recommended to protect this compound hydrochloride solutions from light.[2]

  • Presence of Oxidizing Agents: Oxidizing agents can potentially degrade this compound hydrochloride.

  • Presence of Metal Ions: Certain metal ions may catalyze degradation reactions.

Q3: What are the recommended storage conditions for this compound hydrochloride aqueous solutions?

A3: To ensure the stability of this compound hydrochloride aqueous solutions, it is recommended to store them at controlled room temperature, protected from light.[2] For long-term storage, refrigeration at 2-8°C may be considered, although the specific formulation will dictate the optimal storage conditions. Always refer to the manufacturer's instructions for specific storage recommendations.

Q4: Can this compound hydrochloride solutions be autoclaved?

A4: While some local anesthetics can be autoclaved, repeated autoclaving of this compound hydrochloride solutions is generally not recommended as the high temperatures can accelerate hydrolytic degradation. The suitability of autoclaving will depend on the specific formulation and the acceptable level of degradation for the intended application.

Troubleshooting Guides

This section provides practical guidance for common issues encountered during experiments with this compound hydrochloride aqueous solutions.

Issue 1: Unexpectedly Rapid Degradation of this compound Hydrochloride

Symptoms:

  • Lower than expected potency of the solution in bioassays.

  • Appearance of unknown peaks in chromatograms during analytical testing.

  • A significant decrease in the main this compound peak area over a short period.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incorrect pH of the Solution: The solution's pH may be in a range where hydrolysis is rapid (alkaline pH).Verify the pH of your aqueous solution. Adjust the pH to a more acidic or neutral range (typically pH 4-6) using appropriate buffers to minimize the rate of hydrolysis.
High Storage Temperature: The solution is being stored at an elevated temperature, accelerating degradation.Store the this compound hydrochloride solution at the recommended temperature, typically controlled room temperature or refrigerated. Avoid exposing the solution to high temperatures, even for short periods.
Contamination with Metal Ions: Trace metal ion contamination can catalyze degradation.Use high-purity water and reagents for solution preparation. If contamination is suspected, consider using a chelating agent like EDTA, if compatible with your experimental design.
Microbial Contamination: Microbial growth can alter the pH and introduce enzymes that may degrade the drug.Prepare solutions under aseptic conditions and consider sterile filtering the final solution, especially for long-term experiments.
Issue 2: Precipitation in the this compound Hydrochloride Solution

Symptoms:

  • The solution appears cloudy or contains visible particulate matter.

  • Difficulty in obtaining a clear solution upon preparation.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Exceeded Solubility Limit: The concentration of this compound hydrochloride exceeds its solubility in the prepared aqueous medium at a given temperature.Prepare a less concentrated solution. You can also gently warm the solution to aid dissolution, but be mindful of accelerating degradation.
pH Shift: The pH of the solution has shifted to a point where the free base form of this compound, which is less water-soluble, precipitates.Check and adjust the pH of the solution. Maintaining a slightly acidic pH will keep this compound in its more soluble hydrochloride salt form.
Interaction with Other Components: Other components in a complex formulation may be interacting with this compound hydrochloride, leading to precipitation.Evaluate the compatibility of all excipients in the formulation. A systematic study of binary mixtures can help identify the incompatible component.
Issue 3: Discoloration of the this compound Hydrochloride Solution

Symptoms:

  • The normally colorless solution develops a yellow or pinkish tint over time.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Formation of Degradation Products: The color may be due to the formation of chromophoric degradation products, possibly from the oxidation of o-toluidine.Store the solution protected from light and in a tightly sealed container to minimize exposure to air (oxygen). If the solution is discolored, it should be discarded as it indicates significant degradation.
Interaction with Packaging: Components from the storage container may be leaching into the solution and causing a color change.Use high-quality, inert storage containers (e.g., Type I borosilicate glass).

Data Presentation

Table 1: Factors Affecting this compound Hydrochloride Stability
FactorEffect on StabilityRecommendations
pH Increased hydrolysis rate at alkaline pH.Maintain pH in the acidic to neutral range (e.g., 4-6).
Temperature Increased temperature accelerates hydrolysis.Store at controlled room temperature or refrigerated. Avoid heat.
Light Potential for photodegradation.Protect solutions from light.
Oxidizing Agents Can lead to oxidative degradation.Avoid contact with oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.
  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified time.
  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Dilute the sample to a suitable concentration with the mobile phase of the analytical method.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound Hydrochloride

This protocol provides an example of an HPLC method that can be used to separate this compound hydrochloride from its degradation products. Method optimization may be required for specific applications.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., 25 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at 230 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound hydrochloride to determine its retention time.

    • Inject the samples from the forced degradation study.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of this compound hydrochloride.

Visualizations

This compound This compound Hydrochloride Hydrolysis Hydrolysis (Amide Bond Cleavage) This compound->Hydrolysis H₂O, pH, Temp oToluidine o-Toluidine Hydrolysis->oToluidine NPropylalanine N-Propylalanine Hydrolysis->NPropylalanine

Caption: Primary degradation pathway of this compound hydrochloride.

Start Unexpected Degradation Observed Check_pH Check pH of Solution Start->Check_pH pH_Correct pH within Stable Range? (e.g., 4-6) Check_pH->pH_Correct Adjust_pH Adjust pH with Buffer pH_Correct->Adjust_pH No Check_Temp Check Storage Temperature pH_Correct->Check_Temp Yes End Problem Resolved Adjust_pH->End Temp_Correct Temp at Recommended Level? Check_Temp->Temp_Correct Adjust_Temp Store at Correct Temperature Temp_Correct->Adjust_Temp No Check_Light Check for Light Exposure Temp_Correct->Check_Light Yes Adjust_Temp->End Light_Protected Solution Protected from Light? Check_Light->Light_Protected Protect_Light Store in Light-Resistant Container Light_Protected->Protect_Light No Light_Protected->End Yes Protect_Light->End

Caption: Troubleshooting workflow for unexpected degradation.

Prep_Stock Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Prep_Stock->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (60°C) Stress->Thermal Photo Photodegradation (UV/Vis Light) Stress->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Analysis of Prilocaine and its Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of prilocaine degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: The most well-documented degradation pathway for this compound is the hydrolysis of its amide bond. This process is susceptible to catalysis by acid, base, and temperature, leading to the formation of o-toluidine (B26562) and N-propyl-DL-alanine. Of these, o-toluidine is a significant impurity and a known metabolite.[1] Other potential degradation pathways, by analogy with structurally similar local anesthetics like lidocaine (B1675312), may include N-oxidation under oxidative stress conditions.[2]

Q2: What is the main degradation product I should be looking for?

A2: The primary and most commonly reported degradation product of this compound is o-toluidine.[1][3] This compound is formed through the cleavage of the amide linkage in the this compound molecule. It is crucial to monitor for o-toluidine as it is also a metabolite and has been classified as a carcinogen in animal studies.[1]

Q3: What are the typical m/z values for this compound and its main degradation product, o-toluidine, in LC-MS analysis?

A3: In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecules [M+H]+.

  • This compound: The molecular weight is 220.31 g/mol , so the expected m/z value for the protonated molecule is 221.2 .[4]

  • o-Toluidine: The molecular weight is 107.15 g/mol , so the expected m/z value for the protonated molecule is 108.1 .

Q4: Are there any other potential impurities I should be aware of?

A4: Besides degradation products, you should also be aware of potential process-related impurities that may be present in the drug substance. The European Pharmacopoeia lists several impurities for this compound, including o-toluidine (Impurity B) and others which may arise from the synthesis process.[3] It is advisable to consult the relevant pharmacopeia for a comprehensive list of specified impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound and its degradation products.

Problem 1: I cannot detect the o-toluidine degradation product.

Possible Causes and Solutions:

  • Insufficient Degradation: The stress conditions (e.g., pH, temperature, duration) may not have been stringent enough to cause significant degradation.

    • Solution: Increase the severity of the stress conditions. For hydrolysis, try refluxing with a stronger acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for a longer duration. Refer to the forced degradation protocol below for typical starting conditions.

  • Inappropriate LC-MS Method: The chromatographic or mass spectrometric conditions may not be suitable for detecting o-toluidine.

    • Solution 1 (Chromatography): o-Toluidine is more polar than this compound and will elute earlier in a reversed-phase HPLC method. Ensure your gradient is shallow enough at the beginning to resolve early eluting peaks.

    • Solution 2 (Mass Spectrometry): Verify that you are monitoring for the correct m/z of o-toluidine ([M+H]+ = 108.1). Check the ionization efficiency in your source conditions. o-Toluidine, being a primary amine, should ionize well in positive ESI mode.

  • Sample Preparation Issues: The degradation product may be lost during sample work-up (e.g., liquid-liquid extraction).

    • Solution: Minimize sample preparation steps. A simple dilute-and-shoot approach is often sufficient for forced degradation samples. If extraction is necessary, check the recovery of an o-toluidine standard in your chosen method.

Problem 2: Poor peak shape (tailing, fronting, or splitting) for this compound or its degradation products.

Possible Causes and Solutions:

  • Column Overload: Injecting too high a concentration of the sample.

    • Solution: Dilute your sample and reinject.

  • Incompatible Injection Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase starting conditions.

    • Solution: Reconstitute your sample in a solvent that is as weak as, or weaker than, the initial mobile phase.

  • Secondary Interactions with the Column: Basic analytes like this compound and o-toluidine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Column Contamination or Void: Buildup of matrix components or degradation of the column bed.

    • Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. If a void is suspected, the column may need to be replaced.

Problem 3: High background noise or extraneous peaks in the chromatogram.

Possible Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in solvents or additives.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

  • System Contamination: Carryover from previous injections or buildup of contaminants in the LC system or mass spectrometer ion source.

    • Solution 1: Inject a blank (injection solvent) to check for carryover.

    • Solution 2: Implement a robust needle wash protocol in your autosampler method.

    • Solution 3: Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

  • Leachables from Vials or Tubing: Plasticizers or other compounds leaching from sample vials, caps, or PEEK tubing.

    • Solution: Use certified, low-bleed vials and caps. Minimize the use of plastic components where possible.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines typical conditions for inducing the degradation of this compound to generate its degradation products for analytical method development.

Objective: To generate this compound degradation products under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1.0 M hydrochloric acid (HCl).

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M sodium hydroxide (NaOH).

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1.0 M sodium hydroxide (NaOH).

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound hydrochloride powder in an oven at 105°C for 48 hours.

    • Dissolve the heat-stressed powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose the this compound stock solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by LC-MS.

Protocol 2: Representative LC-MS Method for this compound and Impurities

This method provides a starting point for the separation and detection of this compound and its primary degradation product, o-toluidine. Method optimization will be required based on the specific instrumentation and column used.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (to identify unknown degradants) and/or Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

Data Presentation

Table 1: Key Mass Spectrometry Parameters for this compound and its Primary Degradation Product
CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]+ Precursor Ion (m/z)Major Product Ion (m/z)
This compoundC₁₃H₂₀N₂O220.31221.286.1[4]
o-ToluidineC₇H₉N107.15108.1106.1[5]
Table 2: Representative LC Method Validation Data

The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of this compound. These values are illustrative and will vary depending on the specific method and instrumentation.

ParameterThis compound
Linearity Range0.10 - 201.66 ng/mL[4]
LLOQ (Lower Limit of Quantification)0.10 ng/mL[4]
Mean Extraction Recovery~90.75%[4]
Intra-day Precision (%CV)< 7%[4]
Inter-day Precision (%CV)< 8%[4]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Neutralize Neutralize & Dilute Sample Acid->Neutralize Base Base Hydrolysis (e.g., 1M NaOH, 80°C) Base->Neutralize Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Neutralize Thermal Thermal (Solid, 105°C) Thermal->Neutralize Photo Photolytic (ICH Q1B) Photo->Neutralize This compound This compound Stock Solution (1 mg/mL) LCMS LC-MS Analysis (C18, Gradient) Neutralize->LCMS Data Data Review: - Identify Peaks - Mass Balance - Characterize Degradants LCMS->Data

Caption: Workflow for forced degradation studies of this compound.

Prilocaine_Degradation_Pathway This compound This compound (m/z 221.2) oToluidine o-Toluidine (m/z 108.1) This compound->oToluidine Hydrolysis (Acid/Base/Heat) NPropylAlanine N-propyl-DL-alanine This compound->NPropylAlanine Hydrolysis (Acid/Base/Heat) N_Oxide This compound N-Oxide (Hypothesized) This compound->N_Oxide Oxidation

Caption: Primary degradation pathway of this compound.

Troubleshooting_Logic Start No Degradant Peak Detected CheckDegradation Was >5% of parent drug degraded? Start->CheckDegradation CheckMS Are MS parameters correct for target m/z? CheckDegradation->CheckMS Yes IncreaseStress Increase stress severity (time, temp, conc.) CheckDegradation->IncreaseStress No CheckChroma Is chromatography resolving early eluters? CheckMS->CheckChroma Yes CorrectMS Verify m/z, optimize source conditions CheckMS->CorrectMS No AdjustGradient Modify gradient (shallower start) CheckChroma->AdjustGradient No Success Peak Detected CheckChroma->Success Yes IncreaseStress->Start Re-run CorrectMS->Start Re-run AdjustGradient->Start Re-run

Caption: Troubleshooting logic for undetected degradation products.

References

Technical Support Center: Strategies for Enhancing Prilocaine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the aqueous solubility of prilocaine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound hydrochloride and what factors influence it?

A1: this compound hydrochloride is generally considered to be readily soluble in water.[1] However, the quantitative solubility can be influenced by several factors including pH, temperature, and the presence of other ions in the solution. The solubility of the this compound base is significantly lower. It's crucial to consider the pKa of this compound (around 7.9) when preparing solutions, as the solubility will decrease as the pH of the solution approaches this value, leading to the precipitation of the less soluble free base.

Q2: My this compound hydrochloride solution is showing precipitation at my desired concentration. What are the primary strategies I should consider to increase its solubility?

A2: If you are observing precipitation, it indicates that you have exceeded the saturation solubility in your current system. The primary strategies to enhance the solubility of this compound hydrochloride include:

  • pH Adjustment: Ensure the pH of your aqueous solution is well below the pKa of this compound (e.g., pH 4-6) to maintain the drug in its ionized, more soluble hydrochloride salt form.

  • Cosolvency: The addition of a water-miscible organic solvent (cosolvent) can significantly increase the solubility.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) cavity can enhance its apparent aqueous solubility.

  • Advanced Formulations: For higher drug loading, especially in semi-solid or topical preparations, techniques like microemulsions and solid dispersions are effective.

Q3: How do I choose the most appropriate solubility enhancement strategy for my research?

A3: The choice of strategy depends on your final dosage form and experimental goals. For simple aqueous solutions for in vitro testing, pH adjustment and cosolvency are often sufficient. For developing parenteral or topical formulations, cyclodextrin complexation and microemulsions are more advanced and effective options. Solid dispersions are particularly useful for preparing solid dosage forms with enhanced dissolution rates. The following decision tree can guide your selection process.

G start Define Target Concentration & Formulation Type aq_sol Aqueous Solution (e.g., for in vitro assay) start->aq_sol topical Topical/Semi-Solid (e.g., Gel, Cream) start->topical solid_dosage Solid Dosage Form (e.g., for oral delivery) start->solid_dosage ph_adjust pH Adjustment aq_sol->ph_adjust Is pH control feasible? cosolvency Cosolvency aq_sol->cosolvency Need further enhancement? cyclodextrin Cyclodextrin Complexation topical->cyclodextrin Need significant solubility boost? microemulsion Microemulsion topical->microemulsion High drug loading & skin penetration? solid_dispersion Solid Dispersion solid_dosage->solid_dispersion Enhance dissolution from solid state?

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Optimizing Cosolvent Systems

Q: I'm using a cosolvent, but the solubility enhancement is not sufficient, or the drug is precipitating upon dilution. What should I do?

A: This is a common issue arising from a non-optimal cosolvent or an inappropriate ratio. The key is to systematically determine the ideal cosolvent and its concentration.

Troubleshooting Steps:

  • Screen Different Cosolvents: this compound hydrochloride is freely soluble in ethanol (B145695) and soluble in propylene (B89431) glycol.[1] Test these and other pharmaceutically acceptable cosolvents (e.g., Polyethylene Glycol 400) to see which provides the best solubilizing effect.

  • Determine Optimal Ratio: Prepare a series of cosolvent-water mixtures at different volume/volume ratios (e.g., 10%, 20%, 30%, 40% cosolvent).

  • Measure Saturation Solubility: Determine the saturation solubility of this compound hydrochloride in each mixture. This can be done by adding an excess amount of the drug to each solution, agitating until equilibrium is reached (typically 24-48 hours), filtering, and analyzing the supernatant concentration via a validated method like HPLC.

  • Consider Dilution Effects: If your application involves diluting the concentrated solution, perform a dilution study to ensure the drug remains in solution. Precipitation upon dilution is a common problem if the drug is poorly soluble in the dilution medium (e.g., aqueous buffer).

Data Presentation: Solubility in Cosolvent Systems

The following table presents representative data for the solubility of a similar local anesthetic, procaine (B135) hydrochloride, in propylene glycol-water mixtures, which can serve as a starting point for your experiments. The solubility of this compound hydrochloride is expected to follow a similar trend.

Propylene Glycol in Water (% w/w)Procaine HCl Solubility (molality)
00.81
200.65
400.49
600.35
800.22
1000.12
Note: Data for Procaine HCl is presented as a reference; values for this compound HCl may differ.
Issue 2: Working with Cyclodextrins

Q: How do I select the right cyclodextrin and determine if it's effectively complexing with this compound hydrochloride?

A: Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice for enhancing the solubility of local anesthetics due to its high aqueous solubility and low toxicity.[2] The effectiveness of complexation is determined by performing a phase solubility study.

Troubleshooting Steps & Experimental Protocol:

A phase solubility study will help you determine the stoichiometry of the complex (e.g., 1:1) and the stability constant (Kc), which quantifies the strength of the interaction. An AL-type linear phase solubility diagram is typically observed for this compound with HPβCD, indicating the formation of a soluble 1:1 complex.[2]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare HPβCD solutions (0 to ~50 mM in buffer) E1 Add excess this compound HCl to each solution P1->E1 E2 Equilibrate for 24-48h (e.g., shaker at 25°C) E1->E2 E3 Filter samples (e.g., 0.22 µm syringe filter) E2->E3 A1 Quantify dissolved this compound HCl (HPLC or UV-Vis) E3->A1 A2 Plot [this compound HCl] vs [HPβCD] A1->A2 A3 Calculate Stability Constant (Kc) from the slope of the linear plot A2->A3

Caption: Workflow for a phase solubility study with cyclodextrins.

Data Presentation: Phase Solubility of this compound Base with HPβCD

HPβCD Concentration (M)This compound Base Solubility (M) at 25°C
0~0.02
0.01~0.04
0.02~0.06
0.03~0.08
0.04~0.10
Note: This data is illustrative for this compound base to show the expected linear relationship.
Issue 3: Developing Advanced Formulations

Q: I need to create a high-concentration formulation for topical delivery. How can I prepare a solid dispersion of this compound hydrochloride?

A: Solid dispersions are an excellent strategy to enhance the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier at a molecular level. Polyethylene glycol (PEG) 6000 is a commonly used carrier for this purpose. The solvent evaporation method is a straightforward technique for laboratory-scale preparation.

Experimental Protocol: Preparation of Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Accurately weigh the desired amounts of this compound hydrochloride and PEG 6000 (e.g., in ratios of 1:1, 1:5, 1:10 w/w) and dissolve them in a suitable volatile solvent, such as ethanol.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). This will form a thin film of the solid dispersion on the flask's inner surface.

  • Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: The resulting powder should be characterized for drug content, dissolution rate enhancement compared to the pure drug, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

Data Presentation: Dissolution Enhancement with Solid Dispersions

The table below shows hypothetical but expected results from a dissolution study comparing pure this compound HCl with a solid dispersion formulation.

Time (minutes)% Drug Dissolved (Pure this compound HCl)% Drug Dissolved (1:10 Solid Dispersion with PEG 6000)
51560
153585
305095
6065>99

Appendix: Detailed Methodologies

Protocol 1: Phase Solubility Study
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HPβCD in a relevant buffer (e.g., phosphate (B84403) buffer, pH 7.0) at various concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 mM).

  • Drug Addition: Add an excess amount of this compound hydrochloride to 5 mL of each cyclodextrin solution in sealed vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for 48 hours to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtered samples appropriately and analyze the concentration of dissolved this compound hydrochloride using a validated HPLC-UV method.

  • Data Analysis: Plot the molar concentration of dissolved this compound hydrochloride against the molar concentration of HPβCD. Calculate the stability constant (Kc) from the slope of the linear plot using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope)) Where S₀ is the intrinsic solubility of this compound hydrochloride (the y-intercept of the plot).

Protocol 2: HPLC Analysis of this compound Hydrochloride

This is a general method that should be validated for your specific application.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 25 mM, pH 3.0) in a ratio of approximately 30:70 (v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the mobile phase to generate a linear calibration curve.

  • Sample Preparation: Dilute the samples from your solubility experiments with the mobile phase to fall within the concentration range of your standard curve.

References

Troubleshooting peak tailing in prilocaine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of prilocaine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing in this compound HPLC Analysis

Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, and it can significantly impact the accuracy and resolution of your results.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Isolating the Problem: Initial Checks

Before delving into method modifications, it's crucial to determine if the issue is chemical or physical.[3]

  • Observe all peaks in your chromatogram: If all peaks are tailing, the problem is likely physical, such as a void in the column or issues with tubing and fittings.[3]

  • Examine the this compound peak specifically: If only the this compound peak (and other basic compounds) are tailing while neutral or acidic compounds have good peak shape, the issue is likely chemical. This is often due to secondary interactions between the basic analyte and the stationary phase.[3][4]

Question: My this compound peak is tailing, but other peaks in the chromatogram look fine. What should I do?

Answer: This strongly suggests a chemical interaction between this compound and the HPLC column's stationary phase. This compound is a basic compound with a pKa of approximately 7.9.[5][6][7] This means that at intermediate pH values, it can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1][4]

Here is a step-by-step guide to address this issue:

1. Adjust the Mobile Phase pH: The most effective way to reduce peak tailing for basic compounds is to adjust the pH of the mobile phase.[1][4][8][9]

  • Lower the pH: By lowering the mobile phase pH to around 3 or below, the residual silanol groups on the stationary phase become protonated and are less likely to interact with the positively charged this compound molecules.[1][4][9]

  • Raise the pH: Alternatively, raising the pH to suppress the ionization of the basic analyte can also be effective. However, this may not be suitable for all column types.

2. Incorporate a Mobile Phase Modifier:

  • Add a competing base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing their interaction with this compound.[1][10]

3. Evaluate Your HPLC Column:

  • Use an end-capped column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[4][9] If you are not already using one, switching to a high-quality, end-capped C18 or a similar column is highly recommended.

  • Consider alternative stationary phases: If peak tailing persists, consider using a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which are designed to have minimal silanol interactions.[1][8]

4. Optimize Sample and System Conditions:

  • Check for column overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.[8][9]

  • Ensure proper solvent match: The solvent used to dissolve your sample should be of similar or weaker strength than your mobile phase to avoid peak distortion.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for this compound analysis?

A1: To minimize peak tailing, a mobile phase pH of around 3.0 is often effective.[4][11] This ensures that the residual silanol groups on the silica (B1680970) stationary phase are fully protonated, reducing their interaction with the basic this compound molecule.

Q2: Can I use a phosphate (B84403) buffer for my mobile phase?

A2: Yes, phosphate buffers are commonly used in HPLC. For this compound analysis at a lower pH, a phosphate buffer is a suitable choice. One study reported successful separation using a 25 mM phosphate buffer at pH 3.0.[11]

Q3: How does the pKa of this compound affect my HPLC method?

A3: The pKa of this compound is approximately 7.9.[5][6][7] This is the pH at which 50% of the this compound molecules are in their ionized form and 50% are in their neutral form. Operating your HPLC method at a pH close to the pKa can lead to inconsistent retention times and peak broadening. Therefore, it is best to work at a pH that is at least 2 units away from the pKa.

Q4: What type of HPLC column is best for this compound analysis?

A4: A high-purity, end-capped C18 column is a good starting point for this compound analysis.[1] These columns are designed to minimize silanol interactions. If tailing is still an issue, consider a column with a polar-embedded stationary phase or a phenyl column.[11]

Q5: My peak tailing issue appeared suddenly. What should I check first?

A5: If peak tailing appears suddenly, it is often due to a physical problem in the HPLC system.[3] Check for the following:

  • Column contamination or degradation: The column may be old or contaminated. Try flushing it with a strong solvent or replace it if necessary.[8]

  • Column void: A void may have formed at the head of the column.[8]

  • Leaking connections or fittings: Ensure all connections are secure.

  • Blocked frits: The column inlet frit may be blocked.

Quantitative Data Summary

The following table summarizes key parameters for the HPLC analysis of this compound, compiled from various sources.

ParameterRecommended Value/RangeRationale
Mobile Phase pH ~ 3.0Minimizes interaction with residual silanol groups.[4][11]
Column Type End-capped C18, PhenylReduces secondary interactions with the stationary phase.[1][11]
Buffer Phosphate, AcetateProvides stable pH control.
Mobile Phase Modifier Triethylamine (TEA), Diethylamine (DEA)Acts as a competing base to mask silanol groups.[1][10]
This compound pKa ~ 7.9Influences the ionization state of the analyte.[5][6][7]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the reversed-phase HPLC analysis of this compound. It is intended as a starting point and may require optimization for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Triethylamine (optional)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation (pH 3.0):

  • Prepare a 25 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water.

  • Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • The mobile phase can be a mixture of the phosphate buffer and an organic solvent like acetonitrile. A common starting point is a ratio of 80:20 (v/v) buffer to acetonitrile.[11]

  • If peak tailing is observed, 0.1% (v/v) of triethylamine can be added to the mobile phase.

  • Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

5. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 25 mM Phosphate buffer (pH 3.0) : Acetonitrile (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 225 nm[12][13]

  • Column Temperature: Ambient

6. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.

  • Parameters to check include retention time, peak area reproducibility, tailing factor, and theoretical plates. The tailing factor should ideally be less than 1.5.

7. Sample Analysis:

  • Inject the prepared sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak corresponding to this compound.

8. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting peak tailing in this compound HPLC analysis.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Physical Issue Likely: - Column void - Bad fittings - Tubing issues check_all_peaks->physical_issue Yes chemical_issue Chemical Issue Likely: Secondary Silanol Interactions check_all_peaks->chemical_issue No adjust_ph Adjust Mobile Phase pH (e.g., to ~3.0) chemical_issue->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier change_column Use End-Capped or Alternative Column add_modifier->change_column check_overload Check for Column Overload change_column->check_overload solution Peak Shape Improved check_overload->solution

Caption: A flowchart for troubleshooting peak tailing in this compound HPLC.

G Effect of pH on this compound and Silanol Groups cluster_0 Low pH (e.g., ~3.0) cluster_1 Mid pH (e.g., 5-7) prilocaine_low_ph This compound (R-NH3+) (Ionized) interaction_low_ph Minimal Interaction Good Peak Shape prilocaine_low_ph->interaction_low_ph silanol_low_ph Silanol (Si-OH) (Protonated/Neutral) silanol_low_ph->interaction_low_ph prilocaine_mid_ph This compound (R-NH3+) (Ionized) interaction_mid_ph Strong Interaction Peak Tailing prilocaine_mid_ph->interaction_mid_ph Ionic Interaction silanol_mid_ph Silanol (Si-O-) (Deprotonated/Anionic) silanol_mid_ph->interaction_mid_ph

References

Technical Support Center: Optimizing Prilocaine Concentration for In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing prilocaine concentration in in vitro cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cell viability assay?

A1: For initial range-finding experiments, it is advisable to use a broad concentration range of this compound. Based on published studies, a range from low micromolar (µM) to high millimolar (mM) is recommended. For instance, studies have used this compound in concentrations up to 10 mM.[1] A common starting point could be a serial dilution from 10 mM down to 1 µM.

Q2: How does the incubation time with this compound affect cell viability?

A2: The cytotoxic effects of this compound are time-dependent.[1] Shorter incubation times (e.g., 24 hours) may require higher concentrations of this compound to observe a significant decrease in cell viability, while longer incubation periods (e.g., 48 or 72 hours) may reveal cytotoxic effects at lower concentrations.[2] It is crucial to perform time-course experiments to determine the optimal incubation time for your specific cell line and experimental goals.

Q3: What is the mechanism of this compound-induced cell death?

A3: this compound can induce both apoptosis and necrosis in a dose-dependent manner.[2] At lower concentrations, it may primarily trigger apoptosis, characterized by features like nuclear condensation and DNA fragmentation.[1] At higher concentrations, necrosis may become the predominant mode of cell death.[2] The cytotoxic effects are also linked to mitochondrial dysfunction, including the disruption of mitochondrial membrane potential and inhibition of ATP synthesis.[3][4]

Q4: Can this compound interfere with the reagents used in common cell viability assays?

A4: this compound has been shown to interact with reactive oxygen species (ROS).[5] Since some cell viability assays, like those using tetrazolium salts (MTT, XTT), rely on cellular metabolic activity and redox reactions, there is a potential for interference. It is recommended to include appropriate controls, such as wells with this compound but without cells, to assess any direct effect of the drug on the assay reagents.

Q5: How do I choose the most appropriate cell viability assay for my experiment with this compound?

A5: The choice of assay depends on the specific research question.

  • For assessing metabolic activity and overall cell viability: Tetrazolium-based assays like MTT, MTS, or WST-1 are suitable.[1][2]

  • For specifically quantifying apoptosis: Assays that detect markers of apoptosis, such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, or DNA fragmentation assays (e.g., TUNEL or DNA laddering), are recommended.[1]

  • For distinguishing between apoptosis and necrosis: A combination of assays, such as Annexin V/PI staining followed by flow cytometry, is highly effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells per well.Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency.
Edge effects: Evaporation in the outer wells of the plate.Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Inconsistent drug concentration: Pipetting errors during serial dilutions.Prepare a master mix for each concentration and then dispense it into the replicate wells.
No significant decrease in cell viability This compound concentration is too low: The tested concentrations are below the effective range for the cell line.Perform a dose-response experiment with a wider and higher range of this compound concentrations (e.g., up to 10 mM).[1]
Incubation time is too short: The duration of exposure is insufficient to induce cell death.Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.[2]
Cell line is resistant to this compound: The specific cell type may have intrinsic resistance mechanisms.Consider using a different, more sensitive cell line or a positive control compound known to induce cytotoxicity in that cell line.
Unexpectedly low cell viability in control wells Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent can be toxic to cells.Ensure the final concentration of the solvent is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5% for DMSO).
Suboptimal cell culture conditions: Cells are stressed due to factors like over-confluency, nutrient depletion, or contamination.Maintain a healthy cell culture by using cells in the logarithmic growth phase, ensuring proper media conditions, and regularly checking for contamination.
Absorbance readings are too low in an MTT assay Low cell number: Insufficient viable cells to produce a strong signal.Optimize the initial cell seeding density. A titration experiment can help determine the optimal number of cells per well.
Insufficient incubation with MTT reagent: The incubation time is too short for formazan (B1609692) crystal formation.Increase the incubation time with the MTT reagent (typically 2-4 hours), ensuring the formation of visible purple precipitate.
Inconsistent results between apoptosis and necrosis assays Dose- and time-dependent effects: The balance between apoptosis and necrosis can shift with different this compound concentrations and incubation times.Carefully titrate both the this compound concentration and the incubation time. Analyze samples at multiple time points to capture the dynamic nature of cell death.

Data Presentation

Table 1: EC50 Values of this compound on Human Endometrial Adenocarcinoma Cells (Ishikawa cell line) [2]

Incubation Time (hours)EC50 (mM)
247.64
487.3
722.83

Table 2: Effective Concentrations of this compound in Osteoblastic Cells [1]

Cell LineConcentration for Maximal Apoptotic Effect (mM)Incubation Time (hours)
Saos-2512 to 48
MG63Not specified48
MC3T3-E1Not specified48

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count the cells and determine viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or culture medium).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the solvent, if any) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound as described in the MTT protocol.

  • Cell Harvesting:

    • After the treatment period, collect the culture medium (which contains floating dead cells).

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the collected medium and centrifuge to pellet the cells.

    • Wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (~80% confluency) cell_seeding 2. Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24, 48, or 72h) cell_seeding->treatment prilocaine_prep 3. This compound Dilution prilocaine_prep->treatment viability_assay 5. Cell Viability Assay (e.g., MTT, Annexin V/PI) treatment->viability_assay data_acquisition 6. Data Acquisition (Plate Reader/Flow Cytometer) viability_assay->data_acquisition data_analysis 7. Data Analysis (IC50, % Apoptosis) data_acquisition->data_analysis prilocaine_pathway Potential Signaling Pathways of this compound-Induced Cytotoxicity cluster_mitochondria Mitochondrial Effects cluster_cell_death Cell Death Pathways This compound This compound mmp_decrease Decrease in Mitochondrial Membrane Potential This compound->mmp_decrease atp_inhibition Inhibition of ATP Synthesis This compound->atp_inhibition ros_interaction Interaction with ROS This compound->ros_interaction apoptosis Apoptosis (Caspase activation, DNA fragmentation) mmp_decrease->apoptosis atp_inhibition->apoptosis necrosis Necrosis (Membrane rupture) atp_inhibition->necrosis ros_interaction->apoptosis ros_interaction->necrosis

References

Technical Support Center: Preclinical Prilocaine Studies and Methemoglobinemia Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prilocaine in preclinical studies. The focus is on preventing and managing this compound-induced methemoglobinemia, a critical safety concern.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the mechanism of this compound-induced methemoglobinemia?

This compound itself does not directly cause methemoglobinemia. The phenomenon arises from its metabolic breakdown. This compound, an amide-type local anesthetic, is hydrolyzed by carboxylesterases (CES1A and CES2) into its primary metabolite, ortho-toluidine.[1][2] This metabolite is then further metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4, to N-hydroxy-ortho-toluidine.[1][2] This N-hydroxylated metabolite is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin (MetHb).[2] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia if levels become significantly elevated.[3][4]

2. We are observing higher than expected methemoglobin levels in our animal models. What are the potential causes?

Several factors could contribute to unexpectedly high methemoglobin levels in your preclinical studies:

  • Dose Administration: this compound-induced methemoglobinemia is dose-dependent. Doses exceeding 400 mg in adults have been associated with clinically significant methemoglobinemia.[3] Ensure accurate dose calculations based on the animal's body weight. The maximum recommended therapeutic dose is generally around 8 mg/kg.[3][4][5]

  • Animal Model Susceptibility: Certain animal species or strains may have variations in the activity of metabolic enzymes (carboxylesterases, CYP2E1, CYP3A4) involved in this compound metabolism, making them more susceptible. Additionally, underlying health conditions in the animals, such as anemia or respiratory compromise, can exacerbate the effects of methemoglobinemia.[3]

  • Co-administration of Other Drugs: Concurrent administration of other drugs that are also oxidizing agents or that inhibit the enzymes responsible for this compound metabolism can potentiate the risk of methemoglobinemia. Examples include sulfonamides, nitrates, and some antimalarial drugs.[3]

3. How can we accurately measure methemoglobin levels in our preclinical samples?

Accurate measurement of methemoglobin is crucial for assessing the safety of this compound formulations. The following methods are commonly employed:

  • Spectrophotometry (Co-oximetry): This is the gold standard method. It utilizes a co-oximeter, a specialized spectrophotometer that can differentiate between various hemoglobin species (oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin) based on their unique light absorption spectra. This method provides a direct and accurate percentage of methemoglobin.

  • Evelyn-Malloy Method: This is a classic spectrophotometric method that can be adapted for use with a standard spectrophotometer and 96-well plates for higher throughput.[6] It involves measuring the absorbance of a blood sample before and after the addition of a reducing agent (e.g., sodium dithionite) or a cyanide solution.

  • Bedside Colorimetric Tests: For rapid, semi-quantitative assessment, simple colorimetric tests have been developed. These involve placing a drop of blood on white absorbent paper and comparing its color to a calibrated color chart.[7][8] While not as precise as co-oximetry, they can be useful for initial screening.

Experimental Protocol: Spectrophotometric Measurement of Methemoglobin (Adapted from Evelyn-Malloy Method)

  • Sample Preparation: Collect whole blood samples in heparinized tubes.

  • Induction of Methemoglobinemia (for standard curve): To create a standard curve, incubate aliquots of normal blood with varying concentrations of an oxidizing agent like sodium nitrite.[7][9]

  • Lysis: Lyse the red blood cells by diluting the blood sample in a phosphate (B84403) buffer solution.

  • Absorbance Reading 1: Measure the absorbance of the lysate at 630 nm. This reading corresponds to the initial methemoglobin level.

  • Reduction: Add a few crystals of sodium dithionite (B78146) to the cuvette to reduce the methemoglobin back to hemoglobin.

  • Absorbance Reading 2: After a brief incubation, measure the absorbance again at 630 nm. This reading represents the baseline absorbance without methemoglobin.

  • Calculation: The percentage of methemoglobin can be calculated using the change in absorbance and a predetermined calibration factor derived from your standard curve.

4. What are the recommended strategies to prevent or mitigate this compound-induced methemoglobinemia in our studies?

Proactive measures can significantly reduce the incidence and severity of methemoglobinemia:

  • Dose Management: The most effective preventative measure is to adhere to the lowest effective dose of this compound.

  • Formulation Strategies: Consider alternative formulations of this compound that may alter its absorption and metabolism, potentially reducing the peak concentration of ortho-toluidine.

  • Prophylactic Administration of Reducing Agents: In high-risk scenarios, prophylactic administration of a reducing agent can be considered.

    • Methylene (B1212753) Blue: This is the primary antidote for methemoglobinemia.[10] It acts as a cofactor for NADPH-methemoglobin reductase, accelerating the reduction of methemoglobin back to hemoglobin.[10] The typical therapeutic dose is 1-2 mg/kg administered intravenously.[11]

    • Ascorbic Acid (Vitamin C): Ascorbic acid is a less potent reducing agent but can be used as an alternative, particularly in animals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, where methylene blue is contraindicated.[11][12] It directly reduces methemoglobin.

Quantitative Data Summary: this compound Dose and Methemoglobin Levels

This compound Dose (mg/kg)Resulting Methemoglobin Level (%)SpeciesNotesReference
4.23.8HumanCase report in a patient with hyperthyroidism and anemia.[5][13]
9.727HumanCase report following dental surgery.[3]
10.1Not specified, but led to clinical symptomsHumanCase report following dental surgery.[3]
>8 (approx. 1000mg total)40HumanCase report following a liposuction procedure.[4]

5. We administered methylene blue, but the methemoglobin levels are not decreasing as expected. What could be the issue?

If methylene blue administration is not effectively reversing methemoglobinemia, consider the following:

  • Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency: Methylene blue requires NADPH for its reducing activity, which is generated through the pentose (B10789219) phosphate pathway. G6PD is a key enzyme in this pathway. In animals with G6PD deficiency, methylene blue can be ineffective and may even induce hemolysis. In such cases, ascorbic acid is the recommended treatment.[11]

  • Incorrect Dosage or Administration: Ensure the correct dose of methylene blue (1-2 mg/kg) was administered and that it was given intravenously.

  • Overwhelming Oxidant Stress: In cases of extreme this compound overdose, the rate of methemoglobin formation may exceed the reductive capacity of the methylene blue-activated pathway. Supportive care, including oxygen therapy, is crucial. In severe, refractory cases, exchange transfusion might be considered.[11]

Visual Aids

Diagram 1: Metabolic Pathway of this compound to Methemoglobin-Inducing Metabolites

This compound This compound OrthoToluidine OrthoToluidine This compound->OrthoToluidine Carboxylesterases (CES1A, CES2) NHydroxy NHydroxy OrthoToluidine->NHydroxy CYP2E1, CYP3A4 Hemoglobin Hemoglobin NHydroxy->Hemoglobin Methemoglobin Methemoglobin Hemoglobin->Methemoglobin Oxidation

Caption: this compound metabolism leading to methemoglobin formation.

Diagram 2: Experimental Workflow for Assessing this compound-Induced Methemoglobinemia

cluster_protocol Experimental Protocol AnimalDosing Administer this compound to Animal Model BloodCollection Collect Blood Samples at Time Points AnimalDosing->BloodCollection SamplePrep Prepare Samples (e.g., Lysis) BloodCollection->SamplePrep Measurement Measure MetHb % (Co-oximetry) SamplePrep->Measurement DataAnalysis Analyze and Compare Data Measurement->DataAnalysis HighMetHb High MetHb Observed? CheckDose Dose Correct? HighMetHb->CheckDose CheckModel Animal Model Susceptible? CheckDose->CheckModel Yes IncorrectDose Recalculate and Adjust Dose CheckDose->IncorrectDose No CheckCoMeds Co-administered Oxidants? CheckModel->CheckCoMeds No ConsiderStrain Consider Animal Strain/Health CheckModel->ConsiderStrain Yes AvoidCoMeds Avoid Co-medications CheckCoMeds->AvoidCoMeds Yes

References

Technical Support Center: Bioanalysis of Prilocaine in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of prilocaine from tissue homogenates using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in tissue homogenates?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1] In tissue homogenates, these components can include phospholipids (B1166683), proteins, salts, and other small molecules.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly impact the accuracy, precision, and sensitivity of your quantitative results for this compound.[1] Tissue matrices are typically more complex than plasma, often leading to more pronounced matrix effects.[3]

Q2: What are the most common causes of ion suppression when analyzing this compound in tissue samples?

A: The most common causes of ion suppression in tissue sample analysis are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]

  • High concentrations of salts or endogenous molecules: These can compete with this compound for ionization in the MS source.[2]

  • Poor chromatographic separation: If endogenous components co-elute with this compound, they can interfere with its ionization.[1]

Q3: How can I assess the extent of matrix effects in my this compound assay?

A: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank, extracted tissue homogenate at the same concentration.[5] The ratio of these two peak areas is the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis in tissues?

A: While not strictly mandatory in all cases, using a SIL-IS (like this compound-d7) is highly recommended.[6] A SIL-IS co-elutes with the analyte and is affected by matrix effects in a similar way, thus providing the most effective compensation for variations in ionization and improving the accuracy and precision of the assay.[6]

Q5: Which sample preparation technique is best for minimizing matrix effects for this compound in tissue homogenates?

A: The "best" technique depends on the specific tissue type and the required sensitivity.

  • Protein Precipitation (PPT): This is the simplest method but often the "dirtiest," as it may not effectively remove phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind.[7]

  • Solid-Phase Extraction (SPE): This is generally considered the most effective technique for removing interfering matrix components and providing the cleanest extracts.[6][8]

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient Tissue Homogenization Ensure the tissue is completely homogenized. Consider using a bead beater for tougher tissues. Check that the homogenization buffer is appropriate and used in the correct ratio (e.g., 3-5 volumes of buffer to tissue weight).
Suboptimal Extraction Solvent (LLE) The pH of the aqueous sample should be basic to ensure this compound (a weak base) is in its neutral form for efficient extraction into an organic solvent. Test different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether).[7][9]
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough. Try increasing the percentage of organic solvent or adding a small amount of a modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent to ensure complete elution of the basic this compound analyte.
Analyte Adsorption This compound may adsorb to glass or plasticware. Consider using low-adsorption tubes and glassware.
Problem 2: High Ion Suppression/Enhancement (Matrix Effect)
Potential Cause Troubleshooting Step
Co-elution with Phospholipids Modify the HPLC gradient to better separate this compound from the phospholipid elution zone. Often, a steeper gradient at the beginning can elute phospholipids before the analyte of interest.
Insufficient Sample Cleanup If using PPT, consider switching to LLE or SPE for a cleaner sample. SPE is particularly effective at removing a wide range of interferences.[8]
Matrix Overload on LC Column Dilute the tissue homogenate before extraction. While this may impact sensitivity, it can significantly reduce matrix effects.
Inappropriate Internal Standard If not using a stable isotope-labeled internal standard, the structural analog IS may not be adequately compensating for matrix effects. Switch to a SIL-IS like this compound-d7 if possible.[6]
Problem 3: Poor Peak Shape or Split Peaks
Potential Cause Troubleshooting Step
Injection Solvent Mismatch The final injection solvent should be as weak as, or weaker than, the initial mobile phase to ensure good peak focusing on the column. Reconstituting the dried extract in a high percentage of organic solvent can cause peak distortion.
Column Contamination/Degradation Flush the column with a strong solvent wash. If the problem persists, the column may be irreversibly contaminated with matrix components and may need to be replaced. Using a guard column can help extend the analytical column's life.
High pH of Mobile Phase with Silica Column If using a traditional silica-based C18 column, ensure the mobile phase pH is within the stable range for the column (typically pH 2-8) to prevent column degradation.

Data Presentation

Effective method development requires quantifying recovery and matrix effects. Below is an example table summarizing these parameters for this compound extraction from liver tissue using different techniques. Note: This is example data; users must generate their own data during method validation.

Table 1: Example Recovery and Matrix Factor Data for this compound in Liver Homogenate

Parameter Protein Precipitation (Acetonitrile) Liquid-Liquid Extraction (Ethyl Acetate) Solid-Phase Extraction (C18)
Recovery (%) 85.292.598.1
Matrix Factor (MF) 0.65 (Suppression)0.92 (Slight Suppression)1.03 (No significant effect)
IS-Normalized MF 0.980.991.01
Process Efficiency (%) 55.485.1101.0

Experimental Protocols (Starting Points for Method Development)

The following protocols are provided as a starting point. They must be optimized and validated for each specific tissue type.

Tissue Homogenization (General Protocol)
  • Weigh a portion of the frozen tissue sample (e.g., 100 mg).

  • Add 3-5 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) to the tissue.

  • Homogenize the tissue using a mechanical homogenizer or bead beater until no visible tissue fragments remain.[10]

  • Centrifuge the homogenate (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.

  • Use the resulting supernatant for the extraction procedure.

Sample Extraction Protocols
  • To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d7).

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.[11]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • To 100 µL of tissue homogenate supernatant, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M NaOH) and vortex.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[9][12]

  • Vortex for 5 minutes, then centrifuge at 4,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[8][13]

  • Load 100 µL of tissue homogenate supernatant (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[14]

  • Elute this compound with 1 mL of methanol (or a more optimized elution solvent).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

These parameters are based on methods developed for plasma and serve as a good starting point.[6]

  • LC Column: C18 column (e.g., 100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient: Start at 20% B, ramp to 80% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • This compound: Q1: 221.2 m/z → Q3: 86.1 m/z

    • This compound-d7 (IS): Q1: 228.1 m/z → Q3: 86.1 m/z

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenize 1. Homogenization (e.g., in PBS) Tissue->Homogenize Centrifuge1 2. Centrifugation Homogenize->Centrifuge1 Supernatant Supernatant Centrifuge1->Supernatant Extraction 3. Extraction (PPT, LLE, or SPE) Supernatant->Extraction Drydown 4. Evaporation Extraction->Drydown Reconstitute 5. Reconstitution Drydown->Reconstitute LCMS LC-MS/MS System Reconstitute->LCMS Data Data Acquisition LCMS->Data Processing Data Processing & Quantification Data->Processing

Caption: General workflow for this compound bioanalysis from tissue homogenates.

Troubleshooting_Matrix_Effects Start Problem: Inaccurate/Imprecise Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS AssessMF Assess Matrix Factor (MF) (Post-Extraction Spike) CheckIS->AssessMF Yes ImplementIS Implement SIL-IS (e.g., this compound-d7) CheckIS->ImplementIS No MF_High Is MF significantly different from 1.0? AssessMF->MF_High ImproveCleanup Improve Sample Cleanup: - Switch PPT -> LLE or SPE - Optimize SPE wash/elution MF_High->ImproveCleanup Yes End Re-validate Method MF_High->End No ModifyLC Modify Chromatography: - Change gradient to separate from interferences ImproveCleanup->ModifyLC DiluteSample Dilute Sample Before Extraction ModifyLC->DiluteSample DiluteSample->End ImplementIS->AssessMF

References

Improving the encapsulation efficiency of prilocaine in liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the encapsulation of prilocaine in liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving encapsulation efficiency and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency for this compound in liposomes using a standard passive loading method?

A1: Using a standard passive loading technique like thin-film hydration followed by extrusion, the encapsulation efficiency for this compound can be quite low. For instance, studies using a formulation of egg phosphatidylcholine, cholesterol, and α-tocopherol (4:3:0.07 molar ratio) at an external pH of 7.4 reported an encapsulation efficiency of approximately 12.10 ± 1.11%.[1] This is primarily because this compound, as a hydrophilic molecule, is encapsulated only within the aqueous core of the liposomes during their formation, and much of the drug remains in the external buffer.

Q2: How can I significantly improve the encapsulation efficiency of this compound?

A2: To achieve significantly higher encapsulation efficiency, an active loading (or remote loading) strategy is recommended. Since this compound is a weak base, a transmembrane pH gradient can be used to drive the drug into the liposome's core. In this method, liposomes are prepared with an acidic internal buffer (e.g., pH 4.0) and then placed in an external buffer with a higher pH (e.g., pH 7.4). The uncharged this compound base can cross the lipid bilayer into the acidic core, where it becomes protonated (charged) and is then unable to diffuse back out, effectively trapping it inside. This method can lead to encapsulation efficiencies exceeding 90%.

Q3: What is the difference between loading this compound base versus this compound hydrochloride?

A3: The form of this compound used is critical. This compound base is the neutral, uncharged form, which is more lipid-permeable and can readily cross the liposome (B1194612) membrane. This compound hydrochloride is the salt form, which is charged and highly water-soluble, making it membrane-impermeable. For passive encapsulation of the aqueous phase, the hydrochloride form is used. For active loading via a pH gradient, the base form is added to the exterior of the liposomes, as it is the neutral form that will diffuse across the membrane into the acidic core.

Q4: Can lipid composition affect this compound encapsulation?

A4: Yes, the lipid composition is a critical factor. The rigidity and charge of the liposome membrane can influence drug loading and retention.

  • Cholesterol: Adding cholesterol generally increases the stability of the lipid bilayer and reduces its permeability, which can help retain the encapsulated drug.

  • Charged Lipids: Including charged lipids (e.g., phosphatidylserine, stearylamine) can influence the interaction of the drug with the liposome surface and affect encapsulation, especially in passive loading methods.

  • Lipid Phase Transition Temperature (Tm): The temperature during the loading process, relative to the Tm of the lipids, is important. For active loading, the process is typically carried out at a temperature above the Tm to ensure the membrane is in a fluid state, which facilitates the diffusion of the uncharged this compound across the bilayer.

Q5: Are there alternative strategies to liposomes for high this compound encapsulation?

A5: Yes, other lipid-based nanoparticles have shown very high encapsulation efficiencies for this compound. For example, lipid nanocapsules have reported an encapsulation efficiency of 81% for this compound, and nanostructured lipid carriers (NLCs) have achieved efficiencies as high as 92.4%.[2][3][4][5] These carriers have a different core structure from conventional liposomes, which can better accommodate drug molecules.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<15%) 1. Using Passive Loading: Passive entrapment of hydrophilic drugs like this compound is inherently inefficient. 2. Incorrect pH: The external pH is too low, causing this compound to be protonated and unable to cross the membrane. 3. Leaky Liposomes: The lipid composition may not be optimal, or the liposomes were damaged during preparation (e.g., excessive sonication).1. Switch to Active Loading: Implement a pH gradient remote loading method. 2. Adjust External pH: Ensure the external buffer pH is neutral or slightly alkaline (e.g., 7.4) to maximize the concentration of uncharged this compound base. 3. Optimize Lipid Composition: Incorporate cholesterol (e.g., at a 4:3 molar ratio with phospholipid) to increase membrane stability. Use controlled extrusion for sizing instead of harsh sonication.
Inconsistent/Irreproducible Results 1. Variable Liposome Size: Inconsistent preparation methods (hydration time, extrusion cycles) are leading to different vesicle sizes and surface areas. 2. Inaccurate Drug/Lipid Quantification: Errors in measuring the initial drug and lipid concentrations or the final encapsulated drug concentration.1. Standardize Protocol: Strictly control all preparation parameters, including lipid film thickness, hydration time and temperature, and the number of extrusion cycles. Regularly check vesicle size with Dynamic Light Scattering (DLS). 2. Validate Assays: Ensure your analytical method (e.g., HPLC, UV-Vis spectrophotometry) is validated for this compound in the presence of liposome components. Use a validated method to lyse liposomes completely before final measurement.
Precipitation of this compound During Loading 1. Low Drug Solubility: The concentration of this compound in the external buffer exceeds its solubility limit at the given pH. 2. Incorrect Drug Form: Using this compound hydrochloride for an active loading procedure where the base is required.1. Increase Solubility: Consider a strategy of complexing this compound with a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the liposome suspension.[6] 2. Use this compound Base: Ensure you are using the this compound base for active loading protocols.
Liposome Aggregation After Drug Loading 1. Charge Neutralization: The interaction of this compound with the liposome surface may neutralize the surface charge, leading to aggregation. 2. High Drug-to-Lipid Ratio: An excessively high concentration of this compound can disrupt the membrane integrity.1. Incorporate Charged Lipids or PEG: Add a small percentage of a charged lipid or a PEGylated lipid (e.g., DSPE-PEG2000) to the formulation to induce steric hindrance and prevent aggregation. 2. Optimize Drug-to-Lipid Ratio: Experiment with lower drug-to-lipid molar ratios to find the optimal concentration that maximizes loading without causing instability.

Data on this compound Encapsulation Efficiency

The following table summarizes reported encapsulation efficiencies for this compound in various lipid-based nanoparticle formulations.

Formulation TypeLoading MethodLipid/Carrier CompositionEncapsulation Efficiency (%)Reference
Liposomes (LUV) Passive (Thin-Film Hydration)Egg Phosphatidylcholine:Cholesterol:α-tocopherol (4:3:0.07 molar ratio)12.10 ± 1.11[1]
Lipid Nanocapsules Phase-Inversion TemperatureNot specified in abstract~81[3][5]
Solid Lipid Nanoparticles (SLN) Hot High-Pressure HomogenizationNot specified in abstract84.6 ± 2.1[2][4]
Nanostructured Lipid Carriers (NLC) Hot High-Pressure HomogenizationNot specified in abstract92.4 ± 1.9[2][4]

Key Experimental Protocols

Protocol 1: Passive Encapsulation by Thin-Film Hydration and Extrusion

This method is simpler but yields lower efficiency.

  • Lipid Film Preparation: Dissolve egg phosphatidylcholine (EPC) and cholesterol (Chol) in a 4:3 molar ratio in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Film Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a buffered solution (e.g., HEPES saline buffer, pH 7.4) containing this compound hydrochloride. Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Sizing by Extrusion: Load the MLV suspension into an extruder. Force the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of cycles (e.g., 11-21 times) to produce large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification: Remove the unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Analysis: Determine the final lipid and encapsulated drug concentrations using validated analytical methods (e.g., HPLC for this compound, phosphate (B84403) assay for phospholipids) to calculate the encapsulation efficiency.

Protocol 2: Active (Remote) Loading via Ammonium (B1175870) Sulfate (B86663) Gradient

This protocol is adapted from methods used for similar local anesthetics like bupivacaine (B1668057) and is expected to yield much higher encapsulation efficiency.

  • Liposome Preparation: Prepare a lipid film as described in Protocol 1 (e.g., using DSPC and Cholesterol).

  • Hydration: Hydrate the lipid film with a 250 mM ammonium sulfate solution (pH ~5.5) to form MLVs.

  • Sizing by Extrusion: Extrude the MLVs as described in Protocol 1 to form LUVs with the ammonium sulfate solution encapsulated in their core.

  • Gradient Creation: Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose (B13894) or saline buffer at a higher pH (e.g., pH 7.4). This creates a chemical gradient where the internal liposome core is acidic and rich in ammonium sulfate, while the external medium is neutral.

  • Drug Loading: Add this compound base to the purified liposome suspension. Incubate the mixture at a temperature above the lipid Tm (e.g., 60°C) for a defined period (e.g., 30-60 minutes). The neutral this compound will diffuse across the lipid bilayer into the acidic core, become protonated, and get trapped.

  • Purification: Cool the suspension and remove any unencapsulated this compound using size exclusion chromatography.

  • Analysis: Quantify the encapsulated drug and lipid concentration to determine the encapsulation efficiency and drug-to-lipid ratio.

Visualized Workflows and Logic

Encapsulation_Workflows cluster_passive Passive Loading Workflow cluster_active Active (Remote) Loading Workflow P1 1. Prepare Lipid Film (Lipids + Solvent) P2 2. Evaporate Solvent P1->P2 P3 3. Hydrate Film with This compound HCl Solution P2->P3 P4 4. Size Liposomes (e.g., Extrusion) P3->P4 P5 5. Purify (Remove Free Drug) P4->P5 P_Result Result: Low EE (~12%) P5->P_Result A1 1. Prepare Liposomes with Acidic Core (e.g., (NH4)2SO4) A2 2. Create Gradient (Remove External Buffer) A1->A2 A3 3. Add this compound Base to External Medium A2->A3 A4 4. Incubate > Tm (Drug Diffuses In & is Trapped) A3->A4 A5 5. Purify (Remove Free Drug) A4->A5 A_Result Result: High EE (>90%) A5->A_Result

Caption: Comparison of Passive vs. Active Loading Workflows.

Troubleshooting_Logic Start Low this compound Encapsulation Efficiency Q1 Are you using a passive loading method? Start->Q1 Sol1 Switch to Active Loading (pH Gradient) Q1->Sol1 Yes Q2 Is external pH > pKa of this compound (~7.9)? Q1->Q2 No (Active Loading) End Improved EE Sol1->End Sol2 Adjust external buffer pH to ~7.4 to ensure neutral drug form. Q2->Sol2 No Q3 Is the membrane stable? Q2->Q3 Yes Sol2->End Sol3 Incorporate Cholesterol (e.g., 30-40 mol%) to reduce leakiness. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Decision tree for troubleshooting low encapsulation efficiency.

References

Overcoming skin barrier for topical prilocaine delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Topical Prilocaine Delivery Systems

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming the skin barrier in topical this compound delivery system experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound topically through the skin?

A1: The main obstacle is the skin's barrier function, primarily attributed to the stratum corneum (SC), the outermost layer of the epidermis.[1][2] The SC is a complex structure of corneocytes and lipids that limits the penetration of most drug molecules.[1] Specific challenges for this compound delivery include its physicochemical properties and the need to achieve a therapeutic concentration at the target nerve endings in the dermis without causing systemic toxicity.[3][4] Formulations like the eutectic mixture of local anesthetics (EMLA) have a slow onset of action, often requiring application under occlusion for at least 60 minutes.[3][5]

Q2: What are the most common strategies to enhance the skin penetration of this compound?

A2: Strategies to overcome the skin barrier can be broadly categorized as:

  • Chemical Penetration Enhancers (CPEs): These compounds, such as fatty acids, surfactants, and azones, reversibly disrupt the lipid structure of the stratum corneum, increasing drug permeability.[6][7]

  • Physical Enhancement Techniques: Methods like occlusion (covering the application site) increase skin hydration and improve drug absorption.[3] Other techniques include iontophoresis, sonication, and microneedle arrays which physically breach the stratum corneum.[5]

  • Advanced Delivery Systems: Encapsulating this compound in nanocarriers like liposomes, ethosomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can significantly improve its penetration.[8][9][10][11] These carriers can protect the drug, control its release, and facilitate its transport into deeper skin layers.[9][11]

Q3: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for this compound delivery?

A3: SLNs are composed of solid lipids, while NLCs are a second-generation system made from a blend of solid and liquid lipids.[9] This structural difference gives NLCs advantages such as higher drug loading capacity and reduced drug expulsion during storage.[9] However, studies comparing the two for co-delivery of lidocaine (B1675312) and this compound have shown that SLN systems may exhibit better ex vivo skin permeation ability, potentially due to their smaller particle size, whereas NLC systems may show a stronger in vivo anesthetic effect.[8]

Q4: What are the primary safety concerns associated with topical this compound formulations?

A4: The most significant systemic side effect is methemoglobinemia, a blood disorder where an abnormal amount of methemoglobin is produced.[3][12] This is primarily caused by a metabolite of this compound.[13] The risk increases with the use of excessive amounts, application over large surface areas, prolonged application times, and use on broken or inflamed skin.[13][14] Local side effects are generally mild and can include skin blanching, erythema (redness), edema, and pruritus (itching).[14][15][16]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Skin Permeation Test (IVPT) Results

  • Potential Cause: Inconsistent skin samples. The quality and integrity of the ex vivo skin membrane are critical.[17][18] Variability can arise from differences in skin donors, anatomical site, skin thickness, and storage conditions.

  • Troubleshooting Steps:

    • Standardize Skin Source: Whenever possible, use human skin from the same anatomical location (e.g., abdomen, back). If using animal models, ensure consistency in species, age, and skin preparation.[18]

    • Verify Skin Integrity: Before mounting the skin on the diffusion cell, visually inspect it for any damage. You can also measure the transepidermal water loss (TEWL) or electrical resistance to ensure the barrier function is intact.

    • Control Thickness: Use a dermatome to obtain skin sections of a consistent thickness (typically 300-500 µm).[17]

    • Increase Replicates: Use skin from at least three different donors with a minimum of four replicates for each formulation per donor to account for biological variability.[17]

Issue 2: Poor Stability of this compound-Loaded Nanoparticle Formulation (Aggregation or Drug Leakage)

  • Potential Cause: Suboptimal formulation components or preparation method. The surface charge (Zeta Potential) may be insufficient to prevent particle aggregation, or the lipid matrix may not effectively retain the drug.[8]

  • Troubleshooting Steps:

    • Optimize Surface Charge: A zeta potential of approximately ±30 mV is generally considered sufficient for good electrostatic stabilization. Consider adding or changing the concentration of a charged surfactant or polymer to the formulation.

    • Incorporate Cryoprotectants: If you are freeze-drying the nanoparticles for storage, add a cryoprotectant like mannitol (B672) (e.g., 5% w/v) to prevent aggregation during the process.[8]

    • Modify Lipid Matrix (for NLCs/SLNs): For NLCs, altering the ratio of solid to liquid lipid can create a less-ordered matrix, improving drug loading and reducing leakage.[9]

    • Conduct a Stability Study: Monitor particle size, polydispersity index (PDI), and zeta potential over a set period (e.g., 120 days) at different storage conditions to confirm long-term stability.[8]

Issue 3: Unexpected Local Skin Reactions (e.g., severe erythema) in Animal Models

  • Potential Cause: Irritation caused by the drug, penetration enhancers, or other excipients in the formulation. Some chemical enhancers can be irritating at high concentrations.[3]

  • Troubleshooting Steps:

    • Evaluate Individual Components: Test a vehicle-only formulation (without this compound) and formulations with each individual excipient on the animal model to identify the source of irritation.

    • Reduce Enhancer Concentration: If a penetration enhancer is the cause, try reducing its concentration or combining it with another, less irritating enhancer to achieve a synergistic effect at lower individual concentrations.

    • Conduct Histopathological Examination: Perform a histopathological study of the treated skin to assess for signs of inflammation, cell damage, or disruption of skin layers, providing a more detailed understanding of the irritation.[19][20]

    • Consider Biocompatible Carriers: Encapsulating the drug in biocompatible nanocarriers like NLCs or liposomes can often reduce local irritation by minimizing direct contact of the free drug and enhancers with the skin surface.[9]

Quantitative Data Summaries

Table 1: Comparison of this compound & Lidocaine Permeation from Different Delivery Systems

Formulation TypeDrug(s)Permeation Flux (µg/cm²/h)Cumulative Permeation (µg/cm²)Enhancement Factor (vs. Control)Source(s)
SLNs This compound & LidocaineNot explicitly stated, but higher than NLCs after 6h~521 (PRI) & ~547 (LID) over 24hSignificant (P<0.05 vs. free drug)[8]
NLCs This compound & LidocaineHigher than SLNs in the first 6h<521 (PRI) & <547 (LID) over 24hSignificant (P<0.05 vs. free drug)[8]
Microemulsion Gel (MOPT-NMP) This compound & Lidocaine115.1 ± 10.1 (PRI) & 165.4 ± 14.8 (LID)Not specified3.22-fold (PRI) & 4.94-fold (LID) vs. commercial cream[19][20]
Commercial Cream (EMLA) This compound & Lidocaine35.7 ± 4.2 (PRI) & 33.5 ± 3.5 (LID)Not specified1.0 (Reference)[20]
Methylcellulose-based Gel This compound & LidocaineCmax in dermis: 43.69 µg/mL (PRI)AUC(0-6h) in dermis: 87.02 µg·h/mL (PRI)~2.3-fold higher AUC than EMLA[21]

Table 2: Pharmacokinetic Parameters of Topical this compound (2.5%) and Lidocaine (2.5%) Cream in Humans (Application of 15g of cream over 100 cm² for 4 hours)

ParameterThis compoundLidocaineSource
Cmax (Maximum Plasma Concentration) 12.2 - 12.3 ng/mL22.0 - 22.9 ng/mL[22]
Tmax (Time to reach Cmax) 7.5 - 8.0 hours8.0 hours[22]
AUC₀₋t (Area Under the Curve) 95.3 - 97.3 ng·h/mL206.5 - 206.9 ng·h/mL[22]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of this compound from a topical formulation through ex vivo human or animal skin.[17][18][23]

Materials:

  • Vertical Franz diffusion cells

  • Ex vivo full-thickness skin (e.g., human abdominal, porcine ear), dermatomed to ~400 µm

  • Receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4), ensuring sink conditions

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C ± 1°C

  • Test formulation and control formulation

  • Syringes and collection vials

  • Validated analytical method (e.g., HPLC, LC-MS/MS)

Methodology:

  • Prepare Receptor Solution: Degas the receptor solution to prevent air bubbles from forming under the skin membrane.

  • Prepare Skin: Thaw frozen skin at room temperature. Cut skin sections large enough to fit between the donor and receptor compartments of the Franz cell.[17]

  • Assemble Franz Cells: Mount the skin section onto the Franz cell with the stratum corneum side facing the donor compartment. Ensure there are no leaks.

  • Equilibration: Fill the receptor compartment with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small stir bar in the receptor compartment and allow the system to equilibrate to 32°C for at least 30 minutes.

  • Apply Formulation: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.[24]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor solution and replace it with fresh, pre-warmed receptor solution. Store samples at an appropriate temperature (-20°C or -80°C) until analysis.

  • Drug Extraction from Skin: At the end of the experiment, dismantle the cell. Clean the skin surface to remove excess formulation. Separate the epidermis from the dermis if required. Extract the drug from the skin layers using an appropriate solvent and mechanical homogenization.

  • Analysis: Quantify the concentration of this compound in the receptor solution samples and skin extracts using a validated analytical method.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

Protocol 2: Stability Assessment of this compound-Loaded Nanocarriers

This protocol describes how to evaluate the physical stability of a nanocarrier formulation during storage.[8]

Materials:

  • Nanocarrier formulation (e.g., SLN or NLC suspension)

  • Dynamic Light Scattering (DLS) instrument for measuring particle size, Polydispersity Index (PDI), and Zeta Potential.

  • Temperature-controlled storage chambers (e.g., 4°C and 25°C)

  • Sample vials

Methodology:

  • Initial Characterization (Time 0): Immediately after preparation, measure the mean particle size, PDI, and zeta potential of the formulation. This serves as the baseline (T=0) data.

  • Storage: Aliquot the formulation into sealed vials and store them at different conditions (e.g., refrigerated at 4°C and at room temperature 25°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 days), remove a sample from each storage condition.[8]

  • Re-dispersion (if necessary): Allow the sample to reach room temperature. If any sedimentation has occurred, gently redisperse it before measurement. For lyophilized powders, resuspend them in the original medium.

  • Measurement: Measure the particle size, PDI, and zeta potential of the aged samples.

  • Data Analysis: Compare the results at each time point to the baseline data. Significant changes in particle size (e.g., aggregation) or a drop in zeta potential towards zero indicate instability. The formulation is considered stable if these parameters remain relatively constant over the study period.

Visualizations

experimental_workflow formulation 1. Formulation & Optimization (e.g., NLCs, Microemulsion) characterization 2. Physicochemical Characterization - Particle Size & Zeta Potential - Entrapment Efficiency - Stability Studies formulation->characterization Characterize invitro 3. In Vitro Evaluation - Skin Permeation (IVPT) - Drug Release Studies characterization->invitro Test Permeation invivo 4. In Vivo Assessment (Animal Model) - Anesthetic Efficacy (Tail-flick) - Skin Irritation invitro->invivo Validate Efficacy analysis 5. Data Analysis & Conclusion invivo->analysis Analyze Results

Caption: Experimental workflow for developing topical this compound delivery systems.

permeation_factors cluster_formulation Delivery System Factors cluster_skin Physiological Factors permeation Enhanced this compound Skin Permeation carrier Nanocarrier Type (NLC, Liposome) carrier->permeation enhancer Chemical Enhancer (e.g., Surfactants) enhancer->permeation drug_props Drug Properties (Concentration, pKa) drug_props->permeation sc_integrity Stratum Corneum Integrity sc_integrity->permeation Barrier hydration Skin Hydration (Occlusion) hydration->permeation

Caption: Factors influencing the skin permeation of topical this compound.

enhancer_mechanism cluster_sc Stratum Corneum (SC) Barrier lipids Intercellular Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) corneocytes Corneocytes (Keratin) enhancers Chemical Penetration Enhancers (CPEs) disruption Disrupt Lipid Packing (Fluidization) enhancers->disruption partitioning Alter Drug Partitioning into SC enhancers->partitioning disruption->lipids Acts on partitioning->lipids Modifies

Caption: Mechanisms of chemical enhancers on the stratum corneum barrier.

References

Adjusting pH of prilocaine solutions to improve efficacy and reduce pain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the pH of prilocaine solutions to enhance efficacy and minimize injection-related pain during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for adjusting the pH of this compound solutions?

A1: Commercial preparations of this compound, particularly those containing epinephrine (B1671497), are formulated at an acidic pH (typically 3.3-5.5) to ensure the stability of the vasoconstrictor and prolong shelf life.[1] However, this acidity can cause a stinging or burning sensation upon injection. Furthermore, local anesthetics like this compound are weak bases, and their efficacy is dependent on the proportion of the un-ionized form, which can penetrate the nerve membrane. By increasing the pH of the solution closer to the physiological pH of tissues (around 7.4), the equilibrium shifts towards the un-ionized form, which can lead to a faster onset of action and improved anesthetic efficacy.[2]

Q2: What is the pKa of this compound and why is it important?

A2: The pKa of this compound is approximately 7.9.[3][4][5] The pKa is the pH at which 50% of the drug exists in the ionized (cationic) form and 50% in the un-ionized (base) form. Since the un-ionized form is lipid-soluble and can readily cross the nerve sheath to reach its site of action on the sodium channels, a pKa closer to the physiological pH generally results in a faster onset of anesthesia.[6]

Q3: How does pH adjustment affect the mechanism of action of this compound?

A3: this compound, like other local anesthetics, works by blocking voltage-gated sodium channels in the neuronal membrane, which prevents the propagation of nerve impulses.[7] The drug must first cross the nerve membrane in its un-ionized, lipid-soluble form. Once inside the neuron, where the pH is lower, a portion of the drug re-equilibrates to the ionized, water-soluble form. It is this ionized form that binds to the sodium channel from the intracellular side, inducing a conformational change that blocks the influx of sodium ions and thus prevents nerve depolarization.[8][9] By increasing the pH of the injected solution, a greater proportion of this compound is in the un-ionized form, facilitating its passage across the nerve membrane and accelerating the onset of the anesthetic block.

Q4: What are the potential risks associated with pH adjustment?

A4: The primary risk of alkalinizing this compound solutions is the potential for precipitation of the un-ionized base, which is less water-soluble.[7] Injecting a solution with precipitate can lead to tissue irritation and potentially reduced efficacy. This is a greater concern with more concentrated solutions, such as 4% this compound.[3] Additionally, if the solution contains epinephrine, a higher pH can accelerate its degradation, reducing its vasoconstrictive effect and potentially shortening the duration of anesthesia.[10] Therefore, it is crucial to use buffered solutions promptly after preparation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate formation in the this compound solution after adding sodium bicarbonate. - The pH of the solution has been raised too high, exceeding the solubility of the un-ionized this compound base.- The concentration of this compound is high (e.g., 4%), making it more susceptible to precipitation.[3]- Reduce the amount of sodium bicarbonate added.- Use a less concentrated sodium bicarbonate solution.- Prepare the buffered solution immediately before use and inspect for any cloudiness or precipitate.[7]- For 4% this compound, consider using a more conservative buffering ratio (e.g., higher ratio of anesthetic to bicarbonate).
Reduced duration of anesthesia with pH-adjusted this compound containing epinephrine. - The increased pH has accelerated the degradation of epinephrine.[10]- Prepare the buffered solution immediately before injection to minimize the time for epinephrine degradation.- Store the prepared solution away from light if immediate use is not possible, although prompt use is highly recommended.
Inconsistent or incomplete anesthetic block. - Inadequate volume or concentration of the anesthetic.- Improper injection technique.- The presence of inflammation or infection in the tissue, which lowers the local pH and reduces the efficacy of the anesthetic.[6]- Ensure proper dosage and administration technique.- Consider that in acidic environments (like infected tissue), a higher concentration or volume of the anesthetic may be needed, and buffering may be particularly beneficial.
Pain on injection persists despite buffering. - The pH was not sufficiently raised to be close to physiological pH.- The pain may be due to the needle insertion itself or the volume of the injectate distending the tissues.- Verify the buffering protocol and the final pH of the solution.- Use a slow injection technique to minimize tissue distension.

Data Presentation

Table 1: Physicochemical Properties of this compound and pH of Commercial Solutions

ParameterValueReference
pKa 7.9[3][4][5]
pH of 4% this compound HCl (Plain) 6.0 - 7.0[2]
pH of 4% this compound HCl with Epinephrine 1:200,000 3.3 - 5.5[1]

Table 2: Reported Onset and Duration of Action for 4% this compound

Administration RouteOnset of ActionDuration of Pulpal AnesthesiaDuration of Soft Tissue AnesthesiaReference
Maxillary Infiltration (Plain) < 2 minutes~10 minutes~2 hours[2]
Inferior Alveolar Nerve Block (Plain) < 3 minutesNot specified~2.5 hours[2]
Maxillary Infiltration (with Epinephrine) < 2 minutesNot specified~2.25 hours[11]
Inferior Alveolar Nerve Block (with Epinephrine) < 3 minutesNot specified~3 hours[11]

Note: The data in Table 2 are for unbuffered solutions. Buffering is expected to decrease the onset time.

Table 3: Clinical Data on Pain Perception of Unbuffered this compound vs. Other Local Anesthetics

ComparisonPain ScaleFindingReference
4% this compound HCl (Plain) vs. 2% Lidocaine (B1675312) with Epinephrine & 2% Mepivacaine with Levonordefrin Visual Analog Scale (1-10)This compound was associated with significantly less pain perception.[12]
This compound (Plain) vs. Lidocaine with Epinephrine Six-point scaleNo statistically significant difference in perceived pain.[13]

Note: While direct quantitative data for buffered this compound is limited, studies on buffered lidocaine have shown a significant reduction in pain scores on a Visual Analog Scale (VAS) compared to unbuffered solutions.[8][14]

Experimental Protocols

Protocol for Buffering 4% this compound HCl with 8.4% Sodium Bicarbonate

This protocol is based on principles established for buffering other amide local anesthetics and should be optimized for your specific experimental needs.

Materials:

  • Vial of 4% this compound HCl (with or without epinephrine)

  • Vial of 8.4% Sodium Bicarbonate Injection, USP

  • Sterile syringes and needles

  • Sterile, empty vial for mixing (optional)

  • pH meter or pH indicator strips for validation

Procedure:

  • Aseptic Technique: Perform all procedures under aseptic conditions to maintain sterility.

  • Calculate Volumes: A common buffering ratio for local anesthetics is 9:1 or 10:1 (anesthetic to bicarbonate).[3][8] For a 4% this compound solution, a more conservative ratio may be prudent to avoid precipitation. It is recommended to start with a ratio such as 19:1 or even a direct injection of a small, fixed volume of bicarbonate.

    • Example for a 9:1 ratio: To prepare 1.8 mL of buffered solution, you would mix 1.62 mL of 4% this compound HCl with 0.18 mL of 8.4% Sodium Bicarbonate.

  • Mixing:

    • Direct Injection Method: For a standard 1.8 mL dental cartridge, 0.1 mL of 8.4% sodium bicarbonate can be directly injected into the cartridge.[3]

    • Vial Mixing: Withdraw the calculated volumes of this compound and sodium bicarbonate into separate sterile syringes. Inject both into a sterile empty vial and gently mix.

  • Visual Inspection: Immediately after mixing, visually inspect the solution for any signs of cloudiness or precipitation. If any precipitate is observed, the solution should be discarded.

  • pH Verification (Optional but Recommended for Method Development): Using a calibrated pH meter or pH indicator strips, verify that the pH of the buffered solution is in the desired range (e.g., 7.2-7.4).

  • Immediate Use: The buffered this compound solution, especially if it contains epinephrine, should be used immediately after preparation to ensure efficacy and stability.

Caution: The optimal buffering ratio for 4% this compound to avoid precipitation has not been definitively established in the literature. It is crucial to perform small-scale pilot tests to determine the appropriate ratio for your specific solutions and experimental conditions.

Visualizations

Caption: Mechanism of action of pH-adjusted this compound.

Buffering_Workflow Start Start: Prepare Buffering Station Aseptic Maintain Aseptic Technique Start->Aseptic Calculate Calculate Volumes (e.g., 9:1 or 19:1 ratio) Aseptic->Calculate Withdraw_Prilo Withdraw this compound HCl (4%) Calculate->Withdraw_Prilo Withdraw_Bicarb Withdraw Sodium Bicarbonate (8.4%) Calculate->Withdraw_Bicarb Mix Mix Solutions Withdraw_Prilo->Mix Withdraw_Bicarb->Mix Inspect Visually Inspect for Precipitate Mix->Inspect Discard Discard Solution Inspect->Discard Precipitate Observed Use Use Immediately Inspect->Use No Precipitate

Caption: Experimental workflow for buffering this compound solution.

Troubleshooting_Logic Problem Problem Encountered Precipitation Precipitation in Solution? Problem->Precipitation Reduced_Duration Reduced Duration of Anesthesia? Precipitation->Reduced_Duration No Solution_Precipitation Reduce Bicarbonate Amount Use Immediately Precipitation->Solution_Precipitation Yes Incomplete_Block Incomplete Anesthetic Block? Reduced_Duration->Incomplete_Block No Solution_Duration Prepare Freshly Before Use Protect from Light Reduced_Duration->Solution_Duration Yes Pain_Persists Pain on Injection Persists? Incomplete_Block->Pain_Persists No Solution_Block Check Dosage and Technique Consider Tissue pH Incomplete_Block->Solution_Block Yes Solution_Pain Verify Final pH Inject Slowly Pain_Persists->Solution_Pain Yes End Problem Resolved Pain_Persists->End No Solution_Precipitation->End Solution_Duration->End Solution_Block->End Solution_Pain->End

Caption: Troubleshooting guide for pH adjustment of this compound.

References

Validation & Comparative

A Comparative Analysis of Intrathecal Prilocaine and Lidocaine Neurotoxicity in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of local anesthetics for spinal anesthesia necessitates a careful balance between efficacy and safety. Reports of transient neurologic symptoms (TNS) and more severe neurological complications associated with lidocaine (B1675312) have prompted research into alternatives like prilocaine. This guide provides an objective comparison of the neurotoxicity of intrathecal this compound and lidocaine in rat models, supported by experimental data, to inform preclinical and clinical research decisions.

Executive Summary

Studies in rat models present a nuanced and sometimes conflicting view of the comparative neurotoxicity of intrathecal this compound and lidocaine. While some research suggests this compound may be less neurotoxic than highly concentrated lidocaine, other evidence indicates that this compound carries a risk of functional impairment and morphological damage that is at least as great as that of lidocaine. The incidence and severity of neurotoxicity for both agents appear to be concentration-dependent.

Quantitative Data Comparison

The following tables summarize key quantitative findings from comparative studies on the neurotoxic effects of intrathecal this compound and lidocaine in rats.

Table 1: Functional and Morphological Neurotoxicity

ParameterThis compoundLidocaineKey Findings
Persistent Sensory Impairment (Tail-flick test) Equivalent elevations in tail-flick latency compared to lidocaine.[1]Equivalent elevations in tail-flick latency compared to this compound.[1]Both anesthetics produced significant sensory impairment compared to saline.[1]
Irreversible Hind-limb Limitation Not observed at 20% concentration.[2][3]Observed at 20% concentration.[2][3]A significant decrease in sensory threshold or irreversible hind-limb limitation was only seen in rats given 20% lidocaine.[2][3]
Histologic Injury Scores Greater than lidocaine (not statistically significant).[1]Less than this compound (not statistically significant).[1]The propensity for morphologic damage with this compound is at least as great as with lidocaine.[1]
Incidence of Morphologic Lesions Observed at 20% concentration.[2][3]Observed at ≥7.5% concentration.[2][3]The incidence of lesions was significantly higher in rats receiving lidocaine.[2][3]

Table 2: Concentration-Dependent Neurotoxicity

AnestheticConcentrationObserved Neurotoxic Effects
Lidocaine 20%Significant decrease in sensory threshold, irreversible hind-limb limitation, axonal degeneration.[2][3]
10%Functional impairment and significant morphological damage.[4][5][6]
≥7.5%Morphologic abnormalities (axonal degeneration).[2][3]
This compound 20%Morphologic abnormalities (axonal degeneration).[2][3]
2.5%Equivalent sensory impairment to 2.5% lidocaine, with slightly higher (not statistically significant) histologic injury scores.[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. The following outlines the key experimental protocols used in the cited studies.

Intrathecal Catheter Implantation

A common procedure in these studies involves the chronic implantation of an intrathecal catheter in rats. This allows for the direct and repeated administration of local anesthetics to the spinal cord. The catheter is typically inserted through the L4-L5 or L5-L6 intervertebral space and advanced cranially.

Neurofunctional Assessment

1. Behavioral Testing (Hind-limb Movement): Rats are observed for any signs of motor impairment, such as hind-limb paralysis or difficulty with ambulation. The time to recovery of normal movement is often recorded.[2][3]

2. Sensory Threshold (Paw-stimulation and Tail-flick Tests): These tests assess the degree of sensory blockade and any persistent sensory deficits.

  • Paw-stimulation test: A mechanical stimulus of increasing force is applied to the paw, and the withdrawal threshold is measured.[2][3]

  • Tail-flick test: A radiant heat source is applied to the tail, and the latency to tail withdrawal is measured.[1][6] An increase in latency indicates sensory impairment.[1]

Histopathological Examination

Following a set period after intrathecal injection (typically 3-5 days), the animals are euthanized, and spinal cord tissue, including nerve roots, is collected for microscopic examination.[1][2][3] The tissue is processed, sectioned, and stained to identify morphological abnormalities such as:

  • Axonal degeneration[2][3]

  • Demyelination

  • Inflammatory cell infiltration

Visualization of Experimental Workflow and Neurotoxic Mechanisms

The following diagrams illustrate the typical experimental workflow for these studies and a proposed signaling pathway for lidocaine-induced neurotoxicity.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Assessment cluster_3 Data Analysis RatModel Rat Model Catheter Intrathecal Catheter Implantation RatModel->Catheter Groups Random Assignment to Groups (this compound, Lidocaine, Saline) Catheter->Groups Injection Intrathecal Injection Groups->Injection Behavioral Behavioral & Sensory Testing (Tail-flick, Paw-stimulation) Injection->Behavioral Histo Histopathological Examination Behavioral->Histo Analysis Statistical Analysis & Comparison Histo->Analysis

Caption: Experimental workflow for comparing intrathecal anesthetic neurotoxicity.

G Lidocaine High Concentration Lidocaine Depolarization Neuronal Depolarization Lidocaine->Depolarization CaIncrease Increased Intracellular [Ca2+] Lidocaine->CaIncrease CaInflux Ca2+ Influx (Plasma Membrane) Depolarization->CaInflux CaInflux->CaIncrease CaRelease Ca2+ Release (Intracellular Stores) CaRelease->CaIncrease Toxicity Neurotoxicity / Cell Death CaIncrease->Toxicity

Caption: Proposed signaling pathway for lidocaine-induced neurotoxicity.[7]

Conclusion

The available data from rat intrathecal models indicates that while this compound is being considered as a safer alternative to lidocaine, it is not without its own neurotoxic potential. The evidence suggests that highly concentrated lidocaine (≥7.5%) is more likely to cause functional and morphological damage than this compound at similar concentrations.[2][3] However, at lower concentrations, the neurotoxic profiles of the two drugs may be more comparable.[1]

These findings underscore the importance of concentration in the neurotoxicity of local anesthetics. Further research is warranted to fully elucidate the mechanisms of this compound-induced neurotoxicity and to establish definitive safety profiles at clinically relevant doses. For drug development professionals, these studies highlight the need for careful dose-response and comparative neurotoxicity studies when developing new local anesthetic formulations for spinal administration.

References

Comparative Efficacy of Prilocaine and Bupivacaine in Spinal Anesthesia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of prilocaine and bupivacaine (B1668057), two commonly used local anesthetics in spinal anesthesia. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on experimental data.

Introduction

This compound and bupivacaine are both amide-type local anesthetics, but they exhibit different clinical profiles. This compound is known for its intermediate duration of action, while bupivacaine is a long-acting agent.[1] The choice between these two drugs often depends on the expected duration of the surgical procedure and the desired time to patient mobilization. This guide will delve into the specifics of their onset of action, duration of sensory and motor block, hemodynamic effects, and overall recovery profiles.

Data Presentation: this compound vs. Bupivacaine

The following tables summarize quantitative data from various clinical studies comparing hyperbaric this compound and hyperbaric bupivacaine in spinal anesthesia.

Table 1: Onset and Duration of Sensory and Motor Block

ParameterHyperbaric this compound (40-60 mg)Hyperbaric Bupivacaine (10-15 mg)Key Findings
Onset of Sensory Block (minutes) 1.95 ± 0.36 to 3.9 ± 0.36[2][3]~5 to 8[4]This compound demonstrates a significantly faster onset of sensory block.[5]
Onset of Motor Block (minutes) 4.87 ± 0.7 to 6 ± 0.7[2][3]~5 to 8[4]This compound generally shows a faster or comparable onset of motor block.[5]
Duration of Sensory Block (minutes) 92.4 ± 2.5 to 154[3]193.6 ± 10.9 to 280[3]Bupivacaine provides a significantly longer duration of sensory anesthesia.
Duration of Motor Block (minutes) 110.7 ± 8.8 to 113.7 ± 8.8[2][3]253.9 ± 19.8 to 261.9 ± 19.8[3]Bupivacaine results in a substantially longer period of motor blockade.[6]

Table 2: Patient Recovery and Discharge

ParameterHyperbaric this compound (40-60 mg)Hyperbaric Bupivacaine (10-15 mg)Key Findings
Time to Sit (minutes) 113.3 ± 7.7[2]279.1 ± 14.0[2]Patients receiving this compound are able to sit up much earlier.
Time to Stand (minutes) 121.8 ± 10.5[2]285.5 ± 10.9[2]Time to ambulation is significantly shorter with this compound.
Time to Walk Unassisted (minutes) 130.7 ± 7.8 to 144.91[2][7]259.76 to 301.8 ± 13.9[2][7]This compound facilitates a faster return to unassisted walking.[8]
Time to Void Spontaneously (minutes) 256.4 ± 21.5[2][3]345.4 ± 24.5[2][3]The risk of delayed urination is lower with this compound.[9]
Time to Discharge (minutes) ~208 to 336.13[10][11]~365.44[11]This compound is associated with a shorter hospital stay, making it suitable for ambulatory surgery.[8][11]

Table 3: Hemodynamic Effects and Adverse Events

ParameterHyperbaric this compoundHyperbaric BupivacaineKey Findings
Incidence of Hypotension 0% to 17.4%[11][12]16.3% to 30%[11][12]This compound is associated with a significantly lower incidence of hypotension.[5][12]
Incidence of Bradycardia Lower incidence reported[5]Higher incidence reported[5]This compound appears to have a more favorable profile regarding bradycardia.[5]
Transient Neurological Symptoms (TNS) Low incidence[13][14]Low incidenceBoth drugs have a low risk of TNS.[13]
Postoperative Nausea and Vomiting (PONV) No significant difference[11]No significant difference[11]The incidence of PONV is comparable between the two agents.
Need for Rescue Analgesia Higher in some studies[11]Lower in some studies[11]Due to its shorter duration, patients receiving this compound may require postoperative analgesia sooner.

Experimental Protocols

The data presented above is derived from prospective, randomized, double-blind clinical trials. A typical methodology for such a study is as follows:

1. Patient Selection:

  • Inclusion criteria: Adult patients (ASA physical status I-II) scheduled for elective surgery under spinal anesthesia (e.g., lower abdominal, perineal, or lower limb surgery).[2][3]

  • Exclusion criteria: Patient refusal, contraindications to spinal anesthesia, allergy to amide local anesthetics, significant cardiovascular, respiratory, or neurological disease.[6]

2. Randomization and Blinding:

  • Patients are randomly allocated to receive either hyperbaric this compound or hyperbaric bupivacaine.[6]

  • The study is double-blinded, meaning neither the patient nor the anesthesiologist administering the drug is aware of the group allocation.[2]

3. Anesthetic Procedure:

  • Spinal anesthesia is performed in the sitting or lateral decubitus position at the L3-L4 or L4-L5 interspace.[7]

  • A standard dose of the study drug is administered intrathecally (e.g., 60 mg of 2% hyperbaric this compound or 15 mg of 0.5% hyperbaric bupivacaine).[2][3]

4. Assessment of Block Characteristics:

  • Sensory Block: Assessed by the pinprick test at specific dermatomal levels every few minutes until the maximum level is reached and then during regression.[15]

  • Motor Block: Assessed using the Bromage scale (from 0 = no motor block to 3 = complete motor block) every few minutes until complete block and then during recovery.[15]

5. Hemodynamic Monitoring:

  • Heart rate, systolic and diastolic blood pressure, and oxygen saturation are monitored continuously and recorded at regular intervals.[16]

  • Hypotension is defined as a decrease in systolic blood pressure by more than 20-30% from baseline and is treated with vasopressors. Bradycardia is defined as a heart rate below 50 beats per minute and is treated with atropine.

6. Recovery and Discharge Criteria:

  • Time to two-segment regression of sensory block, complete regression of motor block, first spontaneous urination, and unassisted ambulation are recorded.[2][3]

  • Readiness for discharge is determined by standardized criteria, including stable vital signs, ability to walk without assistance, and absence of significant pain or nausea.

Mandatory Visualizations

G cluster_pre Pre-Anesthesia cluster_intra Intraoperative cluster_post Postoperative Patient_Selection Patient Selection (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Randomization Randomization Informed_Consent->Randomization Spinal_Anesthesia Spinal Anesthesia Administration (this compound or Bupivacaine) Randomization->Spinal_Anesthesia Block_Assessment Sensory & Motor Block Assessment Spinal_Anesthesia->Block_Assessment Hemodynamic_Monitoring Hemodynamic Monitoring Spinal_Anesthesia->Hemodynamic_Monitoring Surgery Surgical Procedure Block_Assessment->Surgery Hemodynamic_Monitoring->Surgery Recovery_Monitoring Recovery Monitoring (Block Regression, Vital Signs) Surgery->Recovery_Monitoring Adverse_Event_Tracking Adverse Event Tracking Recovery_Monitoring->Adverse_Event_Tracking Discharge_Assessment Assessment for Discharge Adverse_Event_Tracking->Discharge_Assessment

Caption: Experimental workflow for a comparative clinical trial.

G cluster_membrane Neuron Cell Membrane cluster_action Nerve Impulse LA_ext Local Anesthetic (LA) (Extracellular) LA_int LA-H+ (Intracellular) LA_ext->LA_int Diffusion Na_Channel Voltage-gated Na+ Channel LA_int->Na_Channel Binding Na_influx Na+ Influx Na_Channel->Na_influx Blockade Depolarization Depolarization Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential

Caption: Signaling pathway of local anesthetics.

Conclusion

Hyperbaric this compound offers a faster onset of sensory and motor block and facilitates a quicker recovery compared to hyperbaric bupivacaine.[2][17] This makes it a suitable option for day-case or ambulatory surgery where early mobilization and discharge are desirable.[8][11] Conversely, hyperbaric bupivacaine provides a significantly longer duration of anesthesia, which is advantageous for more prolonged surgical procedures.[3] this compound also demonstrates a more stable hemodynamic profile with a lower incidence of hypotension.[5][12] The choice between this compound and bupivacaine for spinal anesthesia should be individualized based on the surgical requirements, patient characteristics, and the goals of postoperative recovery.

References

A Comparative Guide to Analytical Methods for Prilocaine: Validating a New Approach Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of a new, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of prilocaine against the established United States Pharmacopeia (USP) reference standard method.

This comparison will delve into the experimental protocols of both methods and present a clear, data-driven analysis of their performance characteristics. The objective is to provide a comprehensive resource for laboratories seeking to validate and implement modern, efficient analytical techniques for this compound.

Method Comparison Overview

The USP monograph for this compound outlines a classic titrimetric assay, a robust and well-established method for determining the purity of the drug substance.[1][2] In contrast, modern analytical challenges, particularly in complex matrices like biological fluids, necessitate more sensitive and selective methods. The LC-MS/MS method detailed here offers a significant advancement in this regard, enabling the simultaneous quantification of this compound and its related compounds at much lower concentrations.[3][4]

Data Presentation: A Head-to-Head Look at Performance

The following tables summarize the key validation parameters for both the USP reference standard and the new LC-MS/MS method.

Table 1: Performance Characteristics of the USP Titrimetric Method for this compound

ParameterSpecification
Assay Principle Potentiometric Titration
Instrumentation Potentiometer, Burette
Reagents 0.1 N Perchloric Acid, Glacial Acetic Acid
Endpoint Determination Potentiometric
Acceptance Criteria 99.0% - 101.0% of C13H20N2O on an anhydrous basis

Source: USP-NF[1][5]

Table 2: Validation Summary for the New LC-MS/MS Method for this compound

Validation ParameterResult
Linearity Range 0.10 - 201.66 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.10 ng/mL
Lower Limit of Quantification (LLOQ) 0.10 ng/mL
Intra-day Precision (%RSD) ≤ 6.0%
Inter-day Precision (%RSD) ≤ 6.0%
Accuracy (%RE) Better than 9.0%
Recovery ~90.70%

Source: Simultaneous quantification of lidocaine (B1675312) and this compound in human plasma by LC-MS/MS and its application in a human pharmacokinetic study.[3][4][6]

Experimental Protocols

A clear understanding of the methodologies is essential for a proper comparison. The following sections detail the experimental procedures for both the reference and the new analytical methods.

Reference Standard Method: USP Titrimetric Assay

This method is designed for the quantitative analysis of pure this compound drug substance.

Protocol:

  • Accurately weigh approximately 400 mg of this compound.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate the solution with 0.1 N perchloric acid.

  • Determine the endpoint potentiometrically.

  • Perform a blank determination to make any necessary corrections.

  • Each mL of 0.1 N perchloric acid is equivalent to 22.03 mg of C13H20N2O.[1]

New Method: LC-MS/MS for this compound Quantification

This method is suitable for the determination of this compound in complex matrices such as human plasma.

Protocol:

1. Sample Preparation (Solid-Phase Extraction):

  • Analytes and internal standards are extracted from human plasma using Waters Oasis® HLB 1 cc (30 mg) cartridges.[3][4]

2. Chromatographic Conditions:

3. Mass Spectrometric Conditions:

  • The specific mass transitions and instrument settings for this compound and its internal standard are monitored.

Visualizing the Validation Workflow

To better illustrate the logical flow of validating a new analytical method against a reference standard, the following diagram is provided.

G cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Comparison & Implementation Reference Select Reference Method (e.g., USP Monograph) Linearity Linearity & Range Reference->Linearity NewMethod Develop New Analytical Method (e.g., LC-MS/MS) NewMethod->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Comparison Compare Performance Data Robustness->Comparison Decision Decision: Method is Validated Comparison->Decision Implementation Implement for Routine Analysis Decision->Implementation

Caption: Workflow for validating a new analytical method.

Signaling Pathway of this compound's Anesthetic Action

While not directly related to the analytical method validation, understanding the mechanism of action of this compound provides context for its importance. The following diagram illustrates the signaling pathway of its local anesthetic effect.

G cluster_0 Neuronal Membrane cluster_1 Cellular Response This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Blocks Depolarization Membrane Depolarization VGSC->Depolarization Leads to Na_ion Na+ Ions Na_ion->VGSC Influx through ActionPotential Action Potential Propagation Depolarization->ActionPotential Initiates NerveConduction Nerve Conduction ActionPotential->NerveConduction Causes Anesthesia Local Anesthesia NerveConduction->Anesthesia Inhibition results in

Caption: this compound's mechanism of local anesthesia.

References

Head-to-Head Comparison of Prilocaine and Articaine in Dental Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prilocaine and articaine (B41015) in dental anesthesia, supported by experimental data from clinical studies. The following sections detail the clinical efficacy, safety profiles, and underlying mechanisms of action of these two widely used local anesthetics.

Comparative Efficacy and Clinical Performance

Clinical trials have sought to determine the relative efficacy of articaine and this compound in various dental procedures. Key performance indicators include the success rate of anesthesia, onset time, duration of action, and patient-reported pain.

A double-blind, randomized study comparing articaine HCl and this compound HCl for labial infiltration found that for mandibular canine pulpal anesthesia, articaine had a success rate of 65%, while this compound's success rate was 50%.[1] However, for palatal and lingual anesthesia, both agents had a low success rate of around 5%.[1] Statistical analysis using the chi-square test indicated no significant difference between the two anesthetics for any of the tissues studied.[1]

Another study focusing on the extraction of maxillary teeth compared 4% articaine with adrenaline to 3% this compound with felypressin (B344493).[2] In this trial, 85 out of 91 patients achieved successful pulpal anesthesia for extraction within 10 minutes.[2] There was no statistically significant difference in the anesthetic success rates between the articaine and this compound groups (p=0.5).[2] Furthermore, the mean onset time of anesthesia did not differ significantly between the two groups (p=0.1).[2]

In pediatric dentistry, a study on children requiring pulpotomy compared the efficacy of articaine and this compound. While there were no significant differences in pain-related behaviors for most of the procedures, the pain score during the removal of the coronal pulp was 1.5 times higher in the children who received this compound compared to those who received articaine.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies.

Table 1: Anesthetic Success Rate

AnestheticProcedureSuccess RateStudy
4% Articaine HClMandibular Canine Pulpal Infiltration65%Haas et al.[1]
This compound HClMandibular Canine Pulpal Infiltration50%Haas et al.[1]
4% Articaine with AdrenalineMaxillary Teeth Extraction~99% (1 failure out of group)Al-Meedani & Al-Dlaigan[2]
3% this compound with FelypressinMaxillary Teeth Extraction~90% (5 failures out of group)Al-Meedani & Al-Dlaigan[2]

Table 2: Onset of Anesthesia

AnestheticProcedureMean Onset Time (minutes)Study
4% Articaine with AdrenalineMaxillary Teeth ExtractionNot specified, but no significant difference from this compoundAl-Meedani & Al-Dlaigan[2]
3% this compound with FelypressinMaxillary Teeth ExtractionNot specified, but no significant difference from articaineAl-Meedani & Al-Dlaigan[2]

Table 3: Patient-Reported Pain (Visual Analogue Scale - VAS)

AnestheticProcedurePain Score (Mean ± SD)Study
Articaine HClPulpotomy in children (coronal pulp removal)Lower than this compoundYilmaz et al.[3][4][5]
This compound HClPulpotomy in children (coronal pulp removal)1.5 times higher than articaineYilmaz et al.[3][4][5]

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, the cited studies employed rigorous experimental designs. A representative methodology for a head-to-head comparison of this compound and articaine is detailed below.

Representative Experimental Protocol

1. Study Design: A prospective, randomized, double-blind, crossover study design is typically employed. This design minimizes bias as neither the participant nor the administrator knows which anesthetic is being used, and each participant serves as their own control by receiving both anesthetics on separate occasions.

2. Participant Selection:

  • Inclusion Criteria: Healthy adult volunteers (e.g., aged 18-50) with no contraindications to local anesthetics or vasoconstrictors. Participants should have bilateral, matched, non-carious, and non-restored teeth requiring the same dental procedure.

  • Exclusion Criteria: Individuals with allergies to amide-type local anesthetics, pregnant or lactating females, patients with significant medical conditions, and those taking medications that could interfere with the anesthetic assessment (e.g., analgesics, sedatives).

3. Interventions:

  • Anesthetic Agents: Standard formulations such as 4% articaine with 1:100,000 epinephrine (B1671497) and 3% this compound with 0.03 IU/mL felypressin are used. The cartridges are masked to ensure blinding.

  • Administration: A standardized injection technique (e.g., buccal infiltration) is used, with a fixed volume of the anesthetic solution (e.g., 1.8 mL) administered over a specific time (e.g., 60 seconds).

4. Outcome Measures:

  • Onset of Anesthesia: Assessed using an electric pulp tester at regular intervals (e.g., every 2 minutes) following the injection. The onset is defined as the time to achieve two consecutive readings of no response at the maximum stimulus.

  • Duration of Anesthesia: The time from the onset of anesthesia until the return of sensation, as determined by the electric pulp tester.

  • Anesthetic Success: Defined as the ability to complete the dental procedure without the need for additional anesthesia.

  • Pain Assessment: Patient-reported pain during the procedure is measured using a 100-mm Visual Analogue Scale (VAS), where 0 indicates no pain and 100 indicates the worst imaginable pain.

  • Adverse Events: Any local or systemic adverse events are recorded throughout the study period.

5. Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the two anesthetic groups. For example, a t-test or Mann-Whitney U test can be used for continuous data like onset and duration, while a chi-square test is suitable for categorical data like anesthetic success rates. A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

The primary mechanism of action for both this compound and articaine involves the blockade of voltage-gated sodium channels in nerve cell membranes. This action prevents the propagation of nerve impulses, thereby inducing anesthesia.[6][7][8]

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_Channel Voltage-Gated Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel->Na_Channel_Open Depolarization Na_Channel_Inactive Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Na_Channel_Inactive->Na_Channel Receptor Receptor Site (Inside Channel) Anesthetic_Uncharged Local Anesthetic (Un-ionized Form) Anesthetic_Charged Local Anesthetic (Ionized Form) Anesthetic_Uncharged->Anesthetic_Charged Enters Axoplasm & Ionizes (Lower pH) Anesthetic_Charged->Na_Channel_Open Blocks Na+ Influx Anesthetic_Charged->Na_Channel_Inactive Stabilizes Inactive State Anesthetic_Charged->Receptor Binds to Receptor

Caption: Mechanism of action of local anesthetics on sodium channels.

Experimental Workflow for Comparative Clinical Trial

The following diagram illustrates the typical workflow of a double-blind, randomized, crossover clinical trial comparing this compound and articaine.

Experimental_Workflow Start Patient Recruitment (Informed Consent & Screening) Randomization Randomization Start->Randomization Appointment1 Appointment 1 Randomization->Appointment1 GroupA Group A Receives Anesthetic 1 (e.g., Articaine) Appointment1->GroupA GroupB Group B Receives Anesthetic 2 (e.g., this compound) Appointment1->GroupB Appointment2 Appointment 2 GroupA2 Group A Receives Anesthetic 2 (e.g., this compound) Appointment2->GroupA2 GroupB2 Group B Receives Anesthetic 1 (e.g., Articaine) Appointment2->GroupB2 Washout Washout Period (e.g., 1 week) Washout->Appointment2 Data_Collection1 Data Collection: - Onset - Duration - Pain (VAS) - Adverse Events GroupA->Data_Collection1 GroupB->Data_Collection1 Data_Collection2 Data Collection: - Onset - Duration - Pain (VAS) - Adverse Events GroupA2->Data_Collection2 GroupB2->Data_Collection2 Data_Collection1->Washout Analysis Data Analysis (Statistical Comparison) Data_Collection2->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Caption: Workflow of a crossover randomized controlled trial.

References

Synergistic Interplay: A Comparative Analysis of Prilocaine With and Without Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of prilocaine in combination with epinephrine (B1671497) versus this compound as a standalone local anesthetic. The inclusion of epinephrine is designed to enhance the anesthetic's efficacy through vasoconstriction, and this guide delves into the experimental data supporting this synergistic effect.

The synergistic relationship between this compound, a widely used amide local anesthetic, and epinephrine, a potent vasoconstrictor, is a cornerstone of effective local anesthesia in clinical practice. Epinephrine is added to this compound formulations to decrease local blood flow, thereby slowing the vascular absorption of this compound. This localization of the anesthetic at the injection site enhances the duration and depth of the nerve block while minimizing potential systemic toxicity.[1][2] This guide synthesizes available experimental data to compare the performance of this compound with and without epinephrine, focusing on key parameters such as onset of action, duration of anesthesia, and anesthetic efficacy.

Performance Comparison: this compound with Epinephrine vs. This compound Plain

The addition of epinephrine to this compound has a marked effect on its clinical performance, primarily by extending the duration of the anesthetic effect. While the onset of action may be broadly similar, the prolonged presence of this compound at the nerve fiber due to reduced systemic uptake is a significant advantage in many clinical scenarios.

Performance MetricThis compound 4% with Epinephrine 1:200,000This compound 4% PlainKey Observations
Onset of Action (Infiltration) Approximately 2-3 minutes[3]Approximately 5-10 minutes for pulpal anesthesia[4]The onset for both formulations is relatively rapid.
Onset of Action (Nerve Block) Approximately 40-60 minutes for pulpal anesthesia[4]Data not consistently available for direct comparison.Epinephrine-containing solutions are generally favored for nerve blocks requiring a longer duration of action.
Duration of Pulpal Anesthesia (Infiltration) 60-90 minutes[4]5-10 minutes[4]Epinephrine significantly extends the duration of pulpal anesthesia.
Duration of Soft Tissue Anesthesia (Infiltration) 3-8 hours[4]1-2 hours[4]A substantial increase in the duration of soft tissue numbness is observed with the addition of epinephrine.
Anesthetic Success Rate Generally high, comparable to other standard local anesthetics.[5]Effective for short procedures, but may be less reliable for longer or more invasive interventions due to shorter duration.[5]The choice of formulation depends on the anticipated duration and complexity of the procedure.

Experimental Protocols

The assessment of local anesthetic efficacy relies on standardized and reproducible experimental protocols. These methods are designed to objectively measure the onset, duration, and quality of the sensory block.

Pinprick Test for Sensory Block Assessment

The pinprick test is a fundamental method for evaluating the loss of sensation to a sharp stimulus, primarily mediated by Aδ fibers.

Objective: To determine the onset and duration of cutaneous or mucosal anesthesia.

Procedure:

  • Baseline Measurement: Prior to anesthetic administration, the test area is lightly pricked with a sterile, sharp instrument (e.g., a dental probe or a weighted pinprick device) to establish the patient's normal sensation. The patient is instructed to report the sensation as "sharp."

  • Anesthetic Administration: The local anesthetic solution is administered via the intended route (e.g., infiltration or nerve block).

  • Onset Determination: At predefined intervals (e.g., every 30 seconds or 1 minute) following injection, the test area is gently pricked. The time at which the patient no longer perceives the stimulus as sharp is recorded as the onset of anesthesia.[6]

  • Duration Determination: The pinprick test is repeated at regular intervals (e.g., every 15 minutes) until the patient reports the return of a sharp sensation. This time is recorded as the duration of the anesthetic block.[7]

Visual Analog Scale (VAS) for Pain Assessment

The Visual Analog Scale (VAS) is a widely used, subjective tool for quantifying pain intensity.

Objective: To assess the level of pain experienced by a subject during a procedure or in response to a stimulus.

Procedure:

  • Scale Presentation: The patient is presented with a 100 mm horizontal line, with "no pain" anchored at the left end (0 mm) and "worst possible pain" at the right end (100 mm).[8][9]

  • Patient Instruction: The patient is instructed to mark a point on the line that corresponds to their current level of pain.

  • Scoring: The distance from the "no pain" anchor to the patient's mark is measured in millimeters to yield a numerical pain score.[8][9]

  • Application in Anesthetic Efficacy Studies: VAS scores can be recorded at baseline and at various time points after anesthetic administration to assess the degree of pain relief.[10]

Signaling Pathways and Synergistic Mechanism

The synergistic effect of epinephrine with this compound is a result of two distinct but complementary mechanisms of action. This compound acts directly on nerve fibers to block pain signals, while epinephrine acts on the local vasculature to prolong this effect.

This compound's Mechanism of Action: Sodium Channel Blockade

This compound, like other amide local anesthetics, exerts its effect by blocking voltage-gated sodium channels within the neuronal membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, this compound effectively stops the transmission of pain signals from the periphery to the central nervous system.

This compound Mechanism of Action cluster_membrane Inside Nerve Axon This compound This compound SodiumChannel Voltage-Gated Sodium Channel This compound->SodiumChannel Binds to and Inhibits NerveMembrane Nerve Fiber Membrane SodiumInflux Sodium Ion (Na+) Influx Anesthesia Local Anesthesia (Pain Blockade) SodiumChannel->Anesthesia Prevents Depolarization Membrane Depolarization SodiumInflux->Depolarization block X ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal block->Depolarization

This compound's blockade of sodium channels.
Epinephrine's Mechanism of Action: Vasoconstriction

Epinephrine is a potent agonist of adrenergic receptors, particularly alpha-1 (α1) receptors located on the smooth muscle of blood vessels. Activation of these G-protein coupled receptors initiates a signaling cascade that results in vasoconstriction.

Epinephrine Signaling Pathway Epinephrine Epinephrine Alpha1Receptor Alpha-1 Adrenergic Receptor Epinephrine->Alpha1Receptor Binds to GqProtein Gq Protein Activation Alpha1Receptor->GqProtein PLC Phospholipase C (PLC) Activation GqProtein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG CalciumRelease Intracellular Ca2+ Release IP3->CalciumRelease SmoothMuscleContraction Smooth Muscle Contraction DAG->SmoothMuscleContraction CalciumRelease->SmoothMuscleContraction Vasoconstriction Vasoconstriction SmoothMuscleContraction->Vasoconstriction

Epinephrine-induced vasoconstriction cascade.
Synergistic Effect Workflow

The combination of this compound and epinephrine results in a synergistic effect where the vasoconstriction induced by epinephrine localizes the this compound at the site of injection, thereby enhancing its anesthetic action.

Synergistic Workflow of this compound and Epinephrine PrilocaineEpi This compound with Epinephrine Administered PrilocaineAction This compound Blocks Sodium Channels PrilocaineEpi->PrilocaineAction EpinephrineAction Epinephrine Causes Vasoconstriction PrilocaineEpi->EpinephrineAction ProlongedBlock Prolonged Nerve Block PrilocaineAction->ProlongedBlock ReducedBloodFlow Reduced Local Blood Flow EpinephrineAction->ReducedBloodFlow SlowedAbsorption Slowed Systemic Absorption of this compound ReducedBloodFlow->SlowedAbsorption IncreasedConcentration Increased Local Concentration of this compound SlowedAbsorption->IncreasedConcentration IncreasedConcentration->ProlongedBlock EnhancedAnesthesia Enhanced Anesthetic Efficacy and Duration ProlongedBlock->EnhancedAnesthesia

Workflow of the synergistic anesthetic effect.

Side Effects and Adverse Events

While the combination of this compound and epinephrine is generally considered safe and effective, it is not without potential side effects. The addition of epinephrine can introduce cardiovascular effects, and this compound itself carries a risk of methemoglobinemia, particularly at higher doses.

Side Effect/Adverse EventThis compound with EpinephrineThis compound PlainNotes
Systemic Cardiovascular Effects Increased risk of tachycardia, palpitations, and hypertension due to epinephrine.Minimal cardiovascular effects.Caution is advised in patients with pre-existing cardiovascular conditions.[11]
Methemoglobinemia Risk is present, particularly with high doses.Risk is present, particularly with high doses.A rare blood disorder where an abnormal amount of methemoglobin is produced.
Local Tissue Ischemia A potential risk due to vasoconstriction, especially in areas with limited collateral circulation.Lower risk compared to the epinephrine-containing formulation.Careful injection technique is crucial.
Allergic Reactions Rare, but can occur in response to either this compound or the sulfite (B76179) preservatives in the epinephrine solution.Rare, but can occur in response to this compound.A thorough patient history is important to identify potential allergies.
Transient Neurological Symptoms Paresthesia or numbness beyond the expected duration can occur.Paresthesia or numbness beyond the expected duration can occur.These are typically transient but should be monitored.[12]

References

Prilocaine vs. Mepivacaine: A Comparative Analysis of Cardiotoxicity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced cardiotoxic profiles of local anesthetics is paramount for ensuring patient safety and developing safer alternatives. This guide provides an objective comparison of the cardiotoxic effects of two widely used amide-type local anesthetics, prilocaine and mepivacaine (B158355). The information presented is based on available experimental data to facilitate informed decision-making in research and clinical settings.

Executive Summary

Both this compound and mepivacaine are intermediate-acting local anesthetics that primarily function by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting nerve impulse conduction. While effective for local and regional anesthesia, their systemic toxicity, particularly cardiotoxicity, remains a significant concern, especially in cases of accidental intravascular injection or overdose.

Evidence suggests that while both drugs can induce dose-dependent negative effects on the cardiovascular system, there are subtle differences in their cardiotoxic profiles. Mepivacaine has been shown in some studies to have less of a negative inotropic (contractility-reducing) effect compared to other local anesthetics like lidocaine (B1675312), suggesting a potentially more favorable cardiac safety profile in that regard. However, direct, comprehensive comparative studies detailing the electrophysiological and cellular toxicity of this compound versus mepivacaine are limited. This guide synthesizes the available data to draw a comparative picture.

Data Presentation: Hemodynamic and Toxicological Parameters

The following tables summarize key quantitative data from studies evaluating the cardiovascular effects and toxicity of this compound and mepivacaine.

Table 1: Comparative Hemodynamic Effects in Hypertensive Patients

Hemodynamic ParameterThis compound (2% HCl)Mepivacaine (3% HCl)Lidocaine (2% HCl)Key Observations
Systolic Blood Pressure (SBP) Non-significant increaseNon-significant increaseNo significant changeThe hemodynamic effects of the three agents were generally similar[1][2].
Diastolic Blood Pressure (DBP) Significant change over timeNo significant change over timeSignificant change over timeSignificant differences in DBP changes were noted for the this compound and lidocaine groups[1][2].
Mean Arterial Pressure (MAP) Significant change over timeNo significant change over timeSignificant change over timeSimilar to DBP, significant changes in MAP were observed for this compound and lidocaine[1][2].
Heart Rate (HR) No significant change over timeSignificant change over timeSignificant change over timeMepivacaine and lidocaine groups showed significant changes in heart rate during the observation period[2].

Data synthesized from a study on hypertensive patients undergoing tooth extraction without vasoconstrictors. Changes were observed over different intervals after anesthetic injection[1][2].

Table 2: Comparative Toxic Doses in Animal Studies

Toxic EndpointThis compoundMepivacaineObservations
Seizure Activity (mg/kg) 53 (rat)Data not available in direct comparisonThis compound produced seizure activity at a lower dose than 2-chloroprocaine in rats[3].
Asystole (mg/kg) 166 (rat)Data not available in direct comparisonThe mean dose of this compound producing asystole was lower than that of 2-chloroprocaine in rats[3].
Depression of LV Pressure Less than BupivacaineLess than BupivacaineBupivacaine produced a significantly greater depression of Left Ventricular pressure compared to mepivacaine and lidocaine[4].

Experimental Protocols

The assessment of local anesthetic cardiotoxicity typically involves a combination of in vivo and in vitro experimental models.

In Vivo Hemodynamic and Electrocardiographic Analysis in a Porcine Model

A common experimental model for studying cardiotoxicity involves the use of pigs due to the similarity of their cardiovascular system to humans.

  • Animal Preparation: Pigs are anesthetized, intubated, and mechanically ventilated. Catheters are placed in the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration. A pulmonary artery catheter can be inserted to measure cardiac output and pulmonary pressures.

  • Electrophysiological Monitoring: A multi-lead electrocardiogram (ECG) is continuously recorded to monitor for arrhythmias, and changes in PR interval, QRS duration, and QT interval. Intracardiac electrograms can also be recorded via electrode catheters.

  • Drug Administration: The local anesthetic is administered intravenously, often as a bolus followed by a continuous infusion, to mimic an overdose scenario.

  • Data Collection: Hemodynamic parameters (arterial blood pressure, heart rate, cardiac output) and ECG parameters are recorded at baseline and at regular intervals following drug administration. Blood samples are taken to determine the plasma concentration of the local anesthetic.

  • Endpoints: The primary endpoints often include the dose or plasma concentration of the drug that causes specific toxic effects, such as a 50% reduction in mean arterial pressure, the onset of significant arrhythmias, or asystole.

In Vitro Myocardial Contractility Studies using Papillary Muscle

Isolated cardiac muscle preparations, such as rat papillary muscle, are used to assess the direct effects of the local anesthetic on myocardial contractility.

  • Tissue Preparation: The heart is rapidly excised from a euthanized animal (e.g., a rat), and the left ventricular papillary muscle is dissected and mounted in an organ bath.

  • Experimental Setup: The muscle is superfused with an oxygenated physiological salt solution at a constant temperature. One end of the muscle is attached to a force transducer to measure isometric or isotonic contractions. The muscle is stimulated electrically at a fixed frequency.

  • Drug Application: After a stabilization period, the local anesthetic is added to the superfusate in increasing concentrations.

  • Data Measurement: The force of contraction (inotropic effect) and the rate of relaxation (lusitropic effect) are recorded at each drug concentration.

  • Analysis: Concentration-response curves are generated to determine the potency of the drug in depressing myocardial function.

Mandatory Visualization

Signaling Pathway of Local Anesthetic Cardiotoxicity

Local anesthetics, including this compound and mepivacaine, exert their primary cardiotoxic effects through the blockade of voltage-gated sodium channels in cardiomyocytes. This blockade leads to a cascade of events culminating in arrhythmias and myocardial depression.

LA_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane LA Local Anesthetic (this compound/Mepivacaine) Na_Channel Voltage-Gated Sodium Channel (Nav1.5) LA->Na_Channel Blockade (Primary) Ca_Channel L-type Calcium Channel LA->Ca_Channel Blockade (Secondary) K_Channel Potassium Channel LA->K_Channel Blockade (Secondary) AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation Inhibition of fast upstroke Na_Overload Intracellular Na+ Overload Na_Channel->Na_Overload Ca_Dysregulation Ca2+ Dysregulation Ca_Channel->Ca_Dysregulation K_Channel->AP_Prolongation Arrhythmia Arrhythmias AP_Prolongation->Arrhythmia Na_Overload->Ca_Dysregulation via NCX reversal Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Dysregulation->Mitochondrial_Dysfunction Contractility_Decrease Decreased Myocardial Contractility Ca_Dysregulation->Contractility_Decrease Mitochondrial_Dysfunction->Contractility_Decrease Reduced ATP

Caption: Signaling pathway of local anesthetic cardiotoxicity.

Experimental Workflow for In Vitro Cardiotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cardiotoxicity of local anesthetics using an in vitro model.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate_Cells Isolate Cardiomyocytes or Papillary Muscle Culture_Cells Culture Cells on Microelectrode Array (MEA) Isolate_Cells->Culture_Cells Mount_Tissue Mount Tissue in Organ Bath Isolate_Cells->Mount_Tissue Stabilization Stabilization Period Culture_Cells->Stabilization Mount_Tissue->Stabilization Baseline_Recording Record Baseline Activity Stabilization->Baseline_Recording Drug_Application Apply this compound or Mepivacaine (Increasing Concentrations) Baseline_Recording->Drug_Application Data_Acquisition Continuous Data Acquisition Drug_Application->Data_Acquisition Electrophysiology Electrophysiological Analysis (Action Potential, Field Potential) Data_Acquisition->Electrophysiology Contractility Contractility Analysis (Force, Relaxation) Data_Acquisition->Contractility Viability Cell Viability Assay Data_Acquisition->Viability Concentration_Response Generate Concentration-Response Curves Electrophysiology->Concentration_Response Contractility->Concentration_Response Viability->Concentration_Response

Caption: In vitro cardiotoxicity assessment workflow.

Conclusion

The available evidence indicates that both this compound and mepivacaine possess cardiotoxic potential, primarily through the blockade of cardiac sodium channels. Clinical studies in hypertensive patients suggest largely similar hemodynamic effects, although with some statistically significant differences in diastolic blood pressure and heart rate changes over time. Animal studies and in vitro data point towards a dose-dependent negative impact on cardiac function for all local anesthetics.

References

A Comparative Guide to the Safety and Efficacy of Prilocaine in Geriatric Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety and efficacy of prilocaine in the context of geriatric animal models. Drawing on available preclinical data, this document compares this compound with other commonly used local anesthetics, offering insights into its potential advantages and disadvantages in an aging population. While direct studies in geriatric animal models are limited, this guide extrapolates from adult animal data and highlights age-related physiological changes that may influence the pharmacokinetics and pharmacodynamics of local anesthetics.

Comparative Efficacy of Local Anesthetics

The efficacy of a local anesthetic is primarily determined by its onset and duration of action. The following tables summarize the comparative efficacy of this compound and its alternatives in various animal models. It is important to note that geriatric animals may exhibit altered responses due to age-related changes in nerve conduction and drug metabolism.[1]

Table 1: Onset and Duration of Action of Local Anesthetics in a Rat Infraorbital Nerve Block Model

Local AnestheticConcentrationOnset of Action (minutes)Duration of Sensory Block (minutes, mean ± SD)
This compound---
Lidocaine1.0%< 547 ± 10[2]
Mepivacaine1.0%< 578 ± 23[2]
Bupivacaine0.5%5 - 10100 ± 40[2]

Data for this compound was not available in the cited study.

Table 2: Duration of Sensory Block in a Mouse Tail Flick Test

Local AnestheticConcentrationDuration of Sensory Block (minutes, mean ± SD)
This compound--
Lidocaine1%20 ± 10[3]
Lidocaine with Epinephrine1%66 ± 15[3]
Procaine1%2 ± 4[3]
Tetracaine1%40 ± 10[3]

Data for this compound was not available in the cited study.

Comparative Safety of Local Anesthetics

The safety of local anesthetics is primarily assessed by their potential for central nervous system (CNS) and cardiovascular toxicity. Geriatric animals may be more susceptible to these toxic effects due to decreased organ function and altered drug clearance.[4]

Table 3: Comparative CNS and Cardiovascular Toxicity of Local Anesthetics in Dogs

Local AnestheticConvulsive Dose (mg/kg, IV)Dose for Cardiovascular Collapse (mg/kg, IV)CC/CNS Ratio
This compound---
Lidocaine22.0[5]~80~3.6
Bupivacaine5.0[5]~20~4.0
Mepivacaine-~80-
Ropivacaine4.88428.6

Data for this compound was not available in the cited studies. The CC/CNS ratio is the ratio of the dose required for cardiovascular collapse to the dose required for CNS toxicity.

Experimental Protocols

Infraorbital Nerve Block in a Rat Model for Efficacy Assessment

This protocol is adapted from a method used to evaluate the analgesic effectiveness of various local anesthetic solutions.[2]

Objective: To determine the onset and duration of sensory blockade of a local anesthetic.

Animals: Adult Sprague-Dawley rats.

Procedure:

  • Sedate the rats with an appropriate anesthetic (e.g., phenobarbitone 25 mg/kg intraperitoneally).

  • Using a stereotactic device, deposit 0.2 ml of the test local anesthetic solution at the infraorbital notch.

  • Assess the sensory block at 5-minute intervals by pinching the upper lip on the ipsilateral side and observing for an aversive response (e.g., head withdrawal).

  • The onset of analgesia is the time to the first absence of an aversive response.

  • The duration of analgesia is the time from onset until the return of the aversive response.

Tail-Flick Test in a Mouse Model for Efficacy Assessment

This protocol is a common method for quantifying the duration of local anesthetic-induced conduction block.[3]

Objective: To measure the duration of sensory nerve conduction block.

Animals: Adult mice.

Procedure:

  • Establish a baseline tail-flick latency (TFL) by applying a radiant heat source to the base of the mouse's tail and measuring the time it takes for the mouse to flick its tail away. A baseline TFL of 1.0 to 2.5 seconds is typical.

  • Administer the local anesthetic via two 20-µL injections on opposite sides of the tail base.

  • A sensory block is considered present if the TFL is ≥ 4 seconds.

  • Test the TFL every 10 minutes.

  • The duration of the local block is the time until the TFL returns to < 4 seconds.

Evaluation of Systemic Toxicity (CNS and Cardiovascular) in a Canine Model

This protocol is a general approach to assessing the systemic toxicity of local anesthetics.

Objective: To determine the doses of a local anesthetic that induce CNS and cardiovascular toxicity.

Animals: Adult dogs.

Procedure:

  • Instrument the conscious or anesthetized animal for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.

  • Administer the local anesthetic intravenously at a controlled rate.

  • CNS Toxicity Assessment: Observe for signs of CNS toxicity, including muscle twitching, tremors, and convulsions. The dose at which convulsions occur is recorded as the convulsive dose.

  • Cardiovascular Toxicity Assessment: Monitor for cardiovascular changes such as arrhythmias, hypotension, and bradycardia. The dose at which irreversible cardiovascular depression or collapse occurs is recorded.

  • The ratio of the cardiovascular toxic dose to the CNS toxic dose (CC/CNS ratio) is calculated to determine the relative safety margin.

Visualizations

Signaling Pathways

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel LA_Ionized Local Anesthetic (Ionized Form) Na_Channel->LA_Ionized Ionizes Intracellularly Local_Anesthetic Local Anesthetic (Unionized Form) Local_Anesthetic->Na_Channel Crosses Membrane Block Blockade of Sodium Influx LA_Ionized->Block Binds to Channel No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Local_Anesthetic_Toxicity_Pathway cluster_CNS Central Nervous System Toxicity cluster_Cardio Cardiovascular System Toxicity High_LA_Concentration High Systemic Concentration of Local Anesthetic Inhibitory_Block Blockade of Inhibitory Pathways High_LA_Concentration->Inhibitory_Block Cardiac_Na_Block Blockade of Cardiac Sodium Channels High_LA_Concentration->Cardiac_Na_Block Excitation CNS Excitation (Seizures) Inhibitory_Block->Excitation Depression CNS Depression (Coma, Respiratory Arrest) Excitation->Depression Conduction_Block Myocardial Conduction Block Cardiac_Na_Block->Conduction_Block Arrhythmias Arrhythmias, Cardiac Arrest Conduction_Block->Arrhythmias Experimental_Workflow cluster_Efficacy Efficacy Assessment cluster_Safety Safety Assessment Animal_Selection Geriatric Animal Model Selection Acclimatization Acclimatization and Baseline Measurements Animal_Selection->Acclimatization Drug_Admin Local Anesthetic Administration Acclimatization->Drug_Admin Sensory_Block Sensory Blockade (e.g., Tail Flick) Drug_Admin->Sensory_Block Motor_Block Motor Blockade (e.g., Nerve Stimulation) Drug_Admin->Motor_Block CNS_Monitoring CNS Monitoring (Behavior, Seizures) Drug_Admin->CNS_Monitoring Cardio_Monitoring Cardiovascular Monitoring (ECG, BP) Drug_Admin->Cardio_Monitoring Data_Analysis Data Analysis and Comparison Sensory_Block->Data_Analysis Motor_Block->Data_Analysis CNS_Monitoring->Data_Analysis Cardio_Monitoring->Data_Analysis

References

Unraveling Prilocaine Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of local anesthetic hypersensitivity, understanding the cross-reactivity profile of prilocaine with other amide anesthetics is of paramount importance. True allergic reactions to amide local anesthetics are rare, but when they occur, selecting a safe alternative is critical. This guide provides a comparative analysis of this compound's cross-reactivity with other commonly used amide anesthetics, supported by experimental data and detailed testing protocols.

Comparative Analysis of Cross-Reactivity

The potential for cross-reactivity among amide local anesthetics, such as this compound, lidocaine (B1675312), mepivacaine (B158355), bupivacaine (B1668057), and articaine (B41015), is a subject of ongoing research. While structurally similar, the allergenic potential and cross-reactivity patterns are not always predictable.[1][2][3] Allergic reactions can be immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell mediated).[4]

Below is a summary of findings from various studies investigating the cross-reactivity of this compound and other amide anesthetics.

AnestheticCross-Reactivity with this compoundStudy FindingsType of Reaction
Lidocaine Possible, but not universalSome studies report cross-reactivity between lidocaine and this compound.[5][6] In other cases, patients sensitized to one have tolerated the other.[1][2] A study on delayed-type hypersensitivity showed cross-reactivity between lidocaine, mepivacaine, and this compound.[2]Immediate & Delayed
Mepivacaine ReportedCross-reactivity between mepivacaine and this compound has been documented in some case reports.[7] One study reported a patient with a hypersensitivity to this compound who also tested positive for mepivacaine but tolerated lidocaine.[8]Immediate & Delayed
Bupivacaine InfrequentCross-reactivity with bupivacaine appears to be less common. A case of delayed-type hypersensitivity to lidocaine and mepivacaine showed cross-reaction to this compound and bupivacaine, but not articaine.[9]Delayed
Articaine ReportedA patient sensitized to this compound showed cross-reactivity to articaine but not to other amides like mepivacaine.[1] Conversely, some patients with delayed hypersensitivity to other amides have shown tolerance to articaine, possibly due to its unique thiophene (B33073) ring structure.[9]Immediate & Delayed

Diagnostic Workflow for Amide Anesthetic Allergy

The evaluation of a suspected allergy to an amide local anesthetic follows a structured diagnostic pathway to confirm hypersensitivity and identify a safe alternative.

Diagnostic Workflow for Amide Anesthetic Allergy cluster_assessment Initial Assessment cluster_testing Allergy Testing cluster_diagnosis Diagnosis and Management patient_history Patient History of Adverse Drug Reaction spt Skin Prick Test (SPT) (undiluted) patient_history->spt idt Intradermal Test (IDT) (1:100 and 1:10 dilutions) spt->idt If negative positive_diagnosis Positive Diagnosis: Identify Culprit Anesthetic spt->positive_diagnosis If positive scpt Subcutaneous Provocation Test (SCPT) (incremental doses) idt->scpt If negative idt->positive_diagnosis If positive scpt->positive_diagnosis If positive negative_diagnosis Negative for Allergy: Consider Non-Allergic Causes scpt->negative_diagnosis If negative find_alternative Identify Safe Alternative Anesthetic positive_diagnosis->find_alternative

Diagnostic pathway for suspected amide anesthetic allergy.

Experimental Protocols

Accurate diagnosis of local anesthetic hypersensitivity relies on standardized testing protocols. Preservative-free and vasoconstrictor-free solutions should be used for testing to avoid false-positive results.[10]

Skin Prick Test (SPT)
  • Objective: To detect IgE-mediated immediate hypersensitivity.

  • Methodology:

    • Place a drop of the undiluted local anesthetic solution on the volar surface of the forearm.[11]

    • Use a sterile lancet to prick the skin through the drop.

    • Include a positive control (histamine chloride 1 mg/mL) and a negative control (0.9% sodium chloride).[11]

    • Read the results after 15-20 minutes.

  • Interpretation: A positive SPT is defined as a wheal diameter at least 3 mm larger than the negative control.[10]

Intradermal Test (IDT)
  • Objective: To detect IgE-mediated immediate hypersensitivity with higher sensitivity than SPT.

  • Methodology:

    • If the SPT is negative, proceed to IDT.

    • Inject approximately 0.02 mL of the local anesthetic solution intradermally to create a 5-mm wheal.[12]

    • Testing is typically performed with serial dilutions, starting with 1:100 and proceeding to 1:10 if the initial test is negative.[11]

    • Include positive and negative controls.

    • Read the results after 15-20 minutes.

  • Interpretation: A positive IDT is defined as an increase in the initial wheal diameter by at least 3 mm or a final wheal diameter of at least 5 mm greater than the negative control.[10][11]

Subcutaneous Provocation Test (SCPT)
  • Objective: Considered the "gold standard" to confirm or exclude hypersensitivity when skin tests are negative.

  • Methodology:

    • Administer increasing subcutaneous doses of the local anesthetic. A common protocol involves two doses of 0.1 mL and 1 mL.[11]

    • The injections are given at 15-30 minute intervals.

    • Monitor the patient for local and systemic reactions for at least one hour after the final dose.[7]

  • Interpretation: The development of objective signs of a systemic allergic reaction (e.g., urticaria, angioedema, bronchospasm) constitutes a positive test.

Patch Test
  • Objective: To diagnose delayed-type (Type IV) hypersensitivity reactions, such as allergic contact dermatitis.

  • Methodology:

    • Apply the local anesthetic (e.g., lidocaine 15% in petrolatum) to a patch.

    • Place the patch on the upper back of the patient.

    • Remove the patch after 48 hours.

    • Read the results at 48 and 72 or 96 hours.

  • Interpretation: A positive reaction is characterized by erythema, induration, and possibly vesiculation at the application site.

Lymphocyte Transformation Test (LTT)
  • Objective: An in-vitro test to detect T-cell sensitization to a drug.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from the patient's blood.

    • Culture the PBMCs in the presence of the suspected local anesthetic at various concentrations.

    • After a specific incubation period (typically 5-7 days), measure lymphocyte proliferation. This is often done by quantifying the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using colorimetric assays.

    • Calculate a stimulation index (SI) by comparing the proliferation in the presence of the drug to the proliferation in a control culture.

  • Interpretation: An SI above a certain threshold (commonly ≥2) is considered a positive result, indicating drug-specific T-cell sensitization.[2] The LTT has shown a sensitivity of around 78% for detecting drug allergies.

References

A comparative study of the metabolic pathways of prilocaine and lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic pathways of two common amide local anesthetics, prilocaine and lidocaine (B1675312). The information is intended for researchers, scientists, and professionals in drug development, offering insights into their biotransformation, enzymatic processes, and resulting metabolites.

Introduction

This compound and lidocaine are both widely used local anesthetics belonging to the amino amide class.[1] They function by blocking sodium channels in nerve cell membranes, thereby preventing the transmission of pain signals.[1] While they share a similar mechanism of action, their metabolic fates differ significantly, impacting their clinical profiles, including duration of action and potential for systemic toxicity.[1][2] this compound is noted for its more rapid metabolism and lower systemic toxicity compared to lidocaine.[1][3]

Metabolic Pathways: A Comparative Overview

The biotransformation of both drugs primarily occurs in the liver, though extrahepatic metabolism is more significant for this compound.[4][5][6] The key difference lies in the initial step of metabolism: this compound undergoes rapid hydrolysis, while lidocaine is primarily metabolized through N-dealkylation.[2][5]

This compound Metabolism

This compound is a secondary amine that is rapidly hydrolyzed by hepatic amidases to o-toluidine (B26562) and N-propylalanine.[2][4] This process also occurs to a lesser extent in the kidneys and lungs, contributing to its rapid clearance.[2][4][6] The metabolite o-toluidine is of particular clinical significance as it can induce the formation of methemoglobin, potentially leading to methemoglobinemia, a condition that impairs oxygen transport in the blood.[2][4] This risk is more pronounced with high doses of this compound.[2] The enzymes involved in this compound hydrolysis include carboxylesterases CES1A and CES2.[7][8][9] Further metabolism of o-toluidine involves cytochrome P450 enzymes.[8]

Prilocaine_Metabolism This compound This compound o_toluidine o-Toluidine This compound->o_toluidine Hydrolysis (CES1A, CES2) N_propylalanine N-Propylalanine This compound->N_propylalanine Hydrolysis (CES1A, CES2) Methemoglobin Methemoglobin Formation o_toluidine->Methemoglobin Oxidation

Metabolic pathway of this compound.
Lidocaine Metabolism

Lidocaine's metabolism is predominantly hepatic and initiated by oxidative N-dealkylation.[5][10][11] The major cytochrome P450 isoenzymes responsible for this are CYP1A2 and CYP3A4.[5][12][13] This initial step yields two primary metabolites: monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX).[5][14] MEGX is an active metabolite with antiarrhythmic and convulsant properties, exhibiting about 80-90% of the potency of lidocaine, while GX is inactive.[5][14][15] A smaller portion of lidocaine can be hydrolyzed by carboxylesterase CES1 to form 2,6-xylidine.[5][7] This metabolite can be further metabolized by CYP2E1 to 4-hydroxy-2,6-xylidine, which has been implicated in methemoglobin formation, although this is a much rarer adverse effect with lidocaine than with this compound.[5][7]

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) (Active) Lidocaine->MEGX N-de-ethylation (CYP1A2, CYP3A4) Xylidine 2,6-Xylidine Lidocaine->Xylidine Hydrolysis (CES1) GX Glycinexylidide (GX) (Inactive) MEGX->GX N-de-ethylation Hydroxyxylidine 4-Hydroxy-2,6-xylidine Xylidine->Hydroxyxylidine (CYP2E1) Methemoglobin Methemoglobin Formation (Rare) Hydroxyxylidine->Methemoglobin

Metabolic pathway of Lidocaine.

Quantitative Data Comparison

The following table summarizes key pharmacokinetic parameters for this compound and lidocaine, highlighting the differences in their metabolic profiles.

ParameterThis compoundLidocaineReference(s)
Primary Metabolic Pathway HydrolysisN-dealkylation[2][5]
Primary Metabolizing Enzymes Carboxylesterases (CES1A, CES2)Cytochrome P450 (CYP1A2, CYP3A4)[5][8][9][12]
Active Metabolites o-toluidine (causes methemoglobinemia)Monoethylglycinexylidide (MEGX)[4][5][14]
Elimination Half-life 10-150 minutes1.5-2 hours[16][17]
Systemic Clearance 18-64 mL/min/kg10-20 mL/min/kg[16]
Systemic Toxicity LowerHigher[1][2][4]
Methemoglobinemia Risk Higher, especially with large dosesRare[4][5][7]

Experimental Protocols

The characterization of drug metabolic pathways and the quantification of metabolites typically involve a series of in vitro and in vivo experiments. Below is a generalized protocol representative of the methodologies used in the cited studies.

In Vitro Drug Metabolism Study

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Microsomes Prepare Liver Microsomes or Recombinant Enzymes Incubation Incubate Drug with Enzymes and Cofactors Microsomes->Incubation Extraction Extract Metabolites Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Interpretation and Metabolite Identification LCMS->Data

Workflow for in vitro drug metabolism studies.

Objective: To identify the metabolites of this compound and lidocaine and the enzymes responsible for their formation.

Materials:

  • This compound and lidocaine standards

  • Human liver microsomes (HLM) or recombinant human cytochrome P450 and carboxylesterase enzymes[18]

  • NADPH regenerating system (for CYP-mediated reactions)[18]

  • Phosphate (B84403) buffer

  • Acetonitrile or other organic solvents for extraction

  • Internal standards for quantification (e.g., deuterated analogs of the drugs)[19]

Procedure:

  • Incubation:

    • A reaction mixture is prepared containing the drug (this compound or lidocaine), liver microsomes or recombinant enzymes, and phosphate buffer.[18][20]

    • For CYP-mediated reactions, an NADPH-regenerating system is added to initiate the metabolic process.[18]

    • The mixture is incubated at 37°C for a specified time.[18]

  • Reaction Termination and Extraction:

    • The reaction is stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[20]

    • An internal standard is added for accurate quantification.

    • The mixture is centrifuged to pellet the precipitated proteins.

  • Sample Analysis:

    • The supernatant containing the metabolites is collected and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][21][22]

    • The LC separates the parent drug from its metabolites based on their physicochemical properties.

    • The MS/MS detects and quantifies the parent drug and its metabolites based on their mass-to-charge ratios.[19]

  • Data Analysis:

    • Metabolites are identified by comparing their mass spectra and retention times with those of known standards.

    • Enzyme kinetics (e.g., Km and Vmax) can be determined by varying the substrate concentration and measuring the rate of metabolite formation.[9]

Conclusion

The metabolic pathways of this compound and lidocaine show distinct differences that influence their clinical characteristics. This compound's rapid hydrolysis by amidases in the liver, kidneys, and lungs leads to a shorter half-life and lower systemic toxicity, but carries a higher risk of methemoglobinemia due to its o-toluidine metabolite.[2][4][6] In contrast, lidocaine's metabolism is a slower, primarily hepatic process of N-dealkylation by CYP enzymes, producing an active metabolite, MEGX.[5][10] Understanding these metabolic differences is crucial for selecting the appropriate local anesthetic for a given clinical scenario and for anticipating potential adverse effects.

References

Assessing the Impact of Prilocaine Metabolite o-Toluidine on Bladder Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prilocaine, a widely used local anesthetic, undergoes metabolism in the body to form several compounds, among which o-toluidine (B26562) has garnered significant attention due to its classification as a human bladder carcinogen.[1] This guide provides a comprehensive comparison of the effects of o-toluidine on bladder cells against other alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear perspective for researchers and drug development professionals on the potential risks associated with this compound use and to inform the development of safer local anesthetics.

Executive Summary

o-Toluidine, a primary metabolite of the local anesthetic this compound, is a known human bladder carcinogen.[1] Its adverse effects on bladder cells are multifaceted, including cytotoxicity, genotoxicity through DNA adduct formation and oxidative stress, and the activation of signaling pathways implicated in carcinogenesis. While this compound offers effective local anesthesia, the carcinogenic potential of its metabolite necessitates a thorough evaluation and comparison with alternative anesthetics. This guide synthesizes available data on the impact of o-toluidine on bladder cells and contrasts it with the metabolites of other commonly used local anesthetics such as lidocaine (B1675312), mepivacaine, bupivacaine (B1668057), and articaine (B41015).

Comparative Analysis of Cytotoxicity and Genotoxicity

The carcinogenic activity of o-toluidine is linked to its ability to induce both cytotoxic and genotoxic effects in bladder urothelial cells. These effects are critical endpoints in assessing the safety profile of any compound intended for human use.

Cytotoxicity Data

Table 1: Cytotoxicity of Anesthetic Metabolites on Bladder Cells

AnestheticMetabolite(s)Cell LineCytotoxicity MetricValueReference
This compoundo-Toluidine, MMBD*T24 (Human Bladder Cancer)IC50Data not available[3]
LidocaineMonoethylglycinexylidide (B1676722) (MEGX), Glycinexylidide (B194664) (GX)-Data not available-
Mepivacaine--Data not available-
BupivacaineDesbutylbupivacaine (PPX), Pipecolic acid-Data not available-
ArticaineArticainic acid-Data not available-

*MMBD (2-methyl-N¹-(2-methylphenyl) benzene-1, 4-diamine) is a cytotoxic dimer of o-toluidine.

Genotoxicity Data

The genotoxicity of o-toluidine is a key factor in its carcinogenicity. It induces DNA damage through the formation of DNA adducts and the generation of reactive oxygen species (ROS), leading to oxidative stress.

o-Toluidine-Induced DNA Adducts:

Following administration of this compound, o-toluidine is formed and can lead to the formation of hemoglobin adducts, which serve as biomarkers for the systemic exposure to this carcinogen. Studies have quantified these adducts in patients receiving this compound. For example, a study on patients receiving 100 mg of this compound showed a significant increase in o-toluidine hemoglobin adducts from a baseline of 0.54 ± 0.95 ng/g hemoglobin to 22.0 ± 13.2 ng/g hemoglobin 24 hours after treatment.[4] Another study reported an increase from 0.1 ± 0.02 ng/g Hb to 11.9 ± 1.9 ng/g Hb 24 hours after intrathecal administration of 50 mg of hyperbaric this compound.[5] Furthermore, DNA adducts of o-toluidine have been detected directly in human bladder tissue, with levels in bladder tumor samples being significantly higher (8.72 ± 4.49 fmol/µg DNA) than in normal bladder tissue from sudden death victims (0.24 ± 0.63 fmol/µg DNA).[6]

Oxidative DNA Damage:

o-Toluidine metabolism can lead to the production of reactive oxygen species, causing oxidative DNA damage.[1] A key marker for this type of damage is the formation of γ-H2AX, a phosphorylated form of the H2AX histone variant. Studies have shown that o-toluidine exhibits strong γ-H2AX generation in human urothelial cell lines.[1]

Table 2: Genotoxicity of this compound Metabolite o-Toluidine

Genotoxicity EndpointBiomarkerMethodResultReference
DNA Adduct FormationHemoglobin AdductsGC/MSSignificant increase after this compound administration[4]
DNA Adduct FormationDNA Adducts in Bladder TissueGC/MSHigher levels in tumor vs. normal tissue[6]
DNA Damageγ-H2AX formationImmunohistochemistryStrong induction in urothelial cells[1]

Comparison with Alternative Local Anesthetics

A comprehensive safety assessment of this compound requires a comparison with alternative local anesthetics and their metabolites.

  • Lidocaine: Metabolized in the liver to monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[7] While these metabolites have pharmacological activity, their potential for bladder cell toxicity is not as extensively documented as that of o-toluidine. Systemic toxicity from high doses of lidocaine can occur, sometimes from bladder instillations.[8][9]

  • Mepivacaine: While systemic toxicity can occur at high doses, leading to CNS excitation,[10] specific data on the bladder cell toxicity of its metabolites are scarce.

  • Bupivacaine: Metabolized to desbutylbupivacaine (PPX) and pipecolic acid.[11][12] Studies in mice have shown that PPX can be more acutely toxic than the parent compound.[13][14] However, its specific effects on bladder cells are not well-defined.

  • Articaine: Unique among amide anesthetics as it contains an ester group, leading to rapid hydrolysis in the blood to the inactive metabolite articainic acid.[15][16] This rapid inactivation is associated with lower systemic toxicity.[16]

Table 3: Comparison of this compound and Alternative Local Anesthetics

AnestheticPrimary Metabolite(s)Known Bladder CarcinogenKey Toxicological Findings
This compound o-Toluidine Yes Forms DNA adducts, induces oxidative stress and is a known human bladder carcinogen.
LidocaineMEGX, GXNoActive metabolites; potential for systemic toxicity at high doses.
MepivacaineNot specifiedNoPotential for CNS toxicity at high doses.
BupivacaineDesbutylbupivacaine, Pipecolic acidNoMetabolite (PPX) shows acute toxicity in animal models.
ArticaineArticainic acidNoRapidly metabolized to an inactive compound, leading to lower systemic toxicity.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying o-toluidine's carcinogenicity and the experimental methods to assess its impact is crucial for research and development.

Signaling Pathway of o-Toluidine-Induced Bladder Carcinogenesis

The carcinogenicity of o-toluidine in bladder cells is a multi-step process involving metabolic activation, DNA damage, and cellular proliferation.

o_toluidine_pathway This compound This compound o_Toluidine o-Toluidine This compound->o_Toluidine Metabolism Metabolic_Activation Metabolic Activation (e.g., N-hydroxylation) o_Toluidine->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Nitrenium ion) Metabolic_Activation->Reactive_Metabolites Oxidative_Stress Oxidative Stress (ROS) Metabolic_Activation->Oxidative_Stress DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Oxidative_Stress->DNA_Damage Cell_Proliferation Cell Proliferation DNA_Damage->Cell_Proliferation Compensatory Bladder_Cancer Bladder Cancer Cell_Proliferation->Bladder_Cancer

Caption: Carcinogenic pathway of o-toluidine in bladder cells.

Experimental Workflow for Assessing Genotoxicity

Standard assays to evaluate the genotoxic potential of compounds like o-toluidine include the Comet assay and the γ-H2AX assay.

genotoxicity_workflow cluster_comet Comet Assay cluster_h2ax γ-H2AX Assay Comet_Cells 1. Isolate Bladder Cells Comet_Embed 2. Embed Cells in Agarose (B213101) Comet_Cells->Comet_Embed Comet_Lysis 3. Cell Lysis Comet_Embed->Comet_Lysis Comet_Electrophoresis 4. Alkaline Electrophoresis Comet_Lysis->Comet_Electrophoresis Comet_Stain 5. DNA Staining Comet_Electrophoresis->Comet_Stain Comet_Analyze 6. Image Analysis (Tail Moment) Comet_Stain->Comet_Analyze H2AX_Cells 1. Culture & Treat Bladder Cells H2AX_Fix 2. Fix and Permeabilize Cells H2AX_Cells->H2AX_Fix H2AX_Incubate 3. Incubate with Primary Antibody (anti-γ-H2AX) H2AX_Fix->H2AX_Incubate H2AX_Secondary 4. Incubate with Secondary Antibody (Fluorescently Labeled) H2AX_Incubate->H2AX_Secondary H2AX_Analyze 5. Flow Cytometry or Immunofluorescence Microscopy H2AX_Secondary->H2AX_Analyze

Caption: Workflow for Comet and γ-H2AX genotoxicity assays.

Detailed Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

  • Cell Preparation: Isolate urothelial cells from bladder washings or culture. Centrifuge the cell suspension and resuspend the pellet in PBS.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Analysis: Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify the extent of DNA damage, typically by measuring the "tail moment" (the product of the tail length and the fraction of DNA in the tail).

γ-H2AX Immunofluorescence Assay

This assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.

  • Cell Culture and Treatment: Culture bladder cells on coverslips or in multi-well plates and expose them to the test compound (o-toluidine) for a specified duration.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

  • Immunostaining:

    • Incubate the cells with a primary antibody specific for γ-H2AX.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA-specific dye (e.g., DAPI) and mount the coverslips onto microscope slides.

  • Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope. The number of fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.

    • Flow Cytometry: For a quantitative, high-throughput analysis, cells can be stained in suspension and analyzed by flow cytometry to measure the overall fluorescence intensity of the cell population.

Conclusion

The evidence strongly indicates that o-toluidine, a metabolite of this compound, poses a significant carcinogenic risk to bladder cells. Its genotoxic and cytotoxic effects are well-documented. In contrast, while other local anesthetics are not without their own toxicity profiles, their metabolites have not been classified as human bladder carcinogens. For drug development professionals, these findings underscore the importance of considering the metabolic fate and toxicity of metabolites when designing new local anesthetics. For researchers, further investigation into the precise molecular mechanisms of o-toluidine-induced carcinogenesis and the development of more sensitive biomarkers for early detection are critical areas of study. The choice of a local anesthetic should be guided by a careful risk-benefit analysis, particularly for patients requiring long-term or high-dose administration.

References

Safety Operating Guide

Proper Disposal of Prilocaine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of prilocaine in research and drug development environments. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound, while not classified as a controlled substance by the Drug Enforcement Administration (DEA), is recognized as harmful to aquatic life and must be managed as a chemical waste.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors.[2] Emergency eyewash stations and safety showers must be readily accessible.

Regulatory Classification

Proper disposal pathways are dictated by federal and local regulations. The classification of this compound is summarized below.

Regulatory BodyClassificationImplications for Disposal
DEA (Drug Enforcement Administration) Not a controlled substance[3]Does not require DEA-mandated disposal procedures for controlled substances (e.g., DEA Form 41, use of a reverse distributor for controlled substances).
EPA (Environmental Protection Agency) Not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] However, it is classified as harmful to aquatic organisms with long-lasting effects.[1][2]Must be disposed of as a chemical waste. Cannot be disposed of down the drain or in regular trash. Disposal must be handled by an approved hazardous waste management vendor.

Step-by-Step Disposal Protocol for this compound Waste

This protocol applies to unused or expired this compound, contaminated labware (e.g., vials, syringes, PPE), and spill cleanup materials.

Step 1: Waste Segregation

  • Immediately segregate all this compound waste from general laboratory trash and biohazardous waste.

  • Distinguish between liquid and solid this compound waste and use separate, dedicated containers for each.

Step 2: Container Selection and Labeling

  • Use only approved, leak-proof, and chemically compatible containers for waste accumulation.

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., "Solid Waste with this compound," "Aqueous this compound Solution").

  • Keep containers securely closed at all times, except when adding waste.

Step 3: Management of Empty Containers

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The first rinsate must be collected and disposed of as liquid this compound hazardous waste.

  • Subsequent rinsates can also be collected as hazardous waste.

  • After thorough rinsing and air-drying, and once all labels are defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

Step 4: Storage of Waste

  • Store this compound waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Ensure the SAA is a secure, secondary containment area away from drains and incompatible materials.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the this compound waste.

  • Do not attempt to transport the waste off-site yourself. Disposal must be conducted through a licensed hazardous waste contractor arranged by your institution. The final disposal method will typically be incineration at an approved facility.[2]

Spill and Emergency Procedures

In the event of a this compound spill:

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain: Prevent the spill from spreading or entering drains using absorbent pads or other appropriate materials.

  • Clean-up: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert, non-combustible absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as this compound hazardous waste.

Diagram of this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

G cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_disposal Disposal Pathway start Identify this compound Waste (Unused chemical, contaminated labware, spill debris) is_controlled Is it a DEA Controlled Substance? start->is_controlled is_rcra Is it a RCRA P/U-Listed Hazardous Waste? is_controlled->is_rcra No dea_procedure Follow DEA Disposal Protocol (Not Applicable for this compound) is_controlled->dea_procedure Yes is_empty Is it an empty container? is_rcra->is_empty No dispose_chem Treat as Chemical Waste: - Segregate & Label Container - Store in Satellite Accumulation Area - Contact EHS for Pickup is_rcra->dispose_chem Yes is_empty->dispose_chem No (Waste Material) rinse_container Triple-rinse container. Collect first rinsate as chemical waste. is_empty->rinse_container Yes dispose_trash Deface label and dispose of rinsed container as regular lab trash/recycling. rinse_container->dispose_trash

Caption: Decision workflow for the proper laboratory disposal of this compound waste.

References

Safeguarding Laboratory Practices: A Guide to Handling Prilocaine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Prilocaine, a comprehensive understanding of personal protective equipment (PPE), handling procedures, and disposal protocols is not just a regulatory requirement but a cornerstone of occupational safety. This guide provides essential, immediate safety and logistical information for the laboratory use of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier against exposure. Selections should be based on a risk assessment of the specific procedures being performed.[1]

Task Required Personal Protective Equipment
Handling/Weighing Solid this compound Gloves: Chemical-resistant gloves (e.g., nitrile), inspected before use.[2] Eye Protection: Tightly fitting safety goggles with side-shields.[2] Respiratory Protection: If dust formation is possible, use a NIOSH-approved respirator or a full-face respirator.[2][3] Lab Coat: A standard lab coat is required.
Preparing Solutions / Dilutions Gloves: Chemical-resistant gloves.[2] Eye Protection: Tightly fitting safety goggles or a face shield for splash protection.[3] Lab Coat: A standard lab coat is required.
Cleaning Spills Gloves: Chemical-impermeable gloves.[2] Eye Protection: Tightly fitting safety goggles and a face shield. Respiratory Protection: A NIOSH-approved respirator is necessary, especially for large spills or in poorly ventilated areas.[3][4] Protective Clothing: Impervious clothing or a disposable coverall to prevent skin contact.[2]
General Laboratory Operations Gloves: Chemical-resistant gloves should be worn when there is any potential for contact. Eye Protection: Safety glasses with side shields are the minimum requirement. Lab Coat: A standard lab coat must be worn at all times.

Operational Plan: Step-by-Step Handling Procedures

Adherence to standard operating procedures minimizes the risk of exposure and contamination.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • Use a local exhaust ventilation system, such as a chemical fume hood, especially when handling the solid form to prevent the formation of dust and aerosols.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Minimize Dust: When working with solid this compound, handle it carefully to avoid creating dust.[2]

  • Prevent Contact: Avoid all contact with skin and eyes.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the work area.[5]

  • Storage: Store this compound in a tightly closed, suitable container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][3]

Emergency Procedures

In case of accidental exposure or spills, immediate and appropriate action is crucial.

Exposure / Spill Scenario Immediate First Aid & Response
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, seek medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air at once.[1] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[2] Seek immediate medical attention.[2]
Ingestion Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[7] Sweep or shovel the material into a suitable, closed container for disposal. Clean the spill area thoroughly with soap and water.[7]
Large Spill Evacuate the area immediately.[6] Notify your institution's emergency response team.[8] Prevent the spill from entering drains or waterways.[4] Only trained personnel with the proper equipment should attempt to clean up a large spill.[6]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Chemical Waste: Unused this compound and materials heavily contaminated with it should be disposed of as hazardous chemical waste. This is typically done through a licensed chemical destruction plant or by controlled incineration.[2] Do not discharge into sewer systems or contaminate water.[2]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and other contaminated labware should be collected in a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Empty Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[2] Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill, if local regulations permit.[2] Always follow your institution's and local/national waste disposal regulations.[10]

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, acute toxicity data provides insight into its potential hazards.[3]

Toxicity Data Value Reference
LD50 (Lethal Dose, 50%) 4.32 ± 0.39 mM (in vitro, neuroblastoma cells)[11]
Maximum Recommended Dose (Clinical) 6 mg/kg[12]

Note: LD50 values can vary significantly based on the model and route of administration. The in vitro data indicates neurotoxic potential at certain concentrations.

This compound Handling Workflow

PrilocaineWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select & Don PPE RiskAssessment->SelectPPE PrepArea 3. Prepare Ventilated Work Area SelectPPE->PrepArea Weighing 4. Weigh/Transfer this compound PrepArea->Weighing Experiment 5. Perform Experiment Weighing->Experiment Decontaminate 6. Decontaminate Work Area Experiment->Decontaminate Spill Spill or Exposure Occurs Experiment->Spill DoffPPE 7. Doff & Dispose of PPE Decontaminate->DoffPPE WashHands 8. Wash Hands Thoroughly DoffPPE->WashHands WasteSeg 9. Segregate Waste WashHands->WasteSeg WasteDispose 10. Dispose via EH&S WasteSeg->WasteDispose Emergency Follow Emergency Procedures Spill->Emergency Emergency->Decontaminate

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Disclaimer: This document provides a summary of safety information. Researchers must consult the specific Safety Data Sheet (SDS) for the this compound product they are using and adhere to their institution's specific safety protocols and standard operating procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prilocaine
Reactant of Route 2
Reactant of Route 2
Prilocaine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。